molecular formula C34H37ClF3N9O4S B10819861 Dot1L-IN-1 TFA

Dot1L-IN-1 TFA

Número de catálogo: B10819861
Peso molecular: 760.2 g/mol
Clave InChI: QQHCFTMTWPNCPT-VZYDHVRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dot1L-IN-1 TFA is a useful research compound. Its molecular formula is C34H37ClF3N9O4S and its molecular weight is 760.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H37ClF3N9O4S

Peso molecular

760.2 g/mol

Nombre IUPAC

2-[[2-chloro-3-(2-methyl-3-pyridinyl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H36ClN9O2S.C2HF3O2/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31;3-2(4,5)1(6)7/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44);(H,6,7)/t22-;/m1./s1

Clave InChI

QQHCFTMTWPNCPT-VZYDHVRKSA-N

SMILES isomérico

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O

SMILES canónico

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DOT1L Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disruptor of Telomeric Silencing 1-Like (DOT1L), also known as KMT4, is a unique histone methyltransferase (HMT) responsible for the mono-, di-, and tri-methylation of lysine (B10760008) 79 on histone H3 (H3K79).[1] Unlike most other HMTs, DOT1L does not possess a SET domain.[2] This enzyme plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1]

The aberrant activity of DOT1L is a key driver in certain cancers, most notably in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by rearrangements of the Mixed-Lineage Leukemia (MLL) gene.[1] In MLL-rearranged (MLL-r) leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1.[1] This epigenetic alteration drives the expression of leukemogenic genes, resulting in uncontrolled cell proliferation and a block in differentiation.[3]

The critical role of DOT1L in the pathogenesis of MLL-r leukemias has made it a compelling therapeutic target. Small molecule inhibitors have been developed to specifically block the catalytic activity of DOT1L. This guide provides a detailed overview of the mechanism of action of these inhibitors, using the well-characterized compound Pinometostat (EPZ-5676) as a primary example for Dot1L-IN-1 TFA, given their shared target and mechanism.

Core Mechanism of Action

The fundamental mechanism of DOT1L inhibitors is the competitive blockade of the enzyme's catalytic activity. DOT1L transfers a methyl group from its cofactor, S-adenosyl-L-methionine (SAM), to the ε-amino group of H3K79.[1] Potent DOT1L inhibitors, such as Pinometostat (EPZ-5676), are designed as SAM mimetics. They occupy the SAM-binding pocket within the catalytic domain of DOT1L, preventing the binding of the natural cofactor and thereby halting the methyltransferase reaction.[4]

Biochemical Activity

At the biochemical level, the action of a DOT1L inhibitor is quantified by its ability to inhibit the enzymatic activity of recombinant DOT1L protein in the presence of a histone substrate (typically nucleosomes) and the methyl donor SAM. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Table 1: Biochemical Potency of Representative DOT1L Inhibitors

CompoundTargetAssay FormatKi (nM)IC50 (nM)Selectivity
Pinometostat (EPZ-5676) DOT1LScintillation Proximity Assay0.080.4>37,000-fold vs. other HMTs[4]
EPZ004777 DOT1LFilter Binding Assay0.32.5>100-fold vs. other HMTs
Dia2 DOT1LAlphaLISA-1.1Highly selective

Data compiled from publicly available literature.[4][5]

Cellular Activity

In a cellular context, the inhibition of DOT1L's enzymatic activity leads to a time- and dose-dependent reduction in the global levels of H3K79 methylation. Since histone methylation is a stable epigenetic mark, its removal typically requires cell division and histone turnover.[6] Consequently, the cellular effects of DOT1L inhibitors are often observed after several days of treatment.[5]

The primary cellular consequences in sensitive MLL-r leukemia cell lines (e.g., MV4-11, MOLM-13) are:

  • Reduction of H3K79 Methylation: A specific decrease in H3K79me1/me2/me3 levels.[5]

  • Downregulation of Target Genes: Repression of MLL-fusion target genes, including HOXA9 and MEIS1.[7]

  • Cell Cycle Arrest and Apoptosis: Induction of cell cycle arrest, followed by programmed cell death.[3]

  • Cellular Differentiation: Promotion of differentiation in leukemic blasts.

Table 2: Cellular Activity of Pinometostat (EPZ-5676)

Cell LineGenotypeAssay TypeEndpointIC50 (nM)Time Point
MV4-11 MLL-AF4Cell ProliferationGrowth Inhibition3.514 days[4]
MOLM-13 MLL-AF9H3K79me2 LevelsTarget Engagement~104 days[7]

Data compiled from publicly available literature.

Signaling Pathway and Visualization

In MLL-rearranged leukemia, the MLL gene is fused to a partner gene (e.g., AF4, AF9, ENL). The resulting fusion protein retains the DNA-binding domain of MLL but loses its own methyltransferase domain. Instead, it aberrantly recruits the DOT1L enzyme complex to target loci. This leads to localized H3K79 hypermethylation, which is read as an active transcription mark, causing sustained overexpression of genes that drive leukemogenesis. DOT1L inhibition breaks this pathogenic link by preventing H3K79 methylation, leading to the silencing of these oncogenes and subsequent therapeutic effects.

DOT1L_Pathway cluster_nucleus Cell Nucleus cluster_downstream Downstream Effects MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L Enzyme MLL_Fusion->DOT1L Aberrant Recruitment Target_Gene Target Gene Locus (e.g., HOXA9) MLL_Fusion->Target_Gene Binds to Promoter/Enhancer DOT1L->Target_Gene Binds to Promoter/Enhancer H3K79_unmethylated Histone H3 (K79 unmethylated) DOT1L->H3K79_unmethylated Methylates Target_Gene->H3K79_unmethylated Associated with H3K79_methylated H3K79 Hypermethylation (Active Mark) H3K79_unmethylated->H3K79_methylated DOT1L Activity SAM SAM SAM->DOT1L Cofactor Leukemogenesis Leukemogenic Gene Expression Proliferation Cell Proliferation & Survival Leukemogenesis->Proliferation Promotes H3K79_methylated->Leukemogenesis Drives Inhibitor DOT1L Inhibitor (e.g., this compound) Inhibitor->DOT1L Inhibits

Caption: Pathogenic mechanism of DOT1L in MLL-rearranged leukemia and the action of its inhibitor.

Experimental Protocols

Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.

Methodology:

  • Reagents & Materials: Recombinant human DOT1L, biotinylated nucleosomes, [³H]-SAM, streptavidin-coated SPA beads, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT), 384-well microplates, test inhibitor (e.g., this compound).

  • Compound Preparation: Serially dilute the test inhibitor in DMSO to create a concentration gradient (e.g., 100 µM to 1 pM).

  • Reaction Setup: In each well of a 384-well plate, add:

    • 2 µL of inhibitor dilution or DMSO (control).

    • 5 µL of recombinant DOT1L enzyme diluted in assay buffer.

    • Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiate Reaction: Add 5 µL of a substrate mix containing biotinylated nucleosomes and [³H]-SAM (at a concentration close to its Km) to each well.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Stop Reaction & Detection: Add 10 µL of a stop solution containing streptavidin-coated SPA beads and unlabeled SAM. The biotinylated nucleosomes bind to the beads. When a [³H]-methyl group has been transferred, it comes into close proximity with the scintillant in the bead, generating a light signal.

  • Data Acquisition: Read the plate on a scintillation counter (e.g., MicroBeta TriLux).

  • Analysis: Convert raw counts to percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot for H3K79me2)

This protocol assesses whether the inhibitor can enter cells and engage its target, DOT1L, by measuring the reduction in the downstream epigenetic mark, H3K79 dimethylation.

Methodology:

  • Cell Culture: Plate an MLL-r cell line (e.g., MV4-11) in appropriate culture medium at a density of 0.2 x 10⁶ cells/mL.

  • Compound Treatment: Treat cells with a range of concentrations of the DOT1L inhibitor for 4-6 days. Include a DMSO-treated vehicle control.

  • Histone Extraction:

    • Harvest cells by centrifugation.

    • Lyse the cells in a hypotonic buffer to isolate nuclei.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄.

    • Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts (e.g., 5-10 µg) of histone extracts on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for H3K79me2.

    • Incubate with a primary antibody for total Histone H3 as a loading control on a separate blot or after stripping.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software and normalize the H3K79me2 signal to the total H3 signal.

Experimental Workflow Visualization

The evaluation of a novel DOT1L inhibitor follows a logical progression from biochemical characterization to cellular and functional assessment.

Workflow Start Start: Novel Compound (this compound) Biochem Biochemical Assay (e.g., SPA, AlphaLISA) Start->Biochem Potency Determine IC50 / Ki Selectivity Profiling Biochem->Potency Cellular_Target Cellular Target Engagement (Western Blot / HCS for H3K79me2) Potency->Cellular_Target Potent & Selective? Cell_EC50 Determine Cellular EC50 Cellular_Target->Cell_EC50 Phenotypic Phenotypic Assay (Cell Proliferation in MLL-r lines) Cell_EC50->Phenotypic Cell Permeable? GI50 Determine GI50 Phenotypic->GI50 Genomic Genomic Analysis (ChIP-seq / RT-qPCR) GI50->Genomic Active Phenotype? Gene_Expr Confirm H3K79me2 reduction at HOXA9 locus & gene downregulation Genomic->Gene_Expr End Lead Candidate for In Vivo Studies Gene_Expr->End On-Target Effect?

Caption: A typical discovery workflow for characterizing a novel DOT1L inhibitor.

References

A Technical Guide to Dot1L-IN-1 TFA: A Representative Dot1L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Dot1L-IN-1 TFA" does not correspond to a specific, publicly documented chemical entity. The "IN" suggests it is an inhibitor, and "TFA" indicates it is a trifluoroacetic acid salt, a common form for purified synthetic compounds. This guide provides a comprehensive technical overview of the well-characterized and clinically investigated DOT1L inhibitor, Pinometostat (EPZ-5676) , as a representative example to fulfill the query's core technical requirements for researchers, scientists, and drug development professionals.

Introduction to DOT1L and the Rationale for Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a crucial enzyme in the field of epigenetics. It is the sole known histone methyltransferase responsible for the methylation of lysine (B10760008) 79 on histone H3 (H3K79). This modification is broadly associated with actively transcribed genes.

In certain aggressive forms of acute leukemia, specifically those with chromosomal rearrangements of the Mixed-Lineage Leukemia (MLL) gene, DOT1L is aberrantly recruited by MLL fusion proteins to ectopic gene loci. This mislocalization leads to hypermethylation of H3K79 at these sites, driving the overexpression of key leukemogenic genes such as HOXA9 and MEIS1. This aberrant gene expression program is critical for the initiation and maintenance of the leukemic state.[1][2]

The dependence of MLL-rearranged (MLL-r) leukemias on this specific epigenetic mechanism makes DOT1L a compelling therapeutic target. Inhibition of DOT1L's catalytic activity is hypothesized to reverse the aberrant H3K79 hypermethylation, suppress the expression of oncogenic target genes, and selectively induce apoptosis and differentiation in MLL-r leukemia cells.[1][3]

Chemical and Physical Properties

Pinometostat (EPZ-5676) is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitor of DOT1L.[4] Its development followed the discovery of an earlier tool compound, EPZ004777.[5]

PropertyValue
Compound Name Pinometostat (EPZ-5676)
Chemical Structure
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
[6]
Molecular Formula C₃₀H₄₂N₈O₃[7]
Molecular Weight 562.71 g/mol [4][8]
CAS Number 1380288-87-8[8]
Appearance Solid[8]
Solubility Insoluble in H₂O; ≥28.15 mg/mL in DMSO; ≥50.3 mg/mL in EtOH[8][7]

Mechanism of Action

Pinometostat functions as a competitive inhibitor of DOT1L's cofactor, S-adenosyl-L-methionine (SAM). It occupies the SAM-binding pocket within the catalytic domain of the DOT1L enzyme.[8][7] This binding prevents DOT1L from transferring a methyl group from SAM to its histone H3 substrate at lysine 79, thereby inhibiting all three methylation states (mono-, di-, and tri-methylation).[9] The reduction in H3K79 methylation at the promoter regions of MLL-fusion target genes leads to their transcriptional repression.[3]

Mechanism_of_Action Mechanism of DOT1L Inhibition cluster_0 Normal DOT1L Catalysis cluster_1 Inhibition by Pinometostat DOT1L_active DOT1L Enzyme Products Methylated H3K79 + SAH DOT1L_active->Products Catalyzes Methylation SAM SAM (Methyl Donor) SAM->DOT1L_active binds Histone Histone H3 (Substrate) Histone->DOT1L_active binds DOT1L_inactive DOT1L Enzyme No_Reaction No Methylation DOT1L_inactive->No_Reaction Reaction Blocked Pinometostat Pinometostat (Inhibitor) Pinometostat->DOT1L_inactive Competitively Binds to SAM Pocket

Mechanism of competitive inhibition of DOT1L by Pinometostat.

Quantitative Data Summary

The following tables summarize the key quantitative data for the DOT1L inhibitors EPZ004777 and Pinometostat (EPZ-5676).

Table 2: In Vitro Enzymatic and Cellular Activity

Compound Target Assay Type IC₅₀ / Kᵢ Cell Line Cellular Activity Cellular IC₅₀ Citation(s)
EPZ004777 DOT1L Enzymatic (cell-free) IC₅₀: 0.4 nM MV4-11 (MLL-AF4) Proliferation 170 nM [10][11][12]
MOLM-13 (MLL-AF9) Proliferation 720 nM [12]
Pinometostat (EPZ-5676) DOT1L Enzymatic (cell-free) Kᵢ: 80 pM MV4-11 (MLL-AF4) Proliferation 3.5 - 9 nM [4][8][13][14]
IC₅₀: 0.8 nM H3K79me2 Reduction 2.6 nM [4][14]
KOPN-8 (MLL-ENL) Proliferation 71 nM [1]

| | | | | NOMO-1 (MLL-AF9) | Proliferation | 658 nM |[1] |

Table 3: In Vitro Gene Expression Modulation by Pinometostat (EPZ-5676)

Cell Line Target Gene IC₅₀ (mRNA reduction) Citation(s)
MV4-11 HOXA9 67 nM [15]

| MV4-11 | MEIS1 | 53 nM |[15] |

Table 4: Preclinical Pharmacokinetics (PK) of Pinometostat (EPZ-5676)

Species Route Terminal Half-life (t₁/₂) Clearance Oral Bioavailability (F) Citation(s)
Mouse IV 1.1 h Moderate to High Low [16][17]
Rat IV 3.7 h Moderate to High Low [16][17]

| Dog | IV | 13.6 h | Moderate to High | N/A |[16][17] |

Table 5: In Vivo Efficacy of Pinometostat (EPZ-5676)

Model Dosing Outcome Citation(s)

| Rat Xenograft (MV4-11 cells) | 70.5 mg/kg/day via continuous IV infusion for 21 days | Complete tumor regressions sustained after cessation of treatment. No significant toxicity observed. |[4] |

Signaling Pathway in MLL-Rearranged Leukemia

In MLL-r leukemia, the MLL fusion protein aberrantly recruits the DOT1L enzyme complex to target gene promoters. This leads to localized H3K79 hypermethylation, which facilitates transcriptional elongation and overexpression of potent oncogenes like HOXA9 and MEIS1, ultimately driving leukemogenesis.

MLL_Signaling_Pathway Aberrant DOT1L Signaling in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L Complex MLL_Fusion->DOT1L Recruits Target_Gene Target Gene Loci (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Gene Binds to Promoter H3K79 Histone H3 DOT1L->H3K79 Targets H3K79me H3K79 Hypermethylation H3K79->H3K79me Methylates Transcription Transcriptional Elongation H3K79me->Transcription Promotes Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives

Aberrant recruitment of DOT1L by MLL fusion proteins.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of DOT1L inhibitors are provided below.

Protocol 1: DOT1L Enzymatic Inhibition Assay (AlphaLISA)

This protocol describes a non-radioactive, homogeneous assay to measure the enzymatic activity of DOT1L and determine the potency of inhibitors.

  • Reagents & Materials:

    • Recombinant human DOT1L enzyme

    • Oligonucleosome substrate

    • S-Adenosyl-L-methionine (SAM)

    • Anti-H3K79me2 Acceptor beads

    • Streptavidin Donor beads

    • Biotinylated anti-Histone H3 antibody

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

    • Test compound (e.g., Pinometostat) serially diluted in DMSO

    • 384-well microplates

  • Procedure:

    • Prepare a reaction mixture containing DOT1L enzyme and oligonucleosome substrate in assay buffer.

    • Add serially diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Initiate the enzymatic reaction by adding SAM to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction by adding a solution containing the biotinylated anti-H3 antibody and the Anti-H3K79me2 Acceptor beads.

    • Incubate in the dark to allow for antibody-antigen binding.

    • Add Streptavidin Donor beads and incubate again in the dark.

    • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of H3K79 dimethylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular H3K79 Dimethylation Assay (ELISA)

This protocol quantifies the level of global H3K79 dimethylation within cells following inhibitor treatment.[15]

  • Reagents & Materials:

    • MLL-rearranged leukemia cells (e.g., MV4-11)

    • Cell culture medium and supplements

    • Test compound (e.g., Pinometostat)

    • Histone extraction buffer

    • Commercially available H3K79me2 and total Histone H3 ELISA kits[18][19]

  • Procedure:

    • Cell Treatment: Seed exponentially growing MV4-11 cells and treat with serial dilutions of the test compound or DMSO for a specified duration (e.g., 4 days).

    • Cell Harvest: Harvest approximately 1-2 million cells per condition by centrifugation.

    • Histone Extraction: Lyse the cells and extract histones according to a standard acid extraction protocol or using a commercial kit.

    • Quantification: Determine the protein concentration of the histone extracts.

    • ELISA:

      • Perform two separate ELISAs: one to quantify H3K79me2 and another to quantify total histone H3.

      • Follow the manufacturer's protocol, which typically involves coating the plate with histone extract, incubating with specific primary and secondary antibodies, and developing a colorimetric or fluorometric signal.

    • Data Normalization: For each sample, normalize the H3K79me2 signal to the total histone H3 signal. This accounts for any differences in the amount of histone loaded per well.

  • Data Analysis:

    • Calculate the percent reduction in normalized H3K79me2 levels for each treatment condition relative to the DMSO control.

    • Determine the cellular IC₅₀ for H3K79me2 inhibition by plotting the percent reduction against inhibitor concentration.

Protocol 3: Target Gene Expression Analysis (RT-qPCR)

This protocol measures the mRNA levels of DOT1L target genes, such as HOXA9 and MEIS1, after inhibitor treatment.[5][15]

  • Reagents & Materials:

    • Treated cells from Protocol 2

    • RNA extraction kit (e.g., RNeasy Kit)

    • Reverse transcription kit for cDNA synthesis

    • qPCR master mix (e.g., SYBR Green)

    • Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, B2M)

  • Procedure:

    • RNA Extraction: Extract total RNA from cells treated with the inhibitor or DMSO for an appropriate time (e.g., 6-8 days).

    • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).

    • cDNA Synthesis: Synthesize first-strand cDNA from a fixed amount of total RNA using a reverse transcriptase.

    • qPCR:

      • Set up qPCR reactions in triplicate for each target gene (HOXA9, MEIS1) and the housekeeping gene for each sample.

      • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Use the ΔΔCt method to calculate the relative expression of target genes.

    • Normalize the Ct value of each target gene to the Ct value of the housekeeping gene for the same sample (ΔCt).

    • Calculate the fold change in gene expression for treated samples relative to the DMSO control (ΔΔCt).

    • Determine the IC₅₀ for mRNA reduction by plotting fold change against inhibitor concentration.

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol outlines a typical animal study to evaluate the anti-tumor activity of a DOT1L inhibitor.[4]

  • Materials:

    • Immunocompromised rodents (e.g., nude rats or mice)

    • MLL-rearranged leukemia cells (e.g., MV4-11)

    • Matrigel (or similar)

    • Test compound formulated for in vivo administration (e.g., continuous intravenous infusion)

    • Vehicle control solution

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously implant a mixture of MV4-11 cells and Matrigel into the flank of each animal.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

    • Treatment Administration: Administer the test compound or vehicle according to the planned schedule. For Pinometostat, this is often a continuous intravenous infusion via an osmotic pump for a period like 21 days.

    • Monitoring:

      • Measure tumor volume with calipers 2-3 times per week.

      • Monitor animal body weight and overall health status regularly as indicators of toxicity.

    • Study Endpoint: Continue the study until tumors in the control group reach a maximum allowed size or for a predefined period after treatment cessation to monitor for tumor regrowth.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Analyze for statistically significant differences in tumor growth between the treated and control groups.

    • Assess treatment-related toxicity by monitoring changes in body weight and clinical observations.

Preclinical Evaluation Workflow

The preclinical development of a DOT1L inhibitor follows a structured workflow, from initial discovery to in vivo validation.

Experimental_Workflow Preclinical Evaluation Workflow for a DOT1L Inhibitor Start Compound Library Screening Enzyme_Assay 1. Enzymatic Assay (Determine IC₅₀ vs DOT1L) Start->Enzyme_Assay Selectivity 2. Selectivity Panel (vs other Methyltransferases) Enzyme_Assay->Selectivity Potent Hits Cell_Assay 3. Cellular Assays (MLL-r Cell Lines) Selectivity->Cell_Assay Selective Hits PD_Assay 4. Pharmacodynamic (PD) Assays (H3K79me2 & Gene Expression) Cell_Assay->PD_Assay Active Compounds PK_Study 5. Pharmacokinetic (PK) Studies (Mouse, Rat) PD_Assay->PK_Study On-Target Effect Efficacy 6. In Vivo Efficacy Study (Xenograft Model) PK_Study->Efficacy Favorable Profile End Candidate for Clinical Development Efficacy->End Significant Efficacy

Workflow for preclinical evaluation of a DOT1L inhibitor.

Conclusion

DOT1L is a clinically validated therapeutic target for the treatment of MLL-rearranged leukemias. Inhibitors like Pinometostat (EPZ-5676) have demonstrated the viability of this approach by selectively targeting the underlying epigenetic machinery that drives this aggressive cancer. Through potent and specific inhibition of DOT1L's methyltransferase activity, these compounds reverse the aberrant H3K79 hypermethylation, suppress leukemogenic gene expression, and induce selective killing of MLL-r cells. While single-agent efficacy has been modest in clinical trials, these foundational studies provide a strong rationale for future development and combination therapies targeting this critical epigenetic pathway.

References

Dot1L-IN-1 TFA: A Technical Guide to its Function in Epigenetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dot1L-IN-1 TFA, a highly potent and selective inhibitor of the histone methyltransferase Dot1L. This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized to characterize its function in epigenetic regulation.

Core Function and Mechanism of Action

Dot1L (Disruptor of telomeric silencing 1-like) is the sole known histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2] This epigenetic modification plays a crucial role in transcriptional regulation, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of Dot1L activity is strongly implicated in various cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2]

In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of Dot1L to chromatin. This results in the hypermethylation of H3K79 at specific gene loci, including the HOXA9 gene, leading to their overexpression and the promotion of leukemogenesis.[1][2]

This compound functions as a potent and selective inhibitor of Dot1L's catalytic activity. By competing with the S-adenosylmethionine (SAM) cofactor, it effectively blocks the transfer of a methyl group to H3K79.[3] This inhibition leads to a reduction in H3K79 methylation levels, the suppression of target gene expression (such as HOXA9), and consequently, the inhibition of proliferation in cancer cells dependent on Dot1L activity.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, demonstrating its high potency and selectivity.

ParameterValueCell Line/SystemDescription
K_i_ 2 pMBiochemical AssayThe inhibition constant, indicating the high binding affinity of this compound for the Dot1L enzyme.[4][5]
IC_50_ (Dot1L) <0.1 nMBiochemical AssayThe half-maximal inhibitory concentration for Dot1L enzymatic activity.[4][5]
IC_50_ (H3K79 Dimethylation) 3 nMHeLa CellsThe half-maximal inhibitory concentration for the suppression of histone H3 lysine 79 dimethylation in a cellular context.[4][5]
IC_50_ (HoxA9 Promoter Activity) 17 nMMolm-13 CellsThe half-maximal inhibitory concentration for the suppression of the activity of the HoxA9 gene promoter.[4][5]
IC_50_ (Cell Proliferation) 5 nMMV4-11 CellsThe half-maximal inhibitory concentration for the inhibition of proliferation in the MLL-rearranged leukemia cell line MV4-11.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Dot1L Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the enzymatic activity of Dot1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

  • Materials:

    • Recombinant human Dot1L enzyme

    • Biotinylated histone H3 peptide or nucleosome substrate

    • [³H]-S-adenosyl-L-methionine

    • Streptavidin-coated SPA beads

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

    • This compound

    • Microplate suitable for scintillation counting

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, recombinant Dot1L enzyme, and the biotinylated histone H3 substrate.

    • Add varying concentrations of this compound to the wells of the microplate.

    • Initiate the enzymatic reaction by adding [³H]-S-adenosyl-L-methionine to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing excess unlabeled SAM).

    • Add streptavidin-coated SPA beads to each well. The biotinylated and now radiolabeled histone H3 will bind to the beads, bringing the radioisotope in close proximity to the scintillant within the beads, generating a detectable signal.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC_50_ value by fitting the data to a dose-response curve.

Cellular H3K79 Dimethylation Assay (Western Blot)

This method is used to assess the effect of this compound on the levels of H3K79 dimethylation within cells.

  • Materials:

    • HeLa cells (or other suitable cell line)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blot transfer system

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed HeLa cells in culture plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

    • Lyse the cells using a suitable lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

    • Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

    • Calculate the percentage of inhibition of H3K79 dimethylation for each concentration of the inhibitor and determine the IC_50_ value.

HoxA9 Promoter Activity Assay (Luciferase Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the HoxA9 promoter.

  • Materials:

    • Molm-13 cells (or other MLL-rearranged leukemia cell line)

    • A reporter plasmid containing the HoxA9 promoter driving the expression of a reporter gene (e.g., firefly luciferase).

    • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

    • Transfection reagent suitable for suspension cells.

    • This compound

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Procedure:

    • Co-transfect Molm-13 cells with the HoxA9-luciferase reporter plasmid and the control Renilla luciferase plasmid.

    • After transfection, treat the cells with various concentrations of this compound for a defined period (e.g., 48 hours).

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.

    • Calculate the normalized luciferase activity for each treatment condition.

    • Determine the percentage of inhibition of HoxA9 promoter activity and calculate the IC_50_ value.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

  • Materials:

    • MV4-11 cells

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • This compound

    • MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

    • Spectrophotometer or luminometer

  • Procedure:

    • Seed MV4-11 cells at a specific density in a 96-well plate.

    • Treat the cells with a serial dilution of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

    • Calculate the percentage of cell proliferation inhibition for each concentration of the inhibitor relative to untreated control cells.

    • Determine the IC_50_ value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of Dot1L and a general experimental workflow for inhibitor characterization.

Dot1L_Signaling_Pathway cluster_0 Normal Cell cluster_1 MLL-rearranged Leukemia Cell Dot1L Dot1L H3K79 H3K79 Dot1L->H3K79 Methylation H3K79me H3K79me H3K79->H3K79me Gene_Expression Normal Gene Expression H3K79me->Gene_Expression MLL_Fusion MLL Fusion Protein Dot1L_Aberrant Dot1L MLL_Fusion->Dot1L_Aberrant Aberrant Recruitment H3K79_Aberrant H3K79 Dot1L_Aberrant->H3K79_Aberrant Methylation H3K79me_Hyper H3K79 Hypermethylation H3K79_Aberrant->H3K79me_Hyper Oncogene_Expression Oncogene Expression (e.g., HOXA9) H3K79me_Hyper->Oncogene_Expression Leukemogenesis Leukemogenesis Oncogene_Expression->Leukemogenesis Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->Dot1L_Aberrant Inhibition

Dot1L Signaling Pathway in Normal and Leukemic Cells.

Experimental_Workflow Start This compound Characterization Biochemical_Assay Biochemical Assay (e.g., SPA) Start->Biochemical_Assay Cellular_Assays Cellular Assays Start->Cellular_Assays Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis H3K79_Assay H3K79 Methylation Assay (Western Blot) Cellular_Assays->H3K79_Assay Promoter_Assay Promoter Activity Assay (Luciferase) Cellular_Assays->Promoter_Assay Proliferation_Assay Cell Proliferation Assay (MTT / CellTiter-Glo) Cellular_Assays->Proliferation_Assay H3K79_Assay->Data_Analysis Promoter_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion In-depth Understanding of Inhibitor Function Data_Analysis->Conclusion

Experimental Workflow for Dot1L Inhibitor Characterization.

References

An In-Depth Technical Guide to Dot1L Inhibitors for MLL-Rearranged Leukemia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of the histone methyltransferase Dot1L in Mixed Lineage Leukemia-rearranged (MLL-r) leukemia and the development of its inhibitors as a targeted therapeutic strategy. It covers the core mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of Dot1L inhibitors.

Introduction: The Rationale for Dot1L Inhibition in MLL-r Leukemia

Acute leukemias with rearrangements of the MLL (Mixed Lineage Leukemia, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] These rearrangements create oncogenic fusion proteins that are central to the process of leukemogenesis.[3][4]

A key molecular event driven by these MLL fusion proteins is the aberrant recruitment of the histone methyltransferase Dot1L (Disruptor of Telomeric Silencing 1-like).[1][5] Dot1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[6][7][8] In MLL-r leukemia, the fusion protein ectopically recruits Dot1L to target loci, leading to hypermethylation of H3K79.[1][8][9] This aberrant epigenetic mark results in the sustained expression of critical leukemogenic genes, most notably HOXA9 and MEIS1, which block hematopoietic differentiation and promote cell proliferation.[1][5][10] This dependency establishes Dot1L's enzymatic activity as a critical vulnerability and a compelling therapeutic target.[2][6]

Mechanism of Action of Dot1L Inhibitors

Dot1L inhibitors are small molecules designed to compete with the enzyme's natural cofactor, S-adenosyl-L-methionine (SAM).[10][11] By occupying the SAM-binding pocket, these inhibitors block the catalytic activity of Dot1L, preventing the methylation of H3K79.[2][10]

The therapeutic cascade initiated by Dot1L inhibition involves:

  • Reduction of H3K79 Hypermethylation: The primary effect is a decrease in H3K79me2/3 levels at MLL fusion target genes.[5][6]

  • Transcriptional Repression: The removal of this activating histone mark leads to the downregulation of key oncogenes like HOXA9 and MEIS1.[4][5][12]

  • Induction of Anti-Leukemic Phenotypes: The suppression of the leukemogenic gene expression program triggers cell cycle arrest, apoptosis (programmed cell death), and terminal differentiation of the leukemia cells.[13][14][15]

This mechanism provides a targeted approach to selectively kill cancer cells dependent on the MLL-fusion oncogene while having minimal effect on non-MLL-rearranged cells.[2][15]

Dot1L_Inhibition_Pathway cluster_0 MLL-r Leukemia Pathogenesis cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L Enzyme MLL_Fusion->Dot1L Aberrant Recruitment H3K79 Histone H3 (Lysine 79) Dot1L->H3K79 Methylation H3K79me2 H3K79 Hypermethylation Target_Genes Oncogenic Target Genes (HOXA9, MEIS1) H3K79me2->Target_Genes Upregulation Apoptosis Apoptosis & Differentiation H3K79me2->Apoptosis Reduction Leads to Leukemogenesis Leukemia Proliferation & Survival Target_Genes->Leukemogenesis Drives Dot1L_Inhibitor Dot1L Inhibitor (e.g., Pinometostat) Dot1L_Inhibitor->Dot1L Inhibits

Caption: Mechanism of Dot1L inhibition in MLL-rearranged leukemia.

Preclinical and Clinical Data of Key Dot1L Inhibitors

Research has led to the development of several potent and selective Dot1L inhibitors. The most extensively studied are EPZ004777 and its clinical successor, pinometostat (B612198) (EPZ-5676).

Quantitative Data Summary

The following tables summarize the key quantitative data for these inhibitors from preclinical studies.

Table 1: Biochemical and Cellular Potency of Dot1L Inhibitors

Inhibitor Target Ki or IC50 (Biochemical) Cellular IC50 (14-day proliferation) Cell Line(s) Selectivity
EPZ004777 Dot1L 0.4 nM (IC50) 4-10 nM MV4-11, MOLM-13 >1,200-fold over other PMTs

| Pinometostat (EPZ-5676) | Dot1L | 80 pM (Ki) | 71 nM (KOPN-8), 658 nM (NOMO-1) | KOPN-8, NOMO-1 | >37,000-fold over other HMTs |

Data sourced from multiple preclinical studies.[2][12][14]

Table 2: In Vivo Efficacy of Dot1L Inhibitors in MLL-r Xenograft Models

Inhibitor Model Dosing Regimen Key Outcomes
EPZ004777 Mouse MV4-11 Xenograft Osmotic pump infusion Significant increase in median survival
Pinometostat (EPZ-5676) Rat MV4-11 Xenograft Continuous IV infusion Complete and sustained tumor regressions

| Pinometostat (EPZ-5676) | Rat MV4-11 Xenograft | Subcutaneous (SC) dosing (t.i.d) | Inhibition of tumor growth and PD markers |

Data sourced from multiple preclinical studies.[2][14][16]

Clinical Development of Pinometostat (EPZ-5676)

Pinometostat was the first Dot1L inhibitor to enter clinical trials for patients with MLL-r leukemia.[1] Phase 1 studies in both adult and pediatric patients demonstrated that the drug was generally well-tolerated and showed pharmacodynamic evidence of Dot1L inhibition, with reductions in H3K79me2 levels in patient blasts.[5][6] While single-agent efficacy was modest, with some patients achieving complete remission, the results provided crucial proof-of-concept for targeting Dot1L.[3][6] These findings have spurred further investigation into combination therapies to enhance clinical activity.[6][9][13]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to evaluate Dot1L inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Biochem_Assay 1. Biochemical Assay (Enzyme Kinetics) Cell_Viability 2. Cellular Assays (Proliferation, Apoptosis) Biochem_Assay->Cell_Viability Potent compounds advance Target_Modulation 3. Target Modulation Assays (ChIP, qRT-PCR) Cell_Viability->Target_Modulation Active compounds advance Xenograft 4. Xenograft Models (Efficacy & Tolerability) Target_Modulation->Xenograft Advance lead candidate PD_Analysis 5. Pharmacodynamic Analysis (Tumor/Blood Analysis) Xenograft->PD_Analysis Confirm on-target effect

Caption: Typical experimental workflow for Dot1L inhibitor evaluation.
Chromatin Immunoprecipitation (ChIP) for H3K79me2

Objective: To quantify the levels of H3K79 dimethylation at specific gene loci (e.g., HOXA9 promoter) following inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Culture MLL-r leukemia cells (e.g., MV4-11, MOLM-13) and treat with the Dot1L inhibitor or vehicle (DMSO) for a specified time (e.g., 4-6 days).

  • Cross-linking: Fix cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific for H3K79me2.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis (ChIP-qPCR): Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (HOXA9, MEIS1) and a control locus to determine the relative enrichment of H3K79me2.

Gene Expression Analysis by qRT-PCR

Objective: To measure the change in mRNA expression of Dot1L target genes after inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Treat MLL-r cells with the inhibitor or vehicle as described above.

  • RNA Isolation: Harvest cells and isolate total RNA using a suitable method (e.g., Trizol or column-based kits).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, a suitable qPCR master mix (e.g., SYBR Green), and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Cell Differentiation Assay by Flow Cytometry

Objective: To assess the induction of myeloid differentiation in leukemia cells following inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Treat MLL-r cells (e.g., MOLM-13, NOMO-1) with the inhibitor or vehicle for an extended period (e.g., 10-14 days).

  • Cell Staining: Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Stain the cells with fluorescently-conjugated antibodies against myeloid differentiation markers, such as CD11b or CD14.[13][15][17]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population based on forward and side scatter properties.

  • Data Interpretation: Analyze the percentage of cells expressing the differentiation marker (e.g., CD11b-positive cells) in the treated versus control populations. An increase in the marker-positive population indicates induced differentiation.

Logical Cascade and Future Directions

The inhibition of Dot1L sets off a clear and therapeutically beneficial chain of events in MLL-r leukemia cells.

Logical_Cascade Inhibition Dot1L Inhibition H3K79_Reduction Reduced H3K79me2 Inhibition->H3K79_Reduction Gene_Down HOXA9/MEIS1 Downregulation H3K79_Reduction->Gene_Down Cell_Effect Differentiation & Apoptosis Gene_Down->Cell_Effect Outcome Anti-Leukemic Effect Cell_Effect->Outcome

Caption: Logical cascade from Dot1L inhibition to therapeutic effect.

Future Directions: While Dot1L inhibition has been validated as a therapeutic strategy, the modest single-agent clinical activity of pinometostat highlights the need for further research.[3] Key future directions include:

  • Combination Therapies: Exploring combinations of Dot1L inhibitors with standard-of-care chemotherapy or other targeted agents (e.g., MEN1 or BCL-2 inhibitors) is a high-priority area to enhance efficacy and overcome potential resistance.[6][9][13]

  • Next-Generation Inhibitors: Development of new inhibitors with improved pharmacokinetic properties or alternative mechanisms of action, such as targeted protein degradation, may offer enhanced therapeutic potential.[3][9]

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to Dot1L-targeted therapy will be crucial for optimizing its clinical application.

References

The Critical Role of H3K79 Methylation in Cancer: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of DOT1L-mediated H3K79 Methylation in Oncogenesis, its Utility as a Biomarker, and its Potential as a Therapeutic Target.

Executive Summary

Histone H3 lysine (B10760008) 79 (H3K79) methylation, a critical epigenetic modification, has emerged as a pivotal player in the landscape of cancer biology. This post-translational modification, exclusively catalyzed by the Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme, is predominantly associated with active gene transcription.[1] Its dysregulation has been implicated in the pathogenesis of a spectrum of malignancies, ranging from hematological cancers, most notably Mixed-Lineage Leukemia (MLL)-rearranged leukemias, to a variety of solid tumors.[2][3] This technical guide provides a comprehensive overview of the role of H3K79 methylation in cancer, detailing the underlying molecular mechanisms, summarizing key quantitative data, presenting detailed experimental protocols for its study, and exploring its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic research.

The Core Machinery: DOT1L and H3K79 Methylation

Unlike most histone methyltransferases that act on the N-terminal tails of histones, DOT1L is unique in that it methylates a residue within the globular domain of histone H3.[1] DOT1L is a non-SET domain-containing methyltransferase that catalyzes the mono-, di-, and trimethylation of H3K79 (H3K79me1, H3K79me2, and H3K79me3).[1] These different methylation states have distinct functional consequences, with H3K79me1 and H3K79me2 being strongly linked to transcriptionally active chromatin, while the role of H3K79me3 is more complex, being associated with both active and repressed genes.[1][3]

The enzymatic activity of DOT1L is crucial for a multitude of cellular processes, including transcriptional regulation, cell cycle progression, DNA damage response, and embryonic development.[3][4] Its association with the elongating form of RNA polymerase II underscores its role in active gene transcription.[1]

H3K79 Methylation in the Pathogenesis of Cancer

The aberrant regulation of H3K79 methylation is a hallmark of several cancers, driving oncogenesis through the dysregulation of gene expression programs.

A Defining Feature of MLL-Rearranged Leukemias

The most well-characterized role of H3K79 methylation in cancer is in acute leukemias harboring rearrangements of the MLL gene (now officially known as KMT2A).[5][6] In these aggressive leukemias, the N-terminus of MLL is fused to one of over 70 different partner proteins, creating an oncogenic fusion protein.[7] A common mechanism for many of these MLL fusion proteins, such as MLL-AF9, MLL-AF10, and MLL-ENL, is the aberrant recruitment of DOT1L to target genes, including the HOXA gene cluster and MEIS1.[8][9] This leads to ectopic hypermethylation of H3K79 at these loci, resulting in their sustained overexpression and ultimately, leukemic transformation.[9][10] The critical dependence of MLL-rearranged leukemia cells on DOT1L activity has positioned it as a prime therapeutic target for this disease.[4][6]

dot

MLL_Fusion_Oncogenesis cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates Target_Genes Target Genes (HOXA9, MEIS1) H3K79me H3K79me2/3 (Hypermethylation) Transcription Aberrant Gene Expression H3K79me->Transcription drives Leukemogenesis Leukemogenesis Transcription->Leukemogenesis leads to

Caption: Aberrant recruitment of DOT1L by MLL fusion proteins.

Emerging Roles in Solid Tumors

Beyond leukemia, the significance of H3K79 methylation is increasingly recognized in a variety of solid tumors, including breast, lung, colorectal, and ovarian cancers.[2][11] In these contexts, elevated DOT1L expression and/or H3K79 methylation levels have been associated with poor prognosis and aggressive tumor phenotypes.[12] The mechanisms at play are diverse and include:

  • Breast Cancer: DOT1L has been shown to promote the epithelial-to-mesenchymal transition (EMT) and maintain cancer stem cell populations, contributing to tumor aggressiveness.[13]

  • Colorectal Cancer: DOT1L can epigenetically promote the transcription of the oncogene c-Myc via H3K79me2, leading to cell cycle progression.[10]

  • Lung Cancer: A gain-of-function mutation in DOT1L has been identified that enhances its catalytic activity and promotes lung cancer cell growth.[8]

  • Ovarian Cancer: Overexpression of DOT1L is linked to advanced tumor stage and poor prognosis.[14]

Quantitative Data on H3K79 Methylation and DOT1L in Cancer

The following tables summarize key quantitative data regarding DOT1L expression, H3K79 methylation levels, and the efficacy of DOT1L inhibitors in various cancer contexts.

Table 1: DOT1L Expression and H3K79 Methylation in Cancer

Cancer TypeFindingQuantitative DataReference(s)
Breast Cancer Higher DOT1L expression in tumor vs. normal tissue.Statistically significant increase in a cohort of 835 breast cancer patients compared to 100 normal breast tissue samples.[8]
Ovarian Cancer Increased DOT1L expression and H3K79 methylation in malignant tumors.Significantly increased expression in malignant ovarian tumors. High DOT1L expression associated with FIGO stage, histologic grade, and lymphatic metastasis.[14]
Gastric Cancer Increased DOT1L expression correlates with poor prognosis.Significantly increased DOT1L expression in gastric cancer tissues.[15]
Colorectal Cancer No significant elevation of H3K79 methylation in colon carcinoma vs. normal tissue.H3K79 methylation levels were not elevated in human colon carcinoma samples compared to normal colon tissue.[3]
Lung Cancer Upregulated H3K79 methylation in lung cancer.H3K79 methylation was found to be upregulated in lung cancer, suggesting an association with tumorigenesis.[2]

Table 2: In Vitro Efficacy of DOT1L Inhibitors

Cell LineCancer TypeDOT1L InhibitorIC50 ValueReference(s)
MV4-11 MLL-rearranged Leukemia (MLL-AF4)EPZ-5676~8.5 nM[16]
MOLM-13 MLL-rearranged Leukemia (MLL-AF9)EPZ-5676~1.3 nM[16]
KOPN-8 MLL-rearranged Leukemia (MLL-ENL)EPZ-5676~2.2 nM[16]
MV4-11 MLL-rearranged Leukemia (MLL-AF4)Novel Inhibitor (Compound 7)5 nM[17]
MV4-11 MLL-rearranged Leukemia (MLL-AF4)SYC-5224.4 µM[18]
MOLM-13 MLL-rearranged Leukemia (MLL-AF9)SYC-522~10 µM[18]

Table 3: Clinical Trial Data for Pinometostat (B612198) (EPZ-5676) in MLL-rearranged Leukemia

Clinical TrialPatient PopulationDoseKey OutcomesReference(s)
Phase 1 (Adults) Relapsed/refractory acute leukemias with MLL rearrangements54 mg/m²/day and 90 mg/m²/day continuous IV infusion2 complete remissions observed at 54 mg/m²/day. Modest single-agent activity. Reduction in H3K79me2 levels in peripheral blood mononuclear cells.[19][20][21]
Phase 1 (Pediatric) Relapsed/refractory MLL-rearranged acute leukemia45-90 mg/m²/day continuous IV infusionAcceptable safety profile. Evidence of DOT1L inhibition in leukemic blasts. No objective responses observed.[22]

Signaling Pathways Involving H3K79 Methylation

The oncogenic consequences of aberrant H3K79 methylation are mediated through its influence on key signaling pathways.

dot

Signaling_Pathways cluster_crosstalk Signaling Crosstalk cluster_myc c-Myc Pathway cluster_wnt Wnt/β-catenin Pathway DOT1L DOT1L H3K79me2 H3K79me2 DOT1L->H3K79me2 catalyzes Wnt_Target_Genes Wnt Target Genes (e.g., CD44) DOT1L->Wnt_Target_Genes activates cMyc_Promoter c-Myc Promoter H3K79me2->cMyc_Promoter enriches at cMyc_Expression c-Myc Expression cMyc_Promoter->cMyc_Expression activates Cell_Cycle Cell Cycle Progression cMyc_Expression->Cell_Cycle drives beta_catenin β-catenin/TCF beta_catenin->DOT1L recruits Tumor_Progression Tumor Progression Wnt_Target_Genes->Tumor_Progression promotes

Caption: H3K79 methylation crosstalk with c-Myc and Wnt signaling.

The c-Myc Connection

In colorectal cancer, DOT1L-mediated H3K79me2 has been shown to be enriched at the promoter of the c-Myc oncogene, leading to its transcriptional activation.[10] The subsequent increase in c-Myc expression drives cell cycle progression and proliferation.[10] Restoration of c-Myc expression can rescue the anti-proliferative effects of DOT1L inhibition, highlighting the importance of this axis.[10]

Crosstalk with Wnt/β-catenin Signaling

The relationship between H3K79 methylation and the Wnt/β-catenin signaling pathway is complex and appears to be context-dependent. Some studies have suggested that β-catenin can recruit DOT1L to Wnt target genes, leading to their activation.[6] For instance, in gastric cancer, DOT1L promotes tumor progression by stimulating the expression of the Wnt target gene CD44.[15] However, other studies in colon cancer have indicated that H3K79 methylation is not essential for the maintenance or activation of Wnt pathway target gene expression.[3][14] Further research is needed to fully elucidate the intricacies of this interaction in different cancer types.

Experimental Protocols for Studying H3K79 Methylation

Investigating the role of H3K79 methylation in cancer requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

dot

Experimental_Workflow cluster_protein Protein Level Analysis cluster_genomic Genomic Analysis cluster_functional Functional Analysis start Cancer Cell Culture / Tumor Tissue Western_Blot Western Blotting (DOT1L, H3K79me3) start->Western_Blot ChIP_Seq Chromatin Immunoprecipitation (ChIP-seq for H3K79me2) start->ChIP_Seq DOT1Li DOT1L Inhibitor Treatment start->DOT1Li Cell_Viability Cell Viability Assay (MTT, CCK-8) DOT1Li->Cell_Viability

Caption: Workflow for studying H3K79 methylation in cancer.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

Objective: To identify the genomic regions enriched with H3K79me2 in cancer cells.

Protocol:

  • Cell Cross-linking:

    • Culture cancer cells to ~80-90% confluency.

    • Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and lyse them to release the nuclei.

    • Isolate the nuclei and resuspend them in a lysis buffer.

    • Shear the chromatin into fragments of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K79me2. A negative control immunoprecipitation should be performed in parallel using a non-specific IgG antibody.

    • Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA according to the manufacturer's instructions.

    • Perform high-throughput sequencing of the library.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of H3K79me2 enrichment.

    • Annotate the peaks to identify associated genes and genomic features.

Western Blotting for DOT1L and H3K79me3

Objective: To determine the protein levels of DOT1L and the global levels of H3K79me3 in cancer cells.

Protocol:

  • Protein Extraction:

    • Lyse the cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for DOT1L and H3K79me3 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or total Histone H3) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

Cell Viability Assay (MTT/CCK-8) for DOT1L Inhibitors

Objective: To assess the effect of DOT1L inhibitors on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of the DOT1L inhibitor. A vehicle control (e.g., DMSO) should be included.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Viability Measurement (CCK-8 Assay):

    • Add CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

H3K79 Methylation as a Therapeutic Target

The critical role of DOT1L in driving the oncogenic gene expression programs in MLL-rearranged leukemias has made it a highly attractive therapeutic target. Several small molecule inhibitors of DOT1L have been developed, with Pinometostat (EPZ-5676) being the first to enter clinical trials.[19] These inhibitors are typically S-adenosylmethionine (SAM)-competitive, binding to the catalytic site of DOT1L and preventing the transfer of a methyl group to H3K79.[13]

While single-agent efficacy has been modest in clinical trials, the promising preclinical data and the clear biological rationale support the continued investigation of DOT1L inhibitors, potentially in combination with other anti-cancer agents.[19] Furthermore, the expanding understanding of the role of H3K79 methylation in solid tumors opens up new avenues for the application of these targeted therapies.

Future Directions and Conclusion

The study of H3K79 methylation in cancer is a rapidly evolving field. Future research will likely focus on:

  • Combination Therapies: Exploring the synergistic effects of DOT1L inhibitors with other epigenetic modifiers, chemotherapy, or targeted agents to overcome resistance and enhance efficacy.

  • Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to DOT1L-targeted therapies.

  • Expanding to Solid Tumors: Further elucidating the context-specific roles of H3K79 methylation in different solid tumors to guide the clinical development of DOT1L inhibitors beyond leukemia.

  • Understanding Resistance Mechanisms: Investigating the mechanisms by which cancer cells develop resistance to DOT1L inhibitors to devise strategies to circumvent them.

References

The Discovery and Development of Dot1L-IN-1 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Dot1L-IN-1 TFA, a potent and selective inhibitor of the histone methyltransferase Dot1L. Dot1L is a critical enzyme in the regulation of gene expression, and its aberrant activity is a key driver in certain cancers, particularly MLL-rearranged leukemias. This document details the mechanism of action of Dot1L, the rationale for its inhibition, and the medicinal chemistry efforts that led to the discovery of this compound. Furthermore, it presents key preclinical data, including in vitro potency and cellular activity. Detailed experimental protocols for the key assays used in the characterization of this inhibitor are also provided. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of epigenetics and oncology.

Introduction: Dot1L as a Therapeutic Target

Disruptor of telomeric silencing 1-like (DOT1L) is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification plays a crucial role in the regulation of gene transcription, and its dysregulation has been implicated in various diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias. In these aggressive cancers, chromosomal translocations result in the fusion of the MLL gene with various partner genes, leading to the aberrant recruitment of DOT1L to chromatin. This mislocalization of DOT1L results in the hypermethylation of H3K79 at specific gene loci, including the HOXA9 gene cluster, driving leukemogenesis. Therefore, the inhibition of DOT1L's catalytic activity presents a promising therapeutic strategy for the treatment of MLL-rearranged leukemias and potentially other cancers.

Dot1L-IN-1 is a highly potent and selective small molecule inhibitor of Dot1L. Its trifluoroacetic acid (TFA) salt, this compound, is commonly used in research settings. This guide will delve into the discovery, mechanism of action, and preclinical characterization of this important research compound.

Mechanism of Action

Dot1L catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3. Dot1L-IN-1 is a SAM-competitive inhibitor, meaning it binds to the SAM-binding pocket of the Dot1L enzyme, thereby preventing the binding of the natural cofactor and inhibiting the methylation of H3K79. By blocking this enzymatic activity, Dot1L-IN-1 can reverse the aberrant H3K79 hypermethylation in MLL-rearranged leukemia cells, leading to the downregulation of pro-leukemogenic genes like HOXA9 and subsequent inhibition of cancer cell proliferation.

cluster_0 Normal Cell cluster_1 MLL-rearranged Leukemia Cell cluster_2 Therapeutic Intervention Normal_Dot1L Dot1L Normal_H3K79 H3K79 Normal_Dot1L->Normal_H3K79 SAM Normal_Methylation Normal H3K79 Methylation Normal_H3K79->Normal_Methylation Gene_Expression Normal Gene Expression Normal_Methylation->Gene_Expression MLL_Fusion MLL Fusion Protein Aberrant_Dot1L Dot1L MLL_Fusion->Aberrant_Dot1L Aberrant Recruitment Leukemia_H3K79 H3K79 Aberrant_Dot1L->Leukemia_H3K79 SAM Hypermethylation H3K79 Hypermethylation Leukemia_H3K79->Hypermethylation Leukemogenesis Leukemogenesis Hypermethylation->Leukemogenesis Inhibited_Dot1L Dot1L Blocked_Methylation Blocked H3K79 Methylation Inhibited_Dot1L->Blocked_Methylation Dot1L_IN_1 This compound Dot1L_IN_1->Inhibited_Dot1L Inhibition Anti_Leukemic_Effect Anti-Leukemic Effect Blocked_Methylation->Anti_Leukemic_Effect

Caption: Dot1L Signaling in Normal and Cancer Cells and Therapeutic Intervention.

Discovery and Medicinal Chemistry

The discovery of this compound is rooted in structure-based drug design and fragment-based screening approaches. Initial high-throughput screening campaigns identified weak inhibitor hits that bound to an induced pocket on the Dot1L enzyme. Medicinal chemistry efforts, guided by X-ray crystallography of inhibitor-enzyme complexes, led to the optimization of these initial hits. This involved a fragment-linking strategy, where a fragment that binds to the SAM-binding pocket was linked to another fragment that occupies the induced back pocket. This approach resulted in the development of highly potent and selective inhibitors, including compounds structurally related to Dot1L-IN-1.

The general synthetic scheme for this class of inhibitors involves a multi-step process, often culminating in a key coupling reaction to link the two main fragments of the molecule.

Start_A Fragment A (SAM-binding motif) Intermediate_A Activated Fragment A Start_A->Intermediate_A Activation Start_B Fragment B (Induced pocket binder) Intermediate_B Modified Fragment B Start_B->Intermediate_B Modification Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B->Coupling Final_Product Dot1L-IN-1 Core Coupling->Final_Product Purification Purification & Salt Formation (TFA) Final_Product->Purification Final_TFA_Salt This compound Purification->Final_TFA_Salt

Caption: Generalized Synthetic Workflow for this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of Dot1L. The following table summarizes its key in vitro activity metrics.

ParameterValueCell Line/SystemReference
Ki 2 pMRecombinant Human Dot1L
IC50 (enzymatic) <0.1 nMRecombinant Human Dot1L
IC50 (H3K79 dimethylation) 3 nMHeLa cells
IC50 (HoxA9 promoter activity) 17 nMMolm-13 cells
IC50 (cell proliferation) 5 nMMV4-11 cells (MLL-rearranged)

Note: Data presented is for Dot1L-IN-1, the active component of the TFA salt.

Cellular Activity

In cellular assays, Dot1L-IN-1 potently suppresses the dimethylation of H3K79 and inhibits the activity of the HoxA9 promoter in relevant cell lines. Furthermore, it demonstrates potent anti-proliferative activity in human MLL-rearranged leukemia cell lines, such as MV4-11.

Experimental Protocols

Dot1L Enzymatic Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.

  • Reaction Setup: Prepare a reaction mixture containing recombinant Dot1L enzyme, a nucleosome substrate, and the test compound (this compound) at various concentrations in an appropriate assay buffer.

  • Initiation: Start the reaction by adding [3H]-SAM.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto filter paper and washing.

  • Detection: Quantify the amount of incorporated radioactivity in the histone substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based H3K79 Methylation Assay (Western Blot)

This assay assesses the effect of the inhibitor on H3K79 methylation levels within cells.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or MV4-11) and treat with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for di-methylated H3K79 and a loading control antibody (e.g., total Histone H3). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the di-methylated H3K79 signal to the total Histone H3 signal. Determine the IC50 value based on the reduction of the methylation mark.

HoxA9 Promoter Activity Assay (Luciferase Reporter Assay)

This assay measures the impact of Dot1L inhibition on the transcriptional activity of the HOXA9 promoter.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., Molm-13) with a luciferase reporter plasmid containing the HOXA9 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, treat the cells with different concentrations of this compound for 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of promoter activity and determine the IC50 value.

cluster_0 Discovery Phase cluster_1 Preclinical Development Target_ID Target Identification (Dot1L in MLL-r Leukemia) HTS High-Throughput Screening (HTS) Target_ID->HTS FBS Fragment-Based Screening Target_ID->FBS Hit_ID Hit Identification HTS->Hit_ID FBS->Hit_ID Lead_Gen Lead Generation (Structure-Based Design) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Enzymatic & Cellular Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo ADMET ADMET & PK/PD Studies In_Vivo->ADMET Candidate_Selection Candidate Selection ADMET->Candidate_Selection

Caption: Dot1L Inhibitor Discovery and Development Workflow.

Conclusion

This compound is a powerful research tool for studying the biological functions of Dot1L and for exploring the therapeutic potential of Dot1L inhibition. Its high potency and selectivity make it an invaluable probe for dissecting the role of H3K79 methylation in health and disease. The discovery of this compound and related compounds represents a significant advancement in the field of epigenetics and offers a promising avenue for the development of novel therapies for MLL-rearranged leukemias and other cancers. This guide provides a foundational understanding of this important molecule and the methodologies used in its characterization, which will be beneficial for researchers and drug developers in this field.

An In-Depth Technical Guide to Dot1L-IN-1 TFA for Transcriptional Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dot1L-IN-1 TFA, a potent and selective inhibitor of the histone methyltransferase DOT1L. It is designed to equip researchers with the necessary information to effectively utilize this compound in studies of transcriptional regulation, particularly in the context of MLL-rearranged leukemias.

Introduction to Dot1L and Transcriptional Regulation

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase, being the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification is predominantly associated with actively transcribed genes. In normal cellular processes, DOT1L plays a crucial role in embryonic development and hematopoiesis.

In certain cancers, particularly acute leukemias with mixed-lineage leukemia (MLL) gene rearrangements, the normal function of DOT1L is hijacked. MLL fusion proteins, resulting from chromosomal translocations, aberrantly recruit DOT1L to specific gene loci, such as the HOXA9 and MEIS1 gene clusters. This leads to hypermethylation of H3K79 at these sites, resulting in the overexpression of oncoproteins that drive leukemogenesis. Consequently, inhibiting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy for these aggressive cancers.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to target the catalytic activity of DOT1L. Its high potency and selectivity make it a valuable tool for dissecting the role of H3K79 methylation in gene regulation and for preclinical studies in MLL-rearranged leukemia models.

Biochemical and Cellular Activity

This compound exhibits potent inhibition of DOT1L's enzymatic activity and demonstrates significant effects in cellular models of MLL-rearranged leukemia.

ParameterValueCell Line / Assay Conditions
Ki (Inhibitor Constant) <0.1 nMBiochemical assay
IC50 (H3K79 Dimethylation) 3 nMCellular assay
IC50 (HoxA9 Promoter Activity) 17 nMCellular reporter assay
IC50 (Cell Proliferation) 5 nMMV4-11 (MLL-rearranged leukemia cell line)

Table 1: Summary of quantitative data for this compound.

Selectivity Profile

While a specific selectivity panel for this compound against a broad range of histone methyltransferases (HMTs) is not publicly available, closely related DOT1L inhibitors have demonstrated high selectivity. For instance, EPZ-5676 is over 37,000-fold more selective for DOT1L than for other HMTs.[1] It is anticipated that this compound possesses a similar high degree of selectivity due to its structural design targeting the unique, non-SET domain catalytic site of DOT1L.

Signaling Pathway of Dot1L in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the MLL fusion protein acts as a scaffold, aberrantly recruiting a complex of proteins, including DOT1L, to the promoter regions of target genes. This leads to a cascade of events culminating in oncogenic gene expression.

G cluster_0 MLL Fusion Complex cluster_1 DOT1L Complex cluster_2 Target Gene Locus MLL-Fusion MLL-Fusion AF9/ENL/AF10 AF9/ENL/AF10 MLL-Fusion->AF9/ENL/AF10 binds Promoter Promoter MLL-Fusion->Promoter targets DOT1L DOT1L AF9/ENL/AF10->DOT1L recruits Histone H3 Histone H3 DOT1L->Histone H3 methylates K79 HOXA9/MEIS1 HOXA9/MEIS1 Histone H3->HOXA9/MEIS1 activates transcription Leukemogenesis Leukemogenesis HOXA9/MEIS1->Leukemogenesis This compound This compound This compound->DOT1L inhibits

Figure 1: Aberrant DOT1L signaling in MLL-rearranged leukemia.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on transcriptional regulation.

Western Blot for H3K79 Dimethylation

This protocol details the steps to assess the inhibition of DOT1L's catalytic activity in cells by measuring the levels of H3K79 dimethylation (H3K79me2).

Materials:

  • MV4-11 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-H3K79me2, Rabbit anti-Total Histone H3

  • HRP-conjugated goat anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed MV4-11 cells at a density of 5 x 10^5 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for 72-96 hours.

  • Histone Extraction: Harvest cells by centrifugation. Wash with PBS and perform acid extraction of histones or prepare whole-cell lysates using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load 15-20 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (anti-H3K79me2 and anti-Total H3, typically at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash again and visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the Total Histone H3 signal to determine the relative change in methylation.

G A Cell Treatment with this compound B Histone Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation (Anti-H3K79me2, Anti-Total H3) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis I->J

Figure 2: Western blot workflow for H3K79me2 detection.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol outlines the procedure to map the genome-wide distribution of H3K79me2 and assess how it is altered by this compound treatment.

Materials:

  • MV4-11 cells

  • This compound

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Lysis and wash buffers

  • Anti-H3K79me2 antibody for ChIP

  • Protein A/G magnetic beads

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cell Treatment and Cross-linking: Treat MV4-11 cells with this compound (e.g., 10 nM) or DMSO for 72-96 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin overnight at 4°C with an anti-H3K79me2 antibody.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K79me2. Compare the peak profiles between DMSO and this compound-treated samples to identify differential enrichment.

G A Cell Treatment & Cross-linking B Cell Lysis & Chromatin Shearing A->B C Immunoprecipitation with Anti-H3K79me2 B->C D Immune Complex Capture C->D E Washing & Elution D->E F Reverse Cross-linking & DNA Purification E->F G Library Preparation & Sequencing F->G H Data Analysis (Peak Calling) G->H

Figure 3: ChIP-seq experimental workflow.
Cell Proliferation Assay

This protocol describes how to measure the effect of this compound on the proliferation of leukemia cells.

Materials:

  • MV4-11 cells

  • This compound

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 1 µM). Add the diluted compound to the wells. Include a DMSO control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

G A Seed MV4-11 cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 72-96 hours B->C D Add CCK-8 reagent C->D E Measure absorbance at 450 nm D->E F Calculate cell viability and IC50 E->F

Figure 4: Cell proliferation assay workflow.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of DOT1L target genes, such as HOXA9 and MEIS1, following treatment with this compound.

Materials:

  • MV4-11 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat MV4-11 cells with this compound (e.g., 10 nM) or DMSO for 72-96 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers. Run the reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of HOXA9 and MEIS1 in treated cells compared to DMSO controls, normalized to the housekeeping gene.

Conclusion

This compound is a powerful and selective chemical probe for investigating the role of DOT1L and H3K79 methylation in transcriptional regulation. Its ability to potently inhibit DOT1L activity in cellular models of MLL-rearranged leukemia makes it an invaluable tool for both basic research and early-stage drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex mechanisms of epigenetic control in health and disease.

References

Unraveling the Core of Epigenetic Regulation: A Technical Guide to Dot1L Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the enzymatic activity of Dot1L (Disruptor of Telomeric Silencing 1-Like), a unique histone methyltransferase implicated in a range of cellular processes and diseases, most notably in mixed-lineage leukemia (MLL). This whitepaper provides a detailed examination of Dot1L's mechanism, substrate specificity, and its critical role in gene regulation, alongside a thorough overview of current inhibitory strategies.

Dot1L stands apart from other histone lysine (B10760008) methyltransferases due to its unique non-SET domain catalytic architecture. It is the sole enzyme responsible for the mono-, di-, and tri-methylation of lysine 79 on histone H3 (H3K79), a modification predominantly associated with active gene transcription.[1][2][3] The aberrant activity of Dot1L, often driven by fusion proteins in MLL-rearranged leukemias, leads to the misexpression of oncogenes, making it a prime target for therapeutic intervention.[1][4]

This guide summarizes key quantitative data on Dot1L inhibitors, presents detailed experimental protocols for studying its activity, and provides visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this critical enzyme.

Quantitative Analysis of Dot1L Inhibitors

The development of small molecule inhibitors targeting the catalytic activity of Dot1L has been a significant focus in cancer research. These inhibitors are typically competitive with the enzyme's cofactor, S-adenosyl-L-methionine (SAM).[4][5] The following tables summarize the in vitro potency of several key Dot1L inhibitors against the enzyme and in cellular assays.

InhibitorTargetIC50 (nM)Assay TypeReference
EPZ004777Dot1L0.4 ± 0.1Biochemical (Radiometric)[1]
EPZ5676Dot1L<1Biochemical[5]
SGC0946Dot1L0.3Biochemical[1]
Compound 10Dot1L4Biochemical[6]
Compound 11Dot1L4Biochemical[6]
Compound 12Dot1L1.4Biochemical (SPA)[4]
Compound 13Dot1L0.4Biochemical (SPA)[4]
Analogue 7Dot1L< 0.1Biochemical[6]
InhibitorCell LineIC50 (nM)Assay TypeReference
EPZ004777MLL-rearranged leukemia cells-Apoptosis[1]
EPZ5676Various leukemia cell linesVariesCell Viability[5]
Compound 10Various leukemia cell linesVariesCell Viability[5]
Compound 11Various leukemia cell linesVariesCell Viability[5]
Compound 12MV4-1185Proliferation[4]
Compound 13MV4-11128Proliferation[4]
Analogue 7MV4-115Proliferation[6]
EPZ004777SW480 (30 µM)Significant ReductionCell Viability[7]
EPZ004777HCT116 (30 µM)InhibitionCell Viability[7]

Core Experimental Protocols

Understanding the enzymatic function of Dot1L relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays cited in the literature.

Histone Methyltransferase (HMT) Assay (Radiometric)

This biochemical assay directly measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the histone substrate.

Materials:

  • Recombinant human Dot1L enzyme

  • Nucleosome substrate (e.g., HeLa-derived)

  • [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation cocktail

  • Filter paper (e.g., P81 phosphocellulose)

  • Stop solution (e.g., 10% trichloroacetic acid)

Procedure:

  • Prepare a reaction mixture containing assay buffer, nucleosome substrate, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding recombinant Dot1L enzyme and [³H]-SAM.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto the filter paper and immersing it in the stop solution.

  • Wash the filter paper multiple times with the stop solution and finally with ethanol (B145695) to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the genomic localization of H3K79 methylation, providing insights into the genes regulated by Dot1L.

Materials:

  • Cells of interest (e.g., leukemia cell lines)

  • Formaldehyde (for cross-linking)

  • Lysis buffers (for nuclear isolation)

  • Sonicator or micrococcal nuclease (for chromatin shearing)

  • Antibody specific for H3K79me2 or H3K79me3

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR or library preparation for sequencing (ChIP-seq)

Procedure:

  • Cross-link proteins to DNA in living cells using formaldehyde.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitate the chromatin fragments using an antibody specific for the H3K79 methylation mark of interest.

  • Capture the antibody-chromatin complexes using protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the antibody-bead complex.

  • Reverse the cross-links by heating and digest the proteins with proteinase K.

  • Purify the immunoprecipitated DNA.

  • Analyze the purified DNA by qPCR to assess enrichment at specific gene loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[5]

Visualizing Dot1L in Action: Pathways and Workflows

To better illustrate the complex roles of Dot1L, the following diagrams, generated using the DOT language, depict a key signaling pathway and a standard experimental workflow.

Dot1L_MLL_Fusion_Pathway Dot1L in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion->Dot1L recruits HistoneH3 Histone H3 Dot1L->HistoneH3 methylates K79 H3K79me H3K79 Methylation (me2/me3) Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K79me->Oncogenes activates Transcription Active Gene Transcription Oncogenes->Transcription Inhibitor Dot1L Inhibitor (e.g., EPZ5676) Inhibitor->Dot1L inhibits

Caption: Dot1L recruitment by MLL fusion proteins leads to oncogene expression.

HMT_Assay_Workflow Histone Methyltransferase (HMT) Assay Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Reaction Mix (Buffer, Nucleosomes, Inhibitor) B 2. Add Dot1L Enzyme A->B C 3. Add [3H]-SAM B->C D 4. Incubate (e.g., 30°C for 60 min) C->D E 5. Spot onto Filter Paper D->E F 6. Wash to Remove Unincorporated [3H]-SAM E->F G 7. Scintillation Counting F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for a radiometric histone methyltransferase assay.

The Broader Context of Dot1L Activity

Beyond its well-documented role in MLL-rearranged leukemia, Dot1L-mediated H3K79 methylation is involved in a variety of fundamental cellular processes. These include transcriptional elongation, cell cycle regulation, DNA damage response, and embryonic development.[1][8][9] The levels of H3K79 mono-, di-, and tri-methylation are dynamically regulated and are associated with different chromatin states and transcriptional outcomes.[1] While H3K79me1 and H3K79me2 are generally linked to actively transcribed genes, H3K79me3 has been associated with both active and repressed genes, highlighting the context-dependent nature of this modification.[1][3]

Recent studies have also implicated aberrant Dot1L activity in solid tumors, including breast, ovarian, prostate, and colon cancers, where it can cooperate with oncogenic transcription factors like c-Myc to promote tumor progression and metastasis.[2] This expanding understanding of Dot1L's function underscores the potential for its inhibitors to be applied to a broader range of malignancies.

This technical guide serves as a foundational resource for the scientific community, providing the necessary details to design and interpret experiments aimed at further elucidating the roles of Dot1L and developing next-generation epigenetic therapies.

References

Dot1L-IN-1 TFA: A Comprehensive Technical Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dot1L (Disruptor of telomeric silencing 1-like) is a histone methyltransferase unique in its singular role of methylating histone H3 at lysine (B10760008) 79 (H3K79), a modification linked to active transcription. This specificity has made Dot1L an attractive therapeutic target, particularly in the context of MLL-rearranged leukemias. Dot1L-IN-1 TFA is a highly potent and selective small molecule inhibitor of Dot1L. This document provides an in-depth technical overview of the target specificity of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Dot1L and its Inhibition

Dot1L is the sole enzyme responsible for mono-, di-, and tri-methylation of H3K79. Unlike most histone methyltransferases, Dot1L does not possess a SET domain. Its activity is crucial for various cellular processes, including transcriptional regulation and development. In certain cancers, particularly mixed-lineage leukemia (MLL), the aberrant recruitment of Dot1L leads to the hypermethylation of H3K79 at specific gene loci, such as the HOXA9 gene cluster, driving leukemogenesis.

Dot1L-IN-1 is a potent and selective, non-nucleoside inhibitor that targets the S-adenosylmethionine (SAM) binding pocket of Dot1L. The trifluoroacetate (B77799) (TFA) salt of Dot1L-IN-1 is often utilized in research due to its improved solubility and stability, while exhibiting comparable biological activity to the free form.

Quantitative Analysis of Target Engagement and Cellular Activity

The potency and selectivity of this compound have been rigorously characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of Dot1L-IN-1
ParameterValueAssay TypeReference
Ki 2 pMScintillation Proximity Assay (SPA)[1]
IC50 <0.1 nMScintillation Proximity Assay (SPA)[1][2][3]
Table 2: Cellular Activity of Dot1L-IN-1
ParameterCell LineValueAssay TypeReference
IC50 (H3K79 Dimethylation) HeLa3 nMAlphaLISA[1][2][3]
IC50 (HoxA9 Promoter Activity) Molm-1317 nMLuciferase Reporter Assay[1][2][3]
IC50 (Cell Proliferation) MV4-11 (MLL-rearranged)5 nMCell Viability Assay[2][3]

Target Selectivity Profile

A critical aspect of a chemical probe or potential therapeutic is its selectivity for the intended target over other related proteins. Dot1L-IN-1 has demonstrated exceptional selectivity.

Table 3: Selectivity of Dot1L-IN-1 against other Methyltransferases
Methyltransferase PanelNumber of TargetsInhibitory Activity (at 50 µM)Reference
Protein Lysine Methyltransferases (PKMTs) and Protein Arginine Methyltransferases (PRMTs)22No inhibitory activity observed[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to characterize the target specificity of this compound.

Biochemical Potency: Scintillation Proximity Assay (SPA)

This assay directly measures the enzymatic activity of Dot1L by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 substrate.

Materials:

  • Recombinant human Dot1L enzyme

  • Biotinylated histone H3 peptide or nucleosome substrate

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • 384-well microplates

  • Microplate scintillation counter

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the Dot1L enzyme, biotinylated histone H3 substrate, and the diluted inhibitor.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop buffer containing unlabeled SAM and EDTA.

  • Add streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated histone H3 substrate.

  • Incubate to allow for bead-substrate binding.

  • Measure the radioactivity in a microplate scintillation counter. The proximity of the [³H]-methylated histone to the scintillant in the SPA beads generates a light signal.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement: H3K79 Dimethylation AlphaLISA Assay

This homogeneous (no-wash) immunoassay quantifies the levels of a specific histone modification (H3K79me2) in cells following treatment with an inhibitor.

Materials:

  • HeLa cells (or other suitable cell line)

  • This compound

  • Cell culture medium and reagents

  • AlphaLISA Epigenetics Cellular Detection Kit (including lysis buffer, extraction buffer, anti-H3K79me2 Acceptor beads, Streptavidin-Donor beads, and biotinylated anti-Histone H3 antibody)

  • 384-well white opaque microplates

  • Alpha-enabled microplate reader

Protocol:

  • Seed HeLa cells in a 384-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Lyse the cells by adding the AlphaLISA lysis buffer.

  • Add the histone extraction buffer to release histones from the chromatin.

  • Add a mixture of anti-H3K79me2 Acceptor beads and biotinylated anti-Histone H3 antibody to the cell lysate.

  • Incubate to allow for the formation of the bead-antibody-histone complex.

  • Add Streptavidin-Donor beads, which will bind to the biotinylated anti-Histone H3 antibody.

  • Incubate in the dark to allow for the proximity-based signal to develop.

  • Read the plate on an Alpha-enabled microplate reader.

  • Determine the IC50 value by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration.

Downstream Functional Effect: HoxA9 Promoter Activity Luciferase Reporter Assay

This assay measures the transcriptional activity of the HoxA9 promoter, a known downstream target of Dot1L, in response to inhibitor treatment.

Materials:

  • Molm-13 cells (or another MLL-rearranged leukemia cell line)

  • A luciferase reporter plasmid containing the HoxA9 promoter

  • A transfection reagent suitable for suspension cells

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Transfect Molm-13 cells with the HoxA9 promoter-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • After transfection, treat the cells with a serial dilution of this compound for an appropriate time (e.g., 48-72 hours).

  • Lyse the cells using a passive lysis buffer.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer. If a normalization vector was used, also measure the Renilla luciferase activity.

  • Calculate the relative luciferase activity (firefly/Renilla) for each treatment condition.

  • Determine the IC50 value by plotting the percentage of inhibition of reporter activity against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

Dot1L Signaling Pathway

Dot1L_Signaling_Pathway cluster_nucleus Nucleus SAM SAM Dot1L Dot1L SAM->Dot1L Methyl Donor SAH SAH Dot1L->SAH Byproduct H3K79me H3K79me1/2/3 Dot1L->H3K79me Methylation H3K79 Histone H3 (K79) H3K79->Dot1L Active_Genes Target Genes (e.g., HOXA9) H3K79me->Active_Genes Promotes Transcription Active Transcription Active_Genes->Transcription Dot1L_IN_1 This compound Dot1L_IN_1->Dot1L Inhibits

Caption: Dot1L-mediated H3K79 methylation and its inhibition.

Experimental Workflow for Target Specificity

Target_Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling SPA Scintillation Proximity Assay Potency Determine Ki and IC50 SPA->Potency AlphaLISA AlphaLISA for H3K79me2 Target_Engagement Confirm Cellular Target Engagement AlphaLISA->Target_Engagement Luciferase HoxA9 Reporter Assay Functional_Outcome Assess Downstream Functional Effects Luciferase->Functional_Outcome Cell_Viability Proliferation Assay Cell_Viability->Functional_Outcome Panel_Screening Panel of other Methyltransferases Selectivity Determine Off-Target Activity Panel_Screening->Selectivity Dot1L_IN_1 This compound cluster_biochemical cluster_biochemical Dot1L_IN_1->cluster_biochemical cluster_cellular cluster_cellular Dot1L_IN_1->cluster_cellular cluster_selectivity cluster_selectivity Dot1L_IN_1->cluster_selectivity

References

Dot1L-IN-1 TFA in Cell Cycle Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a crucial histone methyltransferase and the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1] This epigenetic modification is intrinsically linked to the regulation of gene transcription, DNA damage repair, and, critically, cell cycle progression.[1][2] Aberrant DOT1L activity has been implicated in various malignancies, making it a compelling target for cancer therapy. This guide provides a comprehensive technical overview of the role of DOT1L inhibitors, with a focus on their application in cell cycle analysis. Due to the limited specific data on Dot1L-IN-1 TFA, this document will utilize data from structurally related and well-characterized DOT1L inhibitors, such as SGC0946 and EPZ004777, as representative examples to illustrate the effects of DOT1L inhibition on the cell cycle.

Core Concept: DOT1L's Role in Cell Cycle Regulation

DOT1L-mediated H3K79 methylation is essential for the coordinated progression through the various phases of the cell cycle, including G1, S, and mitosis.[1][2] Inhibition of DOT1L's catalytic activity disrupts the normal expression of genes critical for cell cycle control, leading to cell cycle arrest, and in many cases, apoptosis or senescence. The specific phase of cell cycle arrest, whether at the G1/S or S phase transition, can be cell-type dependent.[3][4][5]

Quantitative Data on Cell Cycle Arrest by DOT1L Inhibitors

The following tables summarize the quantitative effects of DOT1L inhibitors on the cell cycle distribution in different cancer cell lines.

Table 1: Effect of DOT1L Inhibitor SGC0946 on Cell Cycle Distribution in Ovarian Cancer Cells

Cell LineTreatment (10 µM SGC0946 for 12 days)% G1 Phase% S Phase% G2/M Phase
SK-OV-3Control55.135.29.7
SGC094668.422.19.5
TOV-21GControl60.328.910.8
SGC094672.118.59.4

Data extrapolated from graphical representations in cited literature. The study demonstrated a significant increase in the G1 population and a decrease in the S and G2/M phase populations in asynchronized SK-OV-3 and TOV-21G cells.[4]

Table 2: Effect of DOT1L Inhibitor EPZ004777 on Cell Cycle Distribution in Ovarian Cancer Cells

Cell LineTreatment (10 µM EPZ004777 for 12 days)% G1 Phase% S Phase% G2/M Phase
SK-OV-3Control55.135.29.7
EPZ00477769.221.59.3
TOV-21GControl60.328.910.8
EPZ00477773.517.29.3

Data extrapolated from graphical representations in cited literature. Similar to SGC0946, EPZ004777 induced G1 phase arrest in ovarian cancer cells.[6]

Table 3: Effect of DOT1L Knockdown and Inhibition on Cell Cycle in Renal and Colorectal Cancer Cells

Cell LineConditionPredominant Cell Cycle Arrest Phase
786-O (Renal Cancer)SGC0946 TreatmentS Phase Arrest
SW480 (Colorectal Cancer)EPZ004777 TreatmentS Phase Arrest
HCT116 (Colorectal Cancer)EPZ004777 TreatmentS Phase Arrest

These studies reported a significant accumulation of cells in the S phase of the cell cycle following DOT1L inhibition.[3][5]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as SK-OV-3, TOV-21G (ovarian), 786-O (renal), SW480, and HCT116 (colorectal) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: DOT1L inhibitors (e.g., SGC0946, EPZ004777) are dissolved in DMSO to prepare a stock solution (e.g., 10 mM). The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells.

  • Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the DOT1L inhibitor or DMSO as a vehicle control. The treatment duration can vary from 48 hours to 12 days depending on the cell line and the specific experiment.[3][6]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

  • Fixation: The collected cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ethanol (B145695) at -20°C overnight. This permeabilizes the cells and preserves their DNA content.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-binding fluorescent dye, typically propidium (B1200493) iodide (PI), and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. The data is then analyzed using appropriate software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Visualizations

Signaling Pathways and Experimental Workflows

DOT1L_Inhibition_Signaling_Pathway cluster_downstream Downstream Effects DOT1L_IN_1_TFA This compound (or other DOT1L inhibitors) DOT1L DOT1L DOT1L_IN_1_TFA->DOT1L Inhibits H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes Gene_Expression Altered Gene Expression H3K79me->Gene_Expression Regulates cMyc c-Myc Expression ↓ Gene_Expression->cMyc STAT5B STAT5B Expression ↓ Gene_Expression->STAT5B CDK2_CyclinA2 CDK2 / Cyclin A2 Expression ↓ cMyc->CDK2_CyclinA2 Regulates CDK6 CDK6 Expression ↓ STAT5B->CDK6 Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G1 or S Phase) CDK2_CyclinA2->Cell_Cycle_Arrest CDK6->Cell_Cycle_Arrest

Caption: DOT1L inhibition signaling pathway leading to cell cycle arrest.

Cell_Cycle_Analysis_Workflow cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat with this compound (or Vehicle Control) Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells (Trypsinization) Treat_Cells->Harvest_Cells Fix_Cells Fix Cells in 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide & RNase A Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Data_Analysis Determine Cell Cycle Distribution (%G1, %S, %G2/M) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Mechanism of Action Leading to Cell Cycle Arrest

The inhibition of DOT1L leads to a reduction in H3K79 methylation, which in turn alters the expression of key cell cycle regulatory genes.[5] Studies have shown that DOT1L inhibition can lead to the downregulation of critical cell cycle promoters.

In colorectal cancer cells, inhibition of DOT1L has been shown to decrease the expression of c-Myc, a proto-oncogene that plays a pivotal role in cell cycle progression.[5] This downregulation of c-Myc subsequently leads to reduced levels of CDK2 and Cyclin A2, key components of the machinery that drives the S phase, resulting in S-phase arrest.[5]

In renal cell carcinoma, DOT1L inhibition has been linked to the epigenetic silencing of STAT5B.[3] The subsequent decrease in STAT5B expression leads to reduced levels of its downstream effector, CDK6, which is crucial for the G1/S transition, thereby causing cell cycle arrest.[3]

Conclusion

The analysis of cell cycle distribution is a fundamental method for evaluating the efficacy of DOT1L inhibitors like this compound. The available data from analogous compounds strongly indicate that inhibition of DOT1L potently induces cell cycle arrest in various cancer cell lines, primarily through the disruption of key transcriptional programs that govern cell cycle progression. This guide provides a foundational understanding and practical framework for researchers and drug development professionals to investigate the cellular effects of novel DOT1L inhibitors. Further studies are warranted to elucidate the specific quantitative effects and detailed molecular mechanisms of this compound across a broader range of cancer models.

References

An In-depth Technical Guide to Preliminary Studies with Dot1L-IN-1 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pre-clinical data and methodologies associated with the study of Dot1L-IN-1 TFA, a highly potent and selective inhibitor of the histone methyltransferase DOT1L. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting DOT1L.

Introduction to Dot1L and its Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase, the sole enzyme responsible for the methylation of lysine (B10760008) 79 on histone H3 (H3K79). This epigenetic modification plays a crucial role in the regulation of gene transcription, and its dysregulation is a key driver in certain cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias. In these malignancies, the aberrant recruitment of DOT1L to specific gene loci by MLL fusion proteins leads to the hypermethylation of H3K79 and the subsequent overexpression of leukemogenic genes, such as HOXA9.

The targeted inhibition of DOT1L's catalytic activity presents a promising therapeutic strategy. By preventing H3K79 hypermethylation, DOT1L inhibitors aim to reverse the oncogenic gene expression program and induce differentiation and apoptosis in cancer cells. This compound is a trifluoroacetic acid salt of a potent and selective small molecule inhibitor of DOT1L.

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for this compound, demonstrating its high affinity for DOT1L and its efficacy in cellular models of MLL-rearranged leukemia.

Parameter Value Description
Ki 2 pMBinding affinity for the DOT1L enzyme.
IC50 (Enzymatic) <0.1 nMConcentration required for 50% inhibition of DOT1L enzymatic activity.
Table 1: In Vitro Enzymatic Activity of this compound.
Assay Cell Line IC50 Description
H3K79 DimethylationHeLa3 nMConcentration for 50% suppression of histone H3 lysine 79 dimethylation.
HOXA9 Promoter ActivityMolm-1317 nMConcentration for 50% inhibition of the HOXA9 gene promoter activity.
Cell ProliferationMV4-115 nMConcentration for 50% inhibition of cell proliferation in an MLL-rearranged leukemia cell line.
Table 2: Cellular Activity of this compound.

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the quantitative data summary. These methodologies are based on established practices for the evaluation of DOT1L inhibitors.

DOT1L Enzymatic Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

Materials:

  • Recombinant human DOT1L enzyme

  • Biotinylated histone H3 peptide substrate

  • [3H]-S-adenosyl-L-methionine ([3H]-SAM)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Streptavidin-coated SPA beads

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the DOT1L enzyme, biotinylated histone H3 peptide substrate, and the diluted this compound or vehicle control.

  • Initiate the enzymatic reaction by adding [3H]-SAM.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution containing non-radiolabeled SAM.

  • Add streptavidin-coated SPA beads to each well. The biotinylated histone H3 substrate will bind to the beads.

  • Incubate to allow for bead settling and signal generation.

  • Measure the radioactivity using a scintillation counter. The proximity of the [3H]-methylated histone to the scintillant in the beads generates a light signal.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular H3K79 Dimethylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit the methylation of H3K79 in a cellular context.

Materials:

  • HeLa cells

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-H3K79me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed HeLa cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • Harvest the cells and lyse them to extract nuclear proteins.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against H3K79me2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.

  • Calculate the percent inhibition of H3K79 dimethylation and determine the IC50 value.

HOXA9 Promoter Activity Assay (Luciferase Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the HOXA9 promoter.

Materials:

  • Molm-13 cells

  • A luciferase reporter plasmid containing the HOXA9 promoter

  • A control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect Molm-13 cells with the HOXA9 promoter-luciferase reporter plasmid and the control plasmid.

  • After transfection, treat the cells with different concentrations of this compound or vehicle control.

  • Incubate the cells for a defined period (e.g., 48 hours).

  • Lyse the cells and measure the firefly luciferase activity (from the HOXA9 promoter) and the Renilla luciferase activity (control) using a luminometer and the dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the percent inhibition of HOXA9 promoter activity and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on the proliferation of the MLL-rearranged leukemia cell line, MV4-11.

Materials:

  • MV4-11 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well microplate

Procedure:

  • Seed MV4-11 cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Dot1L_Signaling_Pathway cluster_0 MLL-rearranged Leukemia Cell MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) DOT1L DOT1L MLL_Fusion->DOT1L Recruitment to HOXA9 promoter H3K79 Histone H3 (at Lysine 79) DOT1L->H3K79 Methylation H3K79me Hypermethylated H3K79 HOXA9_Gene HOXA9 Gene H3K79me->HOXA9_Gene Transcriptional Activation Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) HOXA9_Gene->Leukemogenesis Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->DOT1L Inhibition Experimental_Workflow_Enzymatic_Assay cluster_1 DOT1L Enzymatic Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - DOT1L Enzyme - H3 Substrate - [3H]-SAM - this compound Start->Prepare_Reagents Incubate Incubate Reaction Mix Prepare_Reagents->Incubate Terminate Terminate Reaction Incubate->Terminate Add_SPA_Beads Add SPA Beads Terminate->Add_SPA_Beads Measure_Signal Measure Scintillation Add_SPA_Beads->Measure_Signal Analyze_Data Analyze Data (IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End Experimental_Workflow_Cellular_Assay cluster_2 Cellular Assay Workflow (Proliferation) Start Start Seed_Cells Seed MV4-11 Cells Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate (e.g., 72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Analyze Data (IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Dot1L-IN-1 TFA: A Technical Guide to its Role and Investigation in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A critical epigenetic regulator implicated in this pathway is the Disruptor of Telomeric Silencing 1-like (Dot1L) histone methyltransferase, the sole enzyme responsible for methylating histone H3 at lysine (B10760008) 79 (H3K79). Dysregulation of Dot1L and aberrant H3K79 methylation are linked to various cancers, making it a compelling target for therapeutic intervention. Dot1L-IN-1 TFA is a potent and specific inhibitor of Dot1L, serving as a crucial chemical probe to elucidate the role of H3K79 methylation in the DDR and to explore its potential as a therapeutic strategy. This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on DDR signaling pathways, and detailed protocols for its investigation.

Core Mechanism of Dot1L and its Inhibition

Dot1L catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of lysine 79 on histone H3. This methylation, occurring as mono-, di-, and tri-methylation (H3K79me1/2/3), is predominantly associated with actively transcribed genes. This compound, as a small molecule inhibitor, competes with the SAM cofactor for binding to the catalytic pocket of Dot1L, thereby preventing the methylation of H3K79. This inhibition leads to a global reduction in H3K79 methylation levels, subsequently altering gene expression and cellular processes, including the DNA damage response.

Quantitative Data on Dot1L Inhibitors

The following tables summarize key quantitative data for various Dot1L inhibitors, providing a comparative overview of their potency and cellular effects.

Table 1: In Vitro Inhibitory Activity of Dot1L Inhibitors

CompoundIC50 (nM)Assay TypeReference
Dot1L-IN-40.11Scintillation Proximity Assay(--INVALID-LINK--)
EPZ-5676 (Pinometostat)3.5Biochemical Assay(--INVALID-LINK--)
Compound 4>10,000AlphaLISA--INVALID-LINK----INVALID-LINK--

Table 2: Cellular Activity of Dot1L Inhibitors

CompoundCell LineED50 (nM)Effect MeasuredReference
Dot1L-IN-4HeLa1.7H3K79me2 Inhibition (ELISA)(--INVALID-LINK--)
Dot1L-IN-4Molm-1333HOXA9 Gene Expression(--INVALID-LINK--)
EPZ-5676 (Pinometostat)MV4-113.5H3K79me2/3 Inhibition(--INVALID-LINK--)

Table 3: IC50 Values of Dot1L Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Reference
EPZ5676MOLM-13Acute Myeloid Leukemia (MLL-AF9)<10(--INVALID-LINK--)
EPZ5676MV4-11Acute Myeloid Leukemia (MLL-AF4)<10(--INVALID-LINK--)
Compound 10MOLM-13Acute Myeloid Leukemia (MLL-AF9)<10(--INVALID-LINK--)
Compound 11MV4-11Acute Myeloid Leukemia (MLL-AF4)<10(--INVALID-LINK--)

Dot1L's Role in DNA Double-Strand Break Repair Signaling

Dot1L plays a significant role in the repair of DNA double-strand breaks (DSBs), primarily through its influence on the Homologous Recombination (HR) pathway. Inhibition of Dot1L has been shown to impair the proper execution of the DDR.

Signaling Pathway Diagram

DNA_Damage_Response cluster_0 DNA Double-Strand Break (DSB) cluster_1 Dot1L-Mediated Regulation cluster_2 Homologous Recombination (HR) Pathway cluster_3 Non-Homologous End Joining (NHEJ) DSB DSB ATM_ATR ATM/ATR DSB->ATM_ATR Activates NHEJ_Repair NHEJ Repair DSB->NHEJ_Repair Alternative Pathway Dot1L Dot1L H3K79me2 H3K79me2 Dot1L->H3K79me2 Methylates H3K79 gamma_H2AX γH2AX Dot1L->gamma_H2AX Required for proper induction H3K79 Histone H3 _53BP1 53BP1 H3K79me2->_53BP1 Recruits Dot1L_Inhibitor This compound Dot1L_Inhibitor->Dot1L Inhibits H2AX H2AX ATM_ATR->H2AX Phosphorylates BRCA1 BRCA1 gamma_H2AX->BRCA1 Recruits _53BP1->BRCA1 Influences recruitment RAD51 RAD51 BRCA1->RAD51 Recruits HR_Repair HR Repair RAD51->HR_Repair Mediates

Caption: Dot1L's role in the DNA damage response pathway.

In response to a DSB, ATM and ATR kinases are activated and phosphorylate H2AX to form γH2AX, a crucial step in recruiting DDR factors. Dot1L-mediated H3K79 dimethylation is required for the efficient recruitment of the tumor suppressor protein 53BP1 to the sites of DNA damage. 53BP1, in turn, influences the recruitment and function of other repair proteins, including BRCA1, a key player in the HR pathway. Depletion or inhibition of Dot1L leads to a decrease in γH2AX induction and impairs HR-mediated repair. This suggests that Dot1L activity is critical for the early stages of the DDR signaling cascade. In the absence of efficient HR, cells may rely more on the error-prone non-homologous end joining (NHEJ) pathway, potentially leading to genomic instability.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the effects of this compound on the DNA damage response.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with this compound and/or DNA damaging agent start->treatment harvest Harvest cells at various time points treatment->harvest western Western Blotting (γH2AX, H3K79me2, etc.) harvest->western if Immunofluorescence (53BP1 foci) harvest->if viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability repair_assay DSB Repair Assay (HR/NHEJ reporters) harvest->repair_assay analysis Data Analysis and Interpretation western->analysis if->analysis viability->analysis repair_assay->analysis

Caption: General workflow for studying Dot1L inhibitors in DDR.

Western Blotting for H3K79me2 and γH2AX

This protocol is for assessing the inhibition of Dot1L activity and the induction of the DNA damage response.

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • This compound

  • DNA damaging agent (e.g., Etoposide, Neocarzinostatin)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-H3K79me2 (e.g., Abcam ab3594)

    • Mouse anti-γH2AX (Ser139) (e.g., Millipore JBW301)

    • Rabbit anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound for the desired time (e.g., 24-72 hours). For DNA damage induction, add the DNA damaging agent for the specified duration (e.g., 1-2 hours) before harvesting.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection system.

Immunofluorescence for 53BP1 Foci Formation

This method visualizes the recruitment of 53BP1 to sites of DNA damage.

Materials:

  • Cells grown on coverslips

  • This compound

  • DNA damaging agent (e.g., Ionizing radiation)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBST)

  • Primary antibody: Rabbit anti-53BP1 (e.g., Novus Biologicals NB100-304)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells on coverslips with this compound and induce DNA damage.

  • Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes, followed by permeabilization for 10 minutes.

  • Blocking and Antibody Incubation: Block for 1 hour and then incubate with the primary anti-53BP1 antibody overnight at 4°C.

  • Secondary Antibody and Staining: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the 53BP1 foci using a fluorescence microscope.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays

These assays quantify the efficiency of the two major DSB repair pathways.

Materials:

  • Cell line stably expressing an HR or NHEJ reporter system (e.g., DR-GFP for HR, EJ5-GFP for NHEJ)

  • I-SceI expression vector

  • Transfection reagent

  • This compound

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the reporter cell line with this compound for 24-48 hours.

  • Transfection: Transfect the cells with the I-SceI expression vector to induce a specific DSB in the reporter construct.

  • Incubation: Incubate the cells for 48-72 hours to allow for DSB repair and GFP expression.

  • Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in GFP-positive cells in the HR reporter line upon this compound treatment would indicate impaired HR.

Conclusion

This compound is an indispensable tool for dissecting the intricate role of H3K79 methylation in the DNA damage response. By inhibiting Dot1L, researchers can effectively probe its influence on key DDR events such as γH2AX formation, 53BP1 recruitment, and the choice between HR and NHEJ repair pathways. The provided protocols offer a robust framework for investigating these processes, and the quantitative data serves as a valuable reference for experimental design. A deeper understanding of the interplay between Dot1L and the DDR machinery holds significant promise for the development of novel cancer therapies that exploit synthetic lethality and overcome resistance to existing DNA damaging agents.

The Emerging Role of Dot1L in Solid Tumors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Disruptor of Telomeric Silencing 1-Like (Dot1L) is the sole histone methyltransferase responsible for histone H3 lysine (B10760008) 79 (H3K79) methylation, an epigenetic modification predominantly associated with active gene transcription. While its role in MLL-rearranged leukemias is well-established, a growing body of evidence implicates Dot1L as a critical player in the pathogenesis of various solid tumors. This in-depth technical guide provides a comprehensive overview of Dot1L's function in solid malignancies, detailing its involvement in key oncogenic signaling pathways, its impact on cellular processes driving tumor progression, and its validation as a promising therapeutic target. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Dot1L and H3K79 Methylation

Dot1L is a unique histone methyltransferase that lacks the canonical SET domain found in most other histone lysine methyltransferases. It catalyzes the mono-, di-, and tri-methylation of H3K79, a residue located on the globular domain of histone H3.[1] H3K79 methylation is generally linked to transcriptional activation and is involved in diverse cellular processes, including DNA damage repair, cell cycle progression, and embryonic development.[2] Dysregulation of Dot1L activity and aberrant H3K79 methylation patterns have been increasingly associated with the initiation and progression of a range of solid tumors.[3]

Dot1L's Multifaceted Role in Solid Tumor Biology

Dot1L's involvement in solid tumors is context-dependent, influencing a variety of cellular processes that contribute to malignancy.

Epithelial-Mesenchymal Transition (EMT) and Metastasis

Dot1L plays a significant role in promoting EMT, a cellular program that allows epithelial cells to acquire mesenchymal features, leading to increased motility and invasiveness. In triple-negative breast cancer (TNBC), Dot1L cooperates with the c-Myc/p300 transcriptional complex to activate the expression of key EMT-promoting transcription factors such as SNAIL, ZEB1, and ZEB2.[4][5] This leads to the repression of E-cadherin and the acquisition of a metastatic phenotype.[6] Inhibition of Dot1L has been shown to suppress the migration and invasion of breast cancer cells.[6] In colorectal cancer, Dot1L stability is enhanced by CBP-mediated acetylation, which promotes H3K79 methylation of EMT-related genes, thereby increasing metastasis.

Cancer Stem Cell (CSC) Maintenance

Dot1L is crucial for the maintenance of cancer stem cell populations, which are believed to drive tumor initiation, recurrence, and therapy resistance. In TNBC, Dot1L is required for the self-renewal and proliferation of aldehyde dehydrogenase 1-positive (ALDH1+) CSCs. Similarly, in glioblastoma, Dot1L is essential for the growth of brain tumor stem cells (BTSCs) and its inhibition leads to a decrease in BTSC proliferation and survival.[7] Dot1L regulates the expression of key stemness factors such as SOX2 and OLIG2 in glioblastoma stem cells.[8]

Cell Cycle Progression

Dot1L influences cell cycle regulation in several solid tumors. In gastric cancer, Dot1L promotes the G1 phase of the cell cycle by regulating the expression of CDK4 and CDK6 through H3K79me2. In colorectal cancer, silencing or inhibiting Dot1L induces S-phase cell cycle arrest by downregulating c-Myc expression, which in turn reduces the levels of CDK2 and Cyclin A2.[9][10]

Angiogenesis

Dot1L contributes to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. In breast cancer, Dot1L epigenetically upregulates the expression of Metadherin (MTDH), which subsequently activates the NF-κB-HIF1α signaling axis to promote angiogenesis.[11]

Key Signaling Pathways Modulated by Dot1L

Dot1L's oncogenic functions are mediated through its influence on several critical signaling pathways.

Dot1L and the Wnt/β-catenin Pathway

The role of Dot1L in the Wnt/β-catenin signaling pathway appears to be context-dependent. In gastric cancer, Dot1L promotes tumor progression by stimulating CD44 expression through the Wnt/β-catenin pathway. In colorectal cancer, Dot1L-mediated H3K79 methylation has been shown to regulate the Wnt/β-catenin signaling pathway, impacting cancer progression.[12][13] However, some studies have suggested that H3K79 methylation is not essential for the maintenance or activation of Wnt pathway target gene expression in certain contexts.[10][14][15][16]

Dot1L and the MAPK/ERK Pathway

In lung cancer, a gain-of-function mutation in Dot1L (R231Q) enhances H3K79me2 on the RAF1 promoter, leading to the activation of the MAPK/ERK signaling pathway and promoting malignant phenotypes.[11]

Dot1L and c-Myc

A significant interplay exists between Dot1L and the proto-oncogene c-Myc. In breast cancer, c-Myc is required for the recruitment of Dot1L to the promoters of EMT-related genes.[5] In colorectal cancer, Dot1L epigenetically promotes the transcription of c-Myc via H3K79me2, and the expression of Dot1L is positively correlated with that of c-Myc.[9][10][16] Recent findings also suggest that Dot1L regulates c-Myc/Mondo transcription factor activity by promoting its degradation cycle on chromatin.[17]

Below are diagrams illustrating the signaling pathways involving Dot1L in different solid tumors.

Dot1L_Breast_Cancer_EMT cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Cell Surface cMyc c-Myc Complex c-Myc/p300/Dot1L Complex cMyc->Complex p300 p300 p300->Complex Dot1L Dot1L Dot1L->Complex EMT_Genes SNAIL, ZEB1, ZEB2 Promoters Complex->EMT_Genes Binds to E-box motifs H3K79me H3K79 Methylation EMT_Genes->H3K79me Catalyzes EMT_Transcription EMT Gene Transcription H3K79me->EMT_Transcription Activates EMT Epithelial-Mesenchymal Transition (EMT) EMT_Transcription->EMT Metastasis Metastasis EMT->Metastasis

Dot1L-c-Myc/p300 complex driving EMT in breast cancer.

Dot1L_Colorectal_Cancer cluster_nucleus Nucleus Dot1L Dot1L cMyc_promoter c-Myc Promoter Dot1L->cMyc_promoter Targets H3K79me2 H3K79me2 cMyc_promoter->H3K79me2 Mediates cMyc_transcription c-Myc Transcription H3K79me2->cMyc_transcription Promotes cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein CellCycle_Genes CDK2, Cyclin A2 cMyc_protein->CellCycle_Genes Activates CellCycle_Transcription Cell Cycle Gene Transcription CellCycle_Genes->CellCycle_Transcription Cell_Proliferation Cell Proliferation CellCycle_Transcription->Cell_Proliferation

Dot1L-mediated regulation of c-Myc and cell cycle in colorectal cancer.

Dot1L_Glioblastoma cluster_nucleus Nucleus Dot1L Dot1L Stemness_Genes SOX2, OLIG2 Promoters Dot1L->Stemness_Genes Targets H3K79me2 H3K79me2 Stemness_Genes->H3K79me2 Mediates Stemness_Transcription Stemness Gene Transcription H3K79me2->Stemness_Transcription Maintains GSC_Maintenance Glioblastoma Stem Cell (GSC) Maintenance Stemness_Transcription->GSC_Maintenance Tumor_Progression Tumor Progression GSC_Maintenance->Tumor_Progression ChIP_seq_Workflow Start Start: Crosslink proteins to DNA (e.g., with formaldehyde) Lyse Lyse cells and sonicate chromatin Start->Lyse IP Immunoprecipitate with anti-Dot1L or anti-H3K79me2 antibody Lyse->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute protein-DNA complexes Wash->Elute Reverse Reverse crosslinks and purify DNA Elute->Reverse Library Prepare sequencing library Reverse->Library Sequence High-throughput sequencing Library->Sequence Analysis Data analysis: Peak calling and motif analysis Sequence->Analysis End End: Identify Dot1L binding sites Analysis->End Western_Blot_Workflow Start Start: Prepare nuclear extracts or whole-cell lysates SDS_PAGE Separate proteins by size using SDS-PAGE Start->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block non-specific binding sites on the membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-Dot1L, anti-H3K79me2) Block->Primary_Ab Wash1 Wash to remove unbound primary antibody Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash to remove unbound secondary antibody Secondary_Ab->Wash2 Detect Detect signal using chemiluminescence (ECL) Wash2->Detect End End: Analyze protein bands Detect->End

References

The Pivotal Role of Dot1L in Developmental Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disruptor of telomeric silencing 1-like (Dot1L) is the sole histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 79 (H3K79), a post-translational modification primarily associated with actively transcribed genes. This technical guide provides an in-depth exploration of Dot1L's critical functions during embryonic development. We delve into its essential roles in hematopoiesis, cardiac development, and neurogenesis, supported by quantitative data from key experimental findings. Detailed methodologies for crucial experiments, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), are provided to facilitate further research. Furthermore, we present visualizations of key signaling pathways and experimental workflows involving Dot1L, offering a comprehensive resource for professionals in developmental biology and drug discovery.

Introduction: The Epigenetic Conductor of Development

Dot1L, a non-SET domain-containing histone methyltransferase, is a crucial epigenetic regulator in eukaryotes.[1][2] Its primary known function is the methylation of H3K79, a mark enriched in the body of active genes.[2] The essential nature of Dot1L in mammalian development is underscored by the embryonic lethality observed in knockout mouse models.[1][3] These embryos exhibit a range of severe defects, including impaired growth, defective angiogenesis in the yolk sac, and cardiac abnormalities, ultimately leading to death between embryonic day 9.5 (E9.5) and E13.5.[3][4][5] Beyond its methyltransferase activity, evidence also suggests that Dot1L may have functions independent of its catalytic domain.

This guide will systematically explore the multifaceted roles of Dot1L in key developmental processes, present quantitative data from foundational studies, provide detailed experimental protocols, and visualize the complex signaling networks in which Dot1L participates.

Dot1L's Role in Key Developmental Processes

Embryonic Lethality and General Developmental Defects

The indispensable role of Dot1L in embryonic development is evident from gene knockout studies in mice.

Phenotype Timing of Onset/Observation Quantitative Observation Reference
Embryonic LethalityE9.5 - E13.5No viable homozygous null embryos found after E13.5.[4][5] A significant reduction in the expected Mendelian ratio of homozygous null embryos is observed by E10.5.[3][3][4][5]
Growth ImpairmentE9.5 onwardsDot1L-deficient embryos are visibly smaller than their wild-type and heterozygous littermates.[3]
Yolk Sac Angiogenesis DefectsE9.5The vasculature of the yolk sac in Dot1L-deficient embryos is thinner and less organized.[3]
Cardiac DilationE9.5 - E10.5Surviving Dot1L-deficient embryos at E10.5 exhibit severe cardiac dilation.[3]
Hematopoiesis: Orchestrating Blood Lineage Formation

Dot1L is a critical regulator of both primitive and definitive hematopoiesis. Its absence leads to a severe impairment in the formation of blood lineages.[5]

Assay Cell Type/Tissue Observation in Dot1L-deficient model Quantitative Data Reference
Colony-Forming Unit (CFU) AssayYolk sac erythroid progenitorsDecreased colony formationData on the precise reduction in colony numbers is not consistently reported across all studies.[5]
Cell Cycle AnalysisE10.5 yolk sac cellsIncreased proportion of cells in G0/G1 phase, with a concomitant decrease in S and G2/M phases.Specific percentages vary between experiments.[5]
Apoptosis AssayE10.5 yolk sac cellsIncreased apoptosisQuantitative data on the fold-increase in apoptosis is not consistently provided.[5]
Gene Expression (RT-qPCR)Hematopoietic progenitorsDecreased Gata2 expression and increased Pu.1 expression.Fold change varies depending on the specific study.[5]
Cardiac Development: A Matter of Heart

Dot1L plays a vital role in the proper development and function of the heart. Cardiac-specific knockout of Dot1L results in dilated cardiomyopathy and postnatal lethality.

Phenotype Model System Observation Quantitative Data Reference
Cardiomyocyte ProliferationCardiac-specific Dot1L knockout miceIncreased cardiomyocyte proliferationThe percentage of Ki-67 positive nuclei is significantly increased in knockout hearts compared to controls.[6][6]
Gene ExpressionDot1L-deficient cardiomyocytesDownregulation of Dystrophin (Dmd)Specific fold-change is experiment-dependent.[7]
Neurogenesis: Shaping the Developing Brain

During the development of the cerebral cortex, Dot1L is crucial for balancing progenitor proliferation and differentiation, ultimately influencing neuronal layer identity.

Phenotype Model System Observation Quantitative Data Reference
Progenitor Cell ProliferationDot1l-cKO mice (Emx1-Cre or Foxg1-Cre)Increased cell proliferation in the early neurogenic phase (E14.5).Increased number of DAPI-positive cells in the cortical plate at E14.5.
Progenitor Cell PoolDot1l-cKO mice (Emx1-Cre or Foxg1-Cre)Premature reduction of the progenitor pool.Decreased numbers of PAX6- and TBR2-positive cells.
Neuronal LayeringDot1l-cKO miceAltered distribution of deep layer neurons and decreased numbers of upper layer neurons.Decreased numbers of SATB2-positive upper layer neurons.
Apical Progenitor DivisionIn utero electroporation with Dot1L inhibitorShift from asymmetric self-renewing to symmetric neurogenic divisions.[8]Increased proportion of TIS21-GFP positive cells.[9][8][9]

Key Signaling Pathways Involving Dot1L

Dot1L's function in development is intricately linked to its participation in various signaling pathways.

The Dot1L and MLL Fusion Protein Axis in Leukemogenesis

In the context of MLL-rearranged leukemia, MLL fusion proteins, such as MLL-AF9, aberrantly recruit Dot1L to target genes, including the HOXA9 and MEIS1 loci.[10][11] This leads to ectopic H3K79 methylation and sustained expression of these potent oncogenes.[10]

MLL_AF9_Dot1L_Pathway cluster_nucleus Nucleus MLL_AF9 MLL-AF9 Fusion Protein Dot1L Dot1L MLL_AF9->Dot1L recruits HOXA9_MEIS1 HOXA9/MEIS1 Gene Loci Dot1L->HOXA9_MEIS1 targets H3K79me H3K79 Methylation HOXA9_MEIS1->H3K79me leads to Transcription Leukemogenic Gene Expression H3K79me->Transcription promotes

Caption: MLL-AF9 recruits Dot1L to oncogenes.

Dot1L and the Wnt Signaling Pathway

The interaction between Dot1L and the Wnt signaling pathway is complex and appears to be context-dependent. Some studies suggest that Dot1L and its partner AF10 are coactivators for TCF4/β-catenin, promoting the expression of Wnt target genes.[11] However, other research using specific Dot1L inhibitors indicates that its methyltransferase activity may not be essential for the maintenance of Wnt target gene expression in certain contexts.[12][13]

Wnt_Dot1L_Pathway Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF binds Wnt_Target_Genes Wnt Target Genes (e.g., Axin2, c-Myc) TCF_LEF->Wnt_Target_Genes activates Dot1L_Complex Dot1L/AF10 Dot1L_Complex->TCF_LEF coactivates? Transcription Gene Expression Wnt_Target_Genes->Transcription

Caption: Dot1L's contested role in Wnt signaling.

Dot1L's Emerging Role in Notch Signaling during Neurogenesis

While the direct molecular interactions are still being elucidated, Dot1L activity influences cell fate decisions during neurogenesis, a process heavily regulated by the Notch signaling pathway.[6] Notch signaling maintains neural stem and progenitor cells in an undifferentiated state. The observation that Dot1L inhibition promotes neuronal differentiation suggests a potential interplay between Dot1L and the Notch pathway.[8][9]

Notch_Dot1L_Neurogenesis cluster_cells Neural Progenitor Cells Notch_Signaling Active Notch Signaling Hes_Genes Hes Genes (e.g., Hes1, Hes5) Notch_Signaling->Hes_Genes activates Progenitor_Maintenance Progenitor Maintenance Notch_Signaling->Progenitor_Maintenance promotes Neuronal_Differentiation Neuronal Differentiation Hes_Genes->Neuronal_Differentiation inhibits Dot1L Dot1L Dot1L->Progenitor_Maintenance promotes? Dot1L->Neuronal_Differentiation inhibits?

Caption: Dot1L's potential link to Notch signaling.

Detailed Experimental Protocols

Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K79me2 in Mouse Embryonic Stem Cells

This protocol outlines the key steps for performing ChIP-seq to map the genomic localization of H3K79me2, a mark deposited by Dot1L.

ChIP_seq_Workflow Start Start: Mouse Embryonic Stem Cells Crosslinking 1. Crosslinking: Formaldehyde (B43269) Start->Crosslinking Lysis 2. Cell Lysis and Chromatin Shearing Crosslinking->Lysis IP 3. Immunoprecipitation: Anti-H3K79me2 Antibody Lysis->IP Washing 4. Washing and Elution IP->Washing Reverse_Crosslinking 5. Reverse Crosslinking and DNA Purification Washing->Reverse_Crosslinking Library_Prep 6. Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 7. Next-Generation Sequencing Library_Prep->Sequencing Analysis 8. Data Analysis: Peak Calling and Annotation Sequencing->Analysis End End: Genome-wide H3K79me2 map Analysis->End

Caption: ChIP-seq workflow for H3K79me2.

Materials:

  • Mouse Embryonic Stem Cells (mESCs)

  • Formaldehyde (37%)

  • Glycine

  • Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)

  • RIPA Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.1% SDS, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

  • Anti-H3K79me2 antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for NGS library preparation

Protocol:

  • Crosslinking: Fix mESCs with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K79me2 antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the mouse genome and use a peak calling algorithm to identify regions enriched for H3K79me2.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Hoxa9 and Meis1 Expression

This protocol describes the quantification of Hoxa9 and Meis1 mRNA levels, key target genes of Dot1L in the context of hematopoiesis and MLL-rearranged leukemia.

Materials:

  • Total RNA isolated from hematopoietic stem and progenitor cells

  • Reverse transcriptase and associated buffers

  • Random hexamers or oligo(dT) primers

  • qPCR master mix (containing SYBR Green or TaqMan probe)

  • Forward and reverse primers for Hoxa9, Meis1, and a reference gene (e.g., Gapdh or Actb)

  • qPCR instrument

Primer Sequences (Example):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
Hoxa9GAATGAGAGCGGCGGAGACGAGCGAGCATGTAGCCAGTTG
Meis1GCATGCAGCCAGGTCCATTAAAGCGTCATTGACCGAGGA
GapdhAACTTTGGCATTGTGGAAGGACACATTGGGGGTAGGAACA(Generic)

Protocol:

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase, following the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration typically 200-500 nM), and diluted cDNA.

  • qPCR Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis (for SYBR Green-based assays)

  • Data Analysis: Calculate the relative expression of Hoxa9 and Meis1 normalized to the reference gene using the ΔΔCt method.

Conclusion and Future Directions

Dot1L has unequivocally emerged as a master regulator of developmental processes, with its influence extending across multiple lineages and organ systems. The embryonic lethality of Dot1L knockout models highlights its fundamental importance, while conditional knockout studies are continuing to unravel its cell-type-specific functions. The intricate involvement of Dot1L in signaling pathways, particularly in the context of MLL-rearranged leukemias, has positioned it as a promising therapeutic target.

Future research should continue to dissect the methyltransferase-independent roles of Dot1L in development. The identification of the full spectrum of Dot1L-interacting proteins in various developmental contexts will provide a more comprehensive understanding of its regulatory networks. Furthermore, the development of more specific and potent small molecule inhibitors of Dot1L will not only advance our therapeutic capabilities but also serve as invaluable tools to probe its function with temporal and spatial precision in developmental models. A deeper understanding of the interplay between Dot1L and other epigenetic modifiers will be crucial to fully appreciate the complexity of the epigenetic landscape that governs embryonic development.

References

Methodological & Application

Application Notes and Protocols for Dot1L-IN-1 TFA In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Dot1L-IN-1 TFA, a potent and selective inhibitor of the histone methyltransferase Dot1L. The following sections describe both a biochemical assay to determine the direct inhibitory activity on recombinant Dot1L and a cellular assay to assess its efficacy in a relevant biological context.

Introduction to Dot1L Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3] This epigenetic modification is crucial for various cellular processes, including transcriptional regulation, cell cycle control, and DNA damage response.[4] Aberrant DOT1L activity, particularly in the context of MLL-rearranged leukemias, leads to hypermethylation of H3K79 at ectopic loci, driving the expression of leukemogenic genes.[5] Consequently, the development of small molecule inhibitors targeting DOT1L's catalytic activity has emerged as a promising therapeutic strategy.[1][6][7] this compound represents a compound designed for this purpose, and its in vitro characterization is a critical step in its development.

Dot1L Signaling Pathway

The primary function of Dot1L is to transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3. This process can result in mono-, di-, and tri-methylation of H3K79, each state potentially having distinct functional consequences.

Dot1L_Signaling_Pathway cluster_0 Methylation Reaction SAM SAM (S-adenosyl-L-methionine) Dot1L Dot1L Enzyme SAM->Dot1L Cofactor SAH SAH (S-adenosyl-L-homocysteine) Dot1L->SAH Product H3K79me H3K79me1/me2/me3 Dot1L->H3K79me Catalyzes H3 Histone H3 H3->Dot1L Substrate Transcription Altered Gene Transcription H3K79me->Transcription Inhibitor This compound Inhibitor->Dot1L Inhibits

Caption: Dot1L catalyzes the methylation of Histone H3 at K79.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various reference Dot1L inhibitors against Dot1L, as reported in the literature. This data provides a benchmark for evaluating the potency of new compounds like this compound.

CompoundAssay TypeIC50 (nM)Cell Line (for cellular assays)Reference
EPZ-4777AlphaLISA3.4-[7]
EPZ-5676AlphaLISA0.4-[7]
EPZ-5676Proliferation-MV4-11[7]
Compound 12SPA1.4-[5]
Compound 13SPA0.4-[5]
Compound 12H3K79me2 ELISA23HeLa[5]
Compound 13H3K79me2 ELISA16HeLa[5]
Compound 12Proliferation85MV4-11[5]
Compound 13Proliferation128MV4-11[5]
DC_L115Radioactive1500-[8]
Compound 25HMTase activity1000-[1][9]

Experimental Protocols

Biochemical Assay: Dot1L Histone Methyltransferase (HMT) Radiometric Assay

This protocol describes a filter-based radiometric assay to measure the inhibition of recombinant human Dot1L activity. The assay quantifies the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 substrate.

Experimental Workflow:

Radiometric_Assay_Workflow A 1. Pre-incubation: Dot1L Enzyme + this compound B 2. Reaction Initiation: Add Substrate (Oligonucleosomes) & [3H]-SAM A->B C 3. Incubation: Allow methylation to occur B->C D 4. Reaction Quenching: Add cold SAM C->D E 5. Substrate Capture: Transfer to filter plate to bind substrate D->E F 6. Washing: Remove unbound [3H]-SAM E->F G 7. Detection: Add scintillant & measure radioactivity F->G H 8. Data Analysis: Calculate % inhibition and IC50 G->H Cellular_Assay_Workflow A 1. Cell Seeding: Plate MLL-rearranged cells (e.g., MV4-11) B 2. Compound Treatment: Incubate with this compound for 3-4 days A->B C 3. Cell Fixation & Permeabilization B->C D 4. Immunostaining: Primary Ab (anti-H3K79me2) Secondary Ab (fluorescently labeled) C->D E 5. Nuclear Staining: Add DAPI or Hoechst D->E F 6. Imaging: Acquire images on a high-content imager E->F G 7. Image Analysis: Quantify nuclear H3K79me2 fluorescence intensity F->G H 8. Data Analysis: Calculate % inhibition and EC50 G->H

References

Application Notes and Protocols for Dot1L-IN-1 TFA in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dot1L-IN-1 TFA and other relevant DOT1L inhibitors in preclinical in vivo mouse models, particularly for studies involving MLL-rearranged leukemia.

Introduction to DOT1L and Its Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2] In the context of mixed-lineage leukemia (MLL)-rearranged leukemias, chromosomal translocations lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit DOT1L to chromatin, causing hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes.[2][3][4] This epigenetic modification leads to the overexpression of these leukemogenic genes, driving the development and maintenance of the disease.[3][4]

This compound is a highly potent and selective inhibitor of DOT1L, with a Ki of 2 pM and an IC50 of less than 0.1 nM.[5][6] By inhibiting the catalytic activity of DOT1L, it prevents H3K79 hypermethylation, leading to the downregulation of MLL fusion target genes and subsequent anti-leukemic effects.[7] The trifluoroacetic acid (TFA) salt form of Dot1L-IN-1 generally offers improved water solubility and stability for in vivo applications.[6]

Dot1L Signaling Pathway in MLL-Rearranged Leukemia

The following diagram illustrates the central role of DOT1L in the pathogenesis of MLL-rearranged leukemia and the mechanism of action for DOT1L inhibitors.

Dot1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 methylates (H3K79me2/3) HOXA9_MEIS1 Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->HOXA9_MEIS1 activates transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis drives Dot1L_Inhibitor This compound Dot1L_Inhibitor->DOT1L inhibits

Dot1L signaling cascade in MLL-rearranged leukemia.

In Vivo Dosage and Administration of DOT1L Inhibitors in Mouse Models

The following table summarizes reported in vivo dosages and administration routes for various DOT1L inhibitors in mouse models of leukemia. It is important to note that the optimal dosage and route of administration may vary depending on the specific mouse strain, tumor model, and experimental endpoint.

Inhibitor NameMouse ModelAdministration RouteDosageKey Findings
EPZ004777 MV4-11 xenograftContinuous subcutaneous infusion (osmotic pump)50, 100, 150 mg/mL in pumpExtension of survival.
Pinometostat (EPZ-5676) MDA-MB-468 tumor xenograftIntraperitoneal (i.p.) injection50 mg/kg (every two days)Significantly reduced tumor volume.
Pinometostat (EPZ-5676) MV4-11 xenograftSubcutaneous (s.c.) injection60 mg/kg (b.i.d.) or 40 mg/kg (t.i.d.)Significant tumor growth inhibition.
Compound 10 Patient-derived xenograft (PDX)Oral (in chow)0.05% in chowReduced peripheral blood human CD45+ cells.
Compound 11 MV4-11 and Molm-13 xenograftsSubcutaneous (s.c.) injectionNot specifiedAchieved tumor growth inhibition.
Unnamed Inhibitor MV4-11 xenograftOral (p.o.)200 mg/kg (twice daily)No tumor growth inhibition observed.

Experimental Protocols

Mouse Xenograft Model of MLL-Rearranged Leukemia

This protocol describes a general procedure for establishing a mouse xenograft model of MLL-rearranged leukemia and assessing the efficacy of DOT1L inhibitors.

Materials:

  • MLL-rearranged human leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile PBS

  • Matrigel (optional)

  • This compound or other DOT1L inhibitor

  • Vehicle control (e.g., DMSO, saline, or as specified for the inhibitor)

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Workflow Diagram:

Xenograft Workflow start Start cell_prep Prepare Leukemia Cell Suspension start->cell_prep injection Inject Cells into Mice (Subcutaneous or Intravenous) cell_prep->injection engraftment Monitor Tumor Engraftment injection->engraftment randomization Randomize Mice into Treatment Groups engraftment->randomization treatment Administer DOT1L Inhibitor or Vehicle randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor size, survival, etc.) monitoring->endpoint end End endpoint->end

Workflow for in vivo efficacy studies.

Procedure:

  • Cell Culture and Preparation:

    • Culture MLL-rearranged leukemia cells in appropriate media and conditions.

    • Harvest cells during the exponential growth phase and wash with sterile PBS.

    • Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Animal Inoculation:

    • Subcutaneous Xenograft Model: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

    • Disseminated Leukemia Model: Inject 1 x 10^6 cells in 100 µL of PBS intravenously via the tail vein.

  • Tumor Engraftment and Monitoring:

    • For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • For disseminated models, monitor leukemia engraftment using bioluminescence imaging if luciferase-expressing cells are used.

    • Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³) or when bioluminescence signal indicates successful engraftment.

  • Treatment Administration:

    • Randomize mice into treatment and vehicle control groups.

    • Prepare the this compound or other inhibitor formulation according to the desired dosage and administration route (see table above).

    • Administer the treatment for the specified duration (e.g., 21-28 days).

  • Efficacy Evaluation:

    • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

    • For survival studies, monitor mice daily and euthanize when they meet predefined endpoint criteria (e.g., tumor size, weight loss, clinical signs of distress).

    • At the end of the study, tumors and/or tissues can be harvested for pharmacodynamic analysis (e.g., Western blot for H3K79me2, qPCR for target gene expression).

Concluding Remarks

The provided information serves as a comprehensive resource for designing and executing in vivo studies with DOT1L inhibitors. The potent and selective nature of this compound makes it a valuable tool for investigating the therapeutic potential of DOT1L inhibition in MLL-rearranged leukemias and other cancers where DOT1L activity is implicated. Researchers should carefully consider the pharmacokinetic properties of the selected inhibitor to optimize the dosing regimen for sustained target engagement and maximal therapeutic effect.

References

Dot1L-IN-1 TFA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L (Disruptor of telomeric silencing 1-like) is a histone methyltransferase that specifically methylates lysine (B10760008) 79 of histone H3 (H3K79).[1][2][3] This methylation plays a crucial role in gene transcription and is implicated in certain types of cancer, particularly MLL-rearranged leukemias.[1][3][4] Dot1L-IN-1 TFA is a potent and selective inhibitor of Dot1L, making it a valuable tool for studying the biological functions of Dot1L and for potential therapeutic development. This document provides detailed application notes and protocols for the solubility and preparation of this compound for in vitro experimental use.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of small molecule inhibitors can vary depending on the solvent. Below is a summary of the recommended solvents for this compound.

Solvent Solubility (Estimated) Notes
DMSO≥ 50 mg/mLRecommended for creating high-concentration stock solutions.
Ethanol≥ 10 mg/mLCan be used as an alternative to DMSO for some applications.
WaterInsolubleNot recommended for primary dissolution.

Note: The solubility data presented are estimates based on common characteristics of similar small molecule inhibitors. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in DMSO. This stock solution can then be diluted to the desired working concentration in an appropriate aqueous buffer or cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of the powder).

  • Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolving the compound.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. For short-term storage (up to 2 weeks), the solution can be stored at 4°C.[5]

Preparation of Working Solutions for In Vitro Assays

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium.

Protocol:

  • Thawing the Stock Solution: Thaw a vial of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations for your experiment.

  • Final Concentration: Ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[6]

Visualized Workflows and Pathways

Workflow for this compound Preparation

The following diagram illustrates the general workflow for preparing this compound from the powdered form to the final working solution for an in vitro assay.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Dot1L_IN_1_TFA_Powder This compound Powder Add_DMSO Add Anhydrous DMSO Dot1L_IN_1_TFA_Powder->Add_DMSO Vortex_Warm Vortex / Gentle Warming Add_DMSO->Vortex_Warm Stock_Solution 10 mM Stock Solution in DMSO Vortex_Warm->Stock_Solution Store_Stock Aliquot and Store at -20°C / -80°C Stock_Solution->Store_Stock Thaw_Stock Thaw Stock Solution Stock_Solution->Thaw_Stock Serial_Dilution Serial Dilution in Assay Buffer / Medium Thaw_Stock->Serial_Dilution Final_Concentration Final Working Concentrations (e.g., 0.1, 1, 10 µM) Serial_Dilution->Final_Concentration In_Vitro_Assay Perform In Vitro Assay Final_Concentration->In_Vitro_Assay

Caption: Workflow for preparing this compound solutions.

Dot1L Signaling Pathway and Inhibition

Dot1L is the sole enzyme responsible for H3K79 methylation, a mark associated with active transcription. This compound inhibits the catalytic activity of Dot1L, thereby preventing the methylation of H3K79.

G cluster_0 Dot1L-Mediated Histone Methylation cluster_1 Inhibition by this compound Dot1L Dot1L Enzyme H3K79me Methylated Histone H3 (H3K79me) Dot1L->H3K79me Methylates K79 SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->Dot1L Histone_H3 Histone H3 Histone_H3->H3K79me Active_Transcription Active Gene Transcription H3K79me->Active_Transcription Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->Dot1L

Caption: Inhibition of Dot1L by this compound.

References

Application Notes and Protocols for ChIP-seq Analysis of Dot1L Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3] This epigenetic modification is primarily associated with actively transcribed genes and plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][2][4] Aberrant DOT1L activity is implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, making it a significant target for therapeutic intervention.[2][5][6]

This document provides a detailed protocol for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects of DOT1L inhibition. The protocol utilizes a potent and selective small molecule inhibitor of DOT1L.

Note on Inhibitor: The specific inhibitor "Dot1L-IN-1 TFA" was not found in publicly available literature. This protocol has been developed using EPZ004777 , a well-characterized and potent DOT1L inhibitor, as a representative compound.[3][6][7] Researchers should adapt the protocol based on the specific properties of their chosen inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Dot1L signaling pathway and the experimental workflow for the ChIP-seq protocol.

Dot1L_Signaling_Pathway cluster_nucleus Nucleus SAM SAM Dot1L Dot1L SAM->Dot1L Methyl Donor SAH SAH Dot1L->SAH Product Histone_H3 Histone H3 Dot1L->Histone_H3 Methylates Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) Dot1L->Leukemogenic_Genes Hypermethylates H3K79 at H3K79me H3K79-me2/3 Histone_H3->H3K79me Becomes Active_Gene Active Gene Transcription H3K79me->Active_Gene Promotes RNA_Pol_II RNA Pol II Active_Gene->RNA_Pol_II Recruits MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Dot1L Aberrantly Recruits Leukemogenic_Genes->Active_Gene Leads to Dot1L_Inhibitor Dot1L Inhibitor (e.g., EPZ004777) Dot1L_Inhibitor->Dot1L Inhibits

Figure 1: Dot1L Signaling Pathway and Inhibition.

ChIP_Seq_Workflow cluster_protocol ChIP-seq Protocol Workflow Cell_Culture 1. Cell Culture & Inhibitor Treatment Crosslinking 2. Formaldehyde Cross-linking Cell_Culture->Crosslinking Lysis 3. Cell Lysis & Chromatin Shearing Crosslinking->Lysis IP 4. Immunoprecipitation (with anti-H3K79me2 or anti-Dot1L Ab) Lysis->IP Washes 5. Washing & Elution IP->Washes Reverse_Crosslinking 6. Reverse Cross-linking & DNA Purification Washes->Reverse_Crosslinking Library_Prep 7. Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis Sequencing->Data_Analysis

References

Application Notes and Protocols for Western Blot Analysis of H3K79 Methylation Following Dot1L Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Histone H3 lysine (B10760008) 79 (H3K79) methylation is a crucial epigenetic modification predominantly associated with active gene transcription.[1][2] The Disruptor of Telomeric Silencing 1-like (DOT1L) is the sole enzyme responsible for mono-, di-, and trimethylation of H3K79.[1][3][4] The dysregulation of DOT1L activity and the resulting aberrant H3K79 methylation patterns have been implicated in the pathogenesis of various cancers, particularly mixed-lineage leukemia (MLL).[3][5] In MLL-rearranged leukemias, the fusion of MLL with various partners leads to the aberrant recruitment of DOT1L, causing hypermethylation of H3K79 at specific gene loci and driving the expression of leukemogenic genes like HOXA and Meis1.[1][4]

Small molecule inhibitors of DOT1L, such as EPZ004777 and SGC0946, have been developed as potential therapeutic agents. These inhibitors are competitive with the S-adenosylmethionine (SAM) cofactor, leading to a global reduction in H3K79 methylation levels.[6] This, in turn, can suppress the expression of oncogenes and induce apoptosis in cancer cells.[6] Western blotting is a fundamental technique used to detect and quantify the changes in global H3K79 methylation levels following treatment with DOT1L inhibitors.[7] This document provides a detailed protocol for performing Western blot analysis to assess the efficacy of DOT1L inhibition.

Signaling Pathway and Mechanism of Action

DOT1L catalyzes the transfer of methyl groups from SAM to the lysine 79 residue of histone H3. This modification is associated with an open chromatin state and transcriptional activation.[1][5] DOT1L inhibitors block the catalytic activity of the enzyme, leading to a decrease in H3K79 methylation, chromatin condensation, and repression of target genes.

Dot1L_Signaling_Pathway cluster_0 Normal Cell State cluster_1 After DOT1L Inhibition DOT1L DOT1L H3K79me H3K79me1/2/3 DOT1L->H3K79me Methylation SAM SAM SAM->DOT1L H3K79 Histone H3 (K79) H3K79->DOT1L Active_Genes Active Gene Transcription H3K79me->Active_Genes Promotes DOT1Li DOT1L Inhibitor DOT1L_inhibited DOT1L (Inhibited) DOT1Li->DOT1L_inhibited Inhibits H3K79_unmethylated Histone H3 (K79) DOT1L_inhibited->H3K79_unmethylated No Methylation Repressed_Genes Gene Repression H3K79_unmethylated->Repressed_Genes Leads to

Caption: Mechanism of DOT1L action and its inhibition.

Quantitative Data on DOT1L Inhibition

The efficacy of DOT1L inhibitors is typically assessed by measuring the dose-dependent reduction in global H3K79 methylation levels. The following table summarizes representative quantitative data from studies using DOT1L inhibitors.

Cell LineInhibitorConcentrationDurationH3K79me1 ChangeH3K79me2 ChangeH3K79me3 ChangeReference
Ramos CellsEPZ0047771 µM7 daysDecreaseDecreaseDecrease[8]
Ramos CellsEPZ00477710 µM7 daysStrong DecreaseStrong DecreaseStrong Decrease[8]
SW480 CellsSGC094610 µM48 hours-DecreaseDecrease[9]
HCT116 CellsSGC094610 µM48 hours-DecreaseDecrease[9]
Dot1L-/- ES Cells---Not DetectedNot DetectedNot Detected[10][11]

Note: The degree of reduction is often quantified by densitometry analysis of Western blot bands, normalized to a loading control like total Histone H3.[12][13]

Experimental Workflow

The overall process for analyzing H3K79 methylation by Western blot after DOT1L inhibition involves several key stages, from cell culture to data interpretation.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with DOT1L inhibitor and controls start->treatment harvest Harvest Cells treatment->harvest extraction Histone Extraction (Acid Extraction) harvest->extraction quantification Protein Quantification (e.g., Bradford Assay) extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-H3K79me, anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Culture and Inhibitor Treatment
  • Cell Seeding: Plate cells (e.g., leukemia cell lines like MV4-11 or solid tumor lines like SW480) at an appropriate density to ensure they remain in the logarithmic growth phase throughout the experiment.

  • Inhibitor Preparation: Prepare a stock solution of the DOT1L inhibitor (e.g., EPZ004777) in a suitable solvent like DMSO. Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat cells with varying concentrations of the DOT1L inhibitor. Include a vehicle control (DMSO) group. The treatment duration can range from 48 hours to several days, depending on the cell type and inhibitor potency.[8][9]

  • Harvesting: After incubation, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS to remove any residual media.[14]

Histone Extraction (Acid Extraction Method)

This protocol is adapted for isolating histone proteins, which are highly basic.[15][16]

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) with added protease inhibitors.[14] Incubate on ice for 10-30 minutes.

  • Nuclei Isolation: Centrifuge at ~10,000 rpm for 1 minute at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid (H₂SO₄) or 0.4 N hydrochloric acid (HCl). Incubate with gentle rotation for at least 1 hour or overnight at 4°C.

  • Protein Precipitation: Centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant containing the acid-soluble histones to a new tube. Add 8 volumes of ice-cold acetone (B3395972) to precipitate the histones.[15] Incubate at -20°C overnight.[16]

  • Pelleting and Washing: Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the histones. Discard the supernatant. Wash the pellet with ice-cold acetone.[15]

  • Resuspension: Air-dry the pellet and resuspend it in sterile water.

Protein Quantification
  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 3-10 µg of histone extract with 4x Laemmli sample buffer.[12] Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones (~17 kDa for H3).[17] Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 30V for 70-90 minutes is recommended for small proteins like histones.[15]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[15]

Antibody Incubation and Detection
  • Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody diluted in the blocking buffer. Use antibodies specific for the methylation state of interest (e.g., anti-H3K79me1, anti-H3K79me2, anti-H3K79me3). A parallel blot should be run and probed with an antibody against total Histone H3 as a loading control.[11][12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.[12] Capture the image using a chemiluminescence imaging system.

Data Analysis and Interpretation
  • Densitometry: Quantify the band intensities using image analysis software like ImageJ.[12][13]

  • Normalization: For each sample, normalize the signal from the H3K79 methylation-specific antibody to the signal from the total Histone H3 antibody.

  • Interpretation: A significant decrease in the normalized H3K79 methylation signal in inhibitor-treated samples compared to the vehicle control indicates effective DOT1L inhibition.

Logical Relationship of DOT1L Inhibition

The inhibition of DOT1L initiates a cascade of molecular events that ultimately alter the cellular phenotype. This process is of high interest in drug development for cancers driven by DOT1L activity.

Logical_Relationship Inhibitor DOT1L Inhibitor (e.g., EPZ004777) DOT1L DOT1L Enzyme Activity Inhibitor->DOT1L Blocks H3K79me H3K79 Methylation (me1/me2/me3) DOT1L->H3K79me Catalyzes Chromatin Chromatin Structure H3K79me->Chromatin Maintains Open State Transcription Target Gene Transcription (e.g., HOXA genes) Chromatin->Transcription Permits Cellular_Effect Cellular Phenotype (e.g., Apoptosis, Differentiation) Transcription->Cellular_Effect Drives Proliferation

Caption: Consequence of DOT1L inhibition on gene expression.

References

Dot1L-IN-1 TFA: Application Notes and Protocols for Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L (disruptor of telomeric silencing 1-like) is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79).[1] In acute leukemias characterized by mixed-lineage leukemia (MLL) gene rearrangements, the fusion proteins aberrantly recruit Dot1L to ectopic loci, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] This process is crucial for both the initiation and maintenance of the leukemic state.[2] Dot1L-IN-1 TFA is a highly potent and selective small molecule inhibitor of Dot1L, demonstrating significant anti-leukemic activity in MLL-rearranged leukemia cell lines. These application notes provide a summary of the key quantitative data for this compound and detailed protocols for evaluating its effects on leukemia cell lines.

Data Presentation

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueNotes
Ki 2 pMEnzyme inhibitory constant, indicating high affinity for Dot1L.
IC50 (H3K79 Dimethylation) 3 nMConcentration required to inhibit 50% of H3K79 dimethylation in HeLa cells.
IC50 (HoxA9 Promoter Activity) 17 nMConcentration required to inhibit 50% of HoxA9 promoter activity in Molm-13 cells.

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Cell LineOncogenic DriverIC50 (Proliferation)
MV4-11 MLL-AF45 nM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Dot1L in MLL-rearranged leukemia and a general workflow for evaluating Dot1L inhibitors.

Dot1L_Signaling_Pathway Mechanism of Dot1L in MLL-Rearranged Leukemia cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion->Dot1L recruits Target_Genes Target Genes (e.g., HOXA9, MEIS1) Dot1L->Target_Genes targets H3K79_me H3K79 Hypermethylation Target_Genes->H3K79_me leads to Leukemogenesis Leukemogenesis H3K79_me->Leukemogenesis promotes Dot1L_IN_1 This compound Dot1L_IN_1->Dot1L inhibits

Caption: Dot1L signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow Workflow for Evaluating this compound Start Leukemia Cell Culture Treatment Treat with this compound Start->Treatment Proliferation Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (H3K79me2) Treatment->Western_Blot Data_Analysis Data Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on leukemia cell lines.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Leukemia cell lines (e.g., MV4-11)

  • This compound

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time points (e.g., 48, 72, 96 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 5 x 10^5 cells per well in a 6-well plate and treat with this compound for the desired time (e.g., 48 hours).

  • Harvest cells by centrifugation at 300 x g for 5 minutes.[5]

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the cells by flow cytometry within 1 hour.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]

Materials:

  • Leukemia cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells in a 6-well plate and treat with this compound for the desired time (e.g., 24 hours).

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[6]

  • Incubate at -20°C for at least 2 hours.[5]

  • Centrifuge the fixed cells and wash with PBS.[5]

  • Resuspend the cell pellet in 500 µL of PI staining solution.[5]

  • Incubate for 30 minutes at room temperature in the dark.[5]

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for H3K79 Dimethylation

This technique is used to detect changes in the levels of H3K79 dimethylation upon treatment with this compound.

Materials:

  • Leukemia cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time, harvest, and lyse to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-H3K79me2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.

References

Application Notes and Protocols for Dot1L-IN-1 TFA in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Dot1L-IN-1 TFA, a potent and selective inhibitor of the histone methyltransferase Dot1L, in high-throughput screening (HTS) campaigns. Detailed protocols for various HTS formats are provided to facilitate the discovery and characterization of novel Dot1L inhibitors.

Introduction to Dot1L and this compound

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79). This modification plays a crucial role in the regulation of gene transcription, cell cycle progression, and DNA damage repair. Dysregulation of DOT1L activity is strongly implicated in the pathogenesis of several cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias. In these cancers, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in the hypermethylation of H3K79 at specific gene loci and the subsequent overexpression of leukemogenic genes. This dependency on DOT1L activity makes it an attractive therapeutic target for these aggressive malignancies.

This compound is a highly potent and selective small molecule inhibitor of DOT1L. Its trifluoroacetate (B77799) (TFA) salt form is commonly used in research settings. By competing with the S-adenosylmethionine (SAM) cofactor binding site of DOT1L, this compound effectively blocks the methyltransferase activity of the enzyme, leading to a reduction in H3K79 methylation and the suppression of cancer cell proliferation.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the key quantitative data for this compound, demonstrating its high potency and selectivity. This information is critical for designing and interpreting HTS experiments.

ParameterValueCell Line/Assay Conditions
Ki 2 pMBiochemical Assay
IC50 (Biochemical) <0.1 nMBiochemical Assay
IC50 (H3K79 Dimethylation) 3 nMHeLa cells
IC50 (HoxA9 Promoter Activity) 17 nMMolm-13 cells
IC50 (Cell Proliferation) 5 nMMV4-11 (MLL-rearranged leukemia cell line)

Signaling Pathway

The following diagram illustrates the central role of Dot1L in the transcriptional activation of leukemogenic genes in MLL-rearranged leukemia and the mechanism of inhibition by this compound.

Dot1L_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_inhibition Inhibition MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion->Dot1L recruits H3K79 Histone H3 (K79) Dot1L->H3K79 methylates H3K79me H3K79 Methylation H3K79->H3K79me Oncogenes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Oncogenes activates Transcription Leukemogenic Transcription Oncogenes->Transcription Leukemia Leukemia Progression Transcription->Leukemia Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->Dot1L inhibits HTS_Workflow cluster_planning Assay Development & Planning cluster_screening Screening Campaign cluster_validation Hit Validation & Characterization Assay_Selection Select HTS Assay (AlphaLISA, SPA, etc.) Assay_Optimization Optimize Assay Conditions (Enzyme, Substrate, SAM conc.) Assay_Selection->Assay_Optimization Compound_Library_Screening Primary Screen of Compound Library Assay_Optimization->Compound_Library_Screening Data_Analysis Data Analysis & Hit Identification Compound_Library_Screening->Data_Analysis Hit_Confirmation Hit Confirmation & IC50 Determination Data_Analysis->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays (e.g., Cellular Assays) Hit_Confirmation->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies

Application Notes and Protocols for Immunofluorescence Staining with Dot1L-IN-1 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of Dot1L-IN-1 TFA, a highly potent and selective inhibitor of the histone methyltransferase Dot1L, in immunofluorescence staining applications.

Introduction

Dot1L (Disruptor of telomeric silencing 1-like) is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2] This epigenetic modification is predominantly associated with active gene transcription.[1] The dysregulation of Dot1L activity has been implicated in various diseases, including mixed-lineage leukemia (MLL)-rearranged leukemias and other cancers.[1][3] this compound is a powerful chemical probe for studying the biological roles of Dot1L and its involvement in pathological processes.[4][5] This document outlines the procedures for utilizing this compound to modulate H3K79 methylation levels in cultured cells and to visualize these changes using immunofluorescence microscopy.

Product Information: this compound

This compound is a highly potent and selective inhibitor of Dot1L.[4][5] The trifluoroacetate (B77799) (TFA) salt form generally offers enhanced water solubility and stability.[5]

Table 1: In Vitro and Cellular Activity of Dot1L-IN-1

ParameterValueCell Line(s)Reference
Ki 2 pM-[4][5]
IC50 (in vitro) <0.1 nM-[4][5]
Cellular IC50 (H3K79 dimethylation) 3 nMHeLa[4][5]
Cellular IC50 (HoxA9 promoter activity) 17 nMMolm-13[4][5]
Cellular IC50 (MV4-11 cell proliferation) 5 nMMV4-11[5]

Experimental Protocols

A. Cell Culture and Treatment with this compound

This protocol describes the treatment of adherent cells with this compound to inhibit H3K79 methylation.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549, U2OS)

  • Complete cell culture medium

  • Cell culture plates or coverslips

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate) at a density that will result in 60-80% confluency at the time of fixation.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of the compound in an appropriate volume of DMSO to make a 10 mM stock solution. Store the stock solution at -20°C or -80°C.[6]

  • Treatment: On the day of treatment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. A typical starting concentration range for cellular assays is 1-100 nM.

  • Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells for a sufficient duration to observe a decrease in H3K79 methylation. An incubation time of 48-96 hours is often required for significant changes in histone methylation to become apparent.

  • Proceed to the immunofluorescence staining protocol.

B. Immunofluorescence Staining for H3K79 Methylation

This protocol details the steps for fixing, permeabilizing, and staining cells to visualize H3K79 methylation levels.

Materials:

  • Treated and control cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against the specific H3K79 methylation mark of interest (e.g., anti-H3K79me2)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.2% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to the cells and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against H3K79me2 (or other H3K79 methylation marks) in the blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate the cells with a diluted DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets.

    • Capture images of both the treated and control samples using identical acquisition settings.

Signaling Pathways and Experimental Workflows

Dot1L in Transcriptional Regulation and Cancer

Dot1L-mediated H3K79 methylation is a key epigenetic mark for active transcription. In certain cancers, such as MLL-rearranged leukemia, the aberrant recruitment of Dot1L to specific gene loci leads to the overexpression of oncogenes like HOXA9 and MEIS1.[1] Inhibition of Dot1L with compounds like this compound can reverse this hypermethylation, leading to transcriptional repression and anti-leukemic effects.

Dot1L_in_Cancer cluster_0 Normal Cell cluster_1 MLL-rearranged Leukemia Dot1L Dot1L H3K79 H3K79 Dot1L->H3K79 Methylation Active_Genes Active_Genes H3K79->Active_Genes Promotes Transcription MLL_Fusion MLL_Fusion Dot1L_aberrant Dot1L MLL_Fusion->Dot1L_aberrant Recruits H3K79_hyper H3K79 Hypermethylation Dot1L_aberrant->H3K79_hyper Oncogenes e.g., HOXA9, MEIS1 H3K79_hyper->Oncogenes Overexpression Dot1L-IN-1_TFA Dot1L-IN-1_TFA Dot1L-IN-1_TFA->Dot1L_aberrant Inhibits

Caption: Dot1L's role in normal and cancerous transcription.

Experimental Workflow for Assessing Dot1L Inhibition

The following diagram illustrates the overall workflow for treating cells with this compound and subsequently analyzing the effects on H3K79 methylation via immunofluorescence.

Workflow Start Start Cell_Culture Seed cells on coverslips Start->Cell_Culture Treatment Treat with this compound (and vehicle control) Cell_Culture->Treatment Incubation Incubate for 48-96 hours Treatment->Incubation Fixation_Permeabilization Fix and Permeabilize Cells Incubation->Fixation_Permeabilization Blocking Block non-specific binding Fixation_Permeabilization->Blocking Primary_Ab Incubate with anti-H3K79me2 Ab Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary Ab Primary_Ab->Secondary_Ab Mounting Mount coverslips Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Analyze H3K79me2 signal intensity Imaging->Analysis End End Analysis->End

Caption: Immunofluorescence workflow for Dot1L inhibition.

Dot1L's Role in the DNA Damage Response

Dot1L plays a role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks through the homologous recombination (HR) pathway.[7][8] Inhibition of Dot1L can impair the DDR, which may sensitize cancer cells to DNA-damaging agents.[7][8]

DNA_Damage_Response DNA_Damage DNA Double-Strand Break Dot1L_DDR Dot1L DNA_Damage->Dot1L_DDR H3K79me H3K79 Methylation Dot1L_DDR->H3K79me Impaired_Repair Impaired HR Repair Dot1L_DDR->Impaired_Repair HR_Repair Homologous Recombination Repair H3K79me->HR_Repair Cell_Survival Cell_Survival HR_Repair->Cell_Survival Dot1L-IN-1_TFA_DDR This compound Dot1L-IN-1_TFA_DDR->Dot1L_DDR Inhibits

Caption: Dot1L's involvement in the DNA damage response.

References

Application Notes and Protocols: Dot1L-IN-1 TFA in Combination with Other Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental support for utilizing Dot1L-IN-1 TFA, a potent and selective inhibitor of the histone methyltransferase DOT1L, in combination with other epigenetic-modifying agents. The focus is on the synergistic anti-leukemic effects observed in models of Mixed-Lineage Leukemia (MLL)-rearranged (MLL-r) acute myeloid leukemia (AML). Detailed protocols for key experimental assays are also provided to facilitate the design and execution of further research in this area.

Introduction to this compound and Combination Therapy

This compound, also known as Pinometostat (B612198) or EPZ-5676, is a small molecule inhibitor that targets the catalytic activity of DOT1L, the sole histone methyltransferase responsible for monomethylation of histone H3 on lysine (B10760008) 79 (H3K79).[1] In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of H3K79 at MLL target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[2] By inhibiting DOT1L, this compound selectively targets this oncogenic mechanism.

While this compound has shown promise as a single agent, combination therapies are a key strategy in cancer treatment to enhance efficacy, overcome resistance, and reduce toxicity. The combination of this compound with other epigenetic drugs or standard-of-care chemotherapeutics has demonstrated synergistic effects in preclinical models of MLL-r leukemia.

Signaling Pathways and Rationale for Combination Therapy

The rationale for combining this compound with other epigenetic drugs lies in the interconnected nature of epigenetic regulation. Different epigenetic modifications often cooperate to control gene expression. By targeting multiple nodes of this regulatory network, a more profound and durable anti-leukemic effect can be achieved.

Dot1L_Combination_Therapy_Rationale Rationale for Dot1L Inhibitor Combination Therapy MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L Recruitment MLL_Fusion->DOT1L H3K79me Aberrant H3K79 Hypermethylation DOT1L->H3K79me Leukemogenic_Genes Upregulation of Leukemogenic Genes (HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Leukemia Leukemia Progression Leukemogenic_Genes->Leukemia Dot1L_Inhibitor This compound Dot1L_Inhibitor->DOT1L Inhibits DNMT_Inhibitor DNMT Inhibitor (e.g., Azacitidine) DNA_Hypomethylation DNA Hypomethylation DNMT_Inhibitor->DNA_Hypomethylation Induces Menin_Inhibitor Menin Inhibitor Menin_MLL_Interaction Menin-MLL Interaction Menin_Inhibitor->Menin_MLL_Interaction Inhibits Chemotherapy Chemotherapy (e.g., Cytarabine) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Induces DNA_Hypomethylation->Leukemogenic_Genes Represses Menin_MLL_Interaction->DOT1L Required for DNA_Damage->Leukemia Induces Apoptosis

Caption: Rationale for Dot1L Inhibitor Combination Therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating this compound in combination with other agents in MLL-r leukemia cell lines.

Table 1: Synergistic Anti-proliferative Activity of this compound with Standard-of-Care Agents

Cell LineCombination AgentDosing ScheduleSynergy AssessmentOutcomeReference
MOLM-13CytarabineCo-treatment (7 days)Chou-Talalay MethodSynergistic[2]
MV4-11CytarabineCo-treatment (7 days)Chou-Talalay MethodSynergistic[2]
MOLM-13DaunorubicinCo-treatment (7 days)Chou-Talalay MethodSynergistic[2]
MV4-11DaunorubicinCo-treatment (7 days)Chou-Talalay MethodSynergistic[2]

Table 2: Synergistic Anti-proliferative Activity of this compound with DNA Hypomethylating Agents

Cell LineCombination AgentDosing ScheduleSynergy AssessmentOutcomeReference
MOLM-13AzacitidineCo-treatment (7 days)Chou-Talalay MethodSynergistic[2][3]
MV4-11AzacitidineCo-treatment (7 days)Chou-Talalay MethodSynergistic[2][3]
MOLM-13AzacitidinePre-treatment (3 days) followed by this compoundChou-Talalay MethodSynergistic[3]
MV4-11AzacitidinePre-treatment (3 days) followed by this compoundChou-Talalay MethodSynergistic[3]

Table 3: Synergistic Anti-leukemic Activity of this compound with Menin Inhibitors

Cell LineCombination AgentDosing ScheduleSynergy AssessmentOutcomeReference
KMT2A-rearranged ALL cell linesRevumenibPre-treatment with Pinometostat (6 days) followed by co-treatment (4 days)Zero Interaction Potency (ZIP) ScoreHigh levels of synergistic lethality[4]
KMT2A-rearranged AML (MV4-11)RevumenibPre-treatment with Pinometostat (6 days) followed by co-treatment (4 days)Zero Interaction Potency (ZIP) ScoreSynergy observed at lowest concentrations[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other epigenetic drugs.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Combination Drug Studies Cell_Culture 1. Cell Culture (MOLM-13, MV4-11) Drug_Treatment 2. Drug Treatment (Single agents & Combinations) Cell_Culture->Drug_Treatment Viability_Assay 3a. Cell Viability Assay (MTT/MTS) Drug_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay ChIP_seq 3c. ChIP-seq (H3K79me2) Drug_Treatment->ChIP_seq Data_Analysis 4. Data Analysis (Synergy, Apoptosis Quantification, Peak Calling) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ChIP_seq->Data_Analysis Results 5. Results Interpretation Data_Analysis->Results

Caption: General workflow for in vitro combination studies.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of drug combinations on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other epigenetic drugs

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell viability (e.g., using Trypan Blue).

    • Resuspend cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug(s) in culture medium.

    • For combination studies, a matrix of concentrations for both drugs should be prepared.

    • Add 100 µL of the drug solutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72-96 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following drug treatment using flow cytometry.

Materials:

  • Treated and control leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells after drug treatment by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K79me2

This protocol describes the general steps for performing ChIP-seq to analyze the genome-wide distribution of H3K79me2 following drug treatment.

Materials:

  • Treated and control leukemia cells

  • Formaldehyde (B43269) (16% solution)

  • Glycine

  • Lysis buffers

  • Sonicator

  • Antibody against H3K79me2

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cross-linking and Cell Lysis:

    • Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

    • Harvest and wash the cells.

    • Lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a suitable buffer.

    • Shear the chromatin to an average size of 200-500 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of H3K79me2 enrichment.

    • Analyze differential H3K79me2 enrichment between treated and control samples at the promoters of MLL target genes.

Conclusion

The combination of this compound with other epigenetic drugs, particularly DNA hypomethylating agents and menin inhibitors, represents a promising therapeutic strategy for MLL-rearranged leukemias. The synergistic effects observed in preclinical studies provide a strong rationale for further investigation and clinical development of these combination regimens. The detailed protocols provided herein serve as a guide for researchers to explore these and other novel combinations, ultimately aiming to improve outcomes for patients with this aggressive form of leukemia.

References

Application Notes and Protocols for Flow Cytometry Analysis Following Dot1L-IN-1 TFA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that exclusively mediates the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3] This epigenetic modification is crucial for regulating gene expression, cell cycle progression, and DNA damage repair.[1][2][4] Aberrant DOT1L activity has been implicated in various cancers, particularly MLL-rearranged leukemias, making it a compelling therapeutic target.[4][5]

Dot1L-IN-1 TFA is a potent and selective inhibitor of DOT1L. By blocking the catalytic activity of DOT1L, this compound leads to a global reduction in H3K79 methylation, subsequently altering the expression of genes involved in leukemogenesis and cell cycle control.[4][5] Flow cytometry is an indispensable tool for characterizing the cellular consequences of this compound treatment, enabling quantitative analysis of cell cycle distribution, apoptosis, and the expression of cell surface and intracellular markers.

These application notes provide detailed protocols for utilizing flow cytometry to analyze cellular responses to this compound treatment.

Data Presentation

The following table summarizes expected quantitative outcomes from flow cytometry analysis after treating cells with this compound compared to a vehicle control.

Parameter AnalyzedExpected Effect of this compound TreatmentPotential Markers for Flow Cytometry Analysis
Cell Cycle Progression Induction of cell cycle arrest, commonly observed in the G0/G1 or G2/M phase, depending on the cell type and experimental conditions.[6][7][8] This is often accompanied by a decrease in the percentage of cells in the S phase.[6]Propidium Iodide (PI) or DAPI for DNA content analysis. BrdU incorporation to measure DNA synthesis.
Apoptosis Increased apoptosis in sensitive cell lines.[6][9] This can be an early or late event depending on the cellular context.Annexin V (early apoptosis marker) and a viability dye like PI or 7-AAD (late apoptosis/necrosis). Cleaved Caspase-3 or cleaved PARP (intracellular markers of apoptosis).[6][10]
Histone Methylation A significant, time-dependent reduction in global H3K79me2 levels.[5][10] This serves as a direct pharmacodynamic marker of DOT1L inhibition.Intracellular staining with an antibody specific for H3K79me2.
Cell Differentiation Alterations in the expression of cell surface markers associated with differentiation. For example, in leukemia cell lines, an increase in myeloid differentiation markers may be observed.[5][6] In B cells, inhibition can result in aberrant plasma cell differentiation.[10]Cell surface markers such as CD11b, CD14 for myeloid differentiation. In B cell studies, markers like B220 and CD138 can be monitored.[6][10]
DNA Damage Response Potentiation of DNA damage, particularly when combined with chemotherapy.[6] An increase in markers of DNA double-strand breaks can be observed.Intracellular staining for γH2AX (phosphorylated H2AX), a marker for DNA double-strand breaks.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for flow cytometry analysis.

Dot1L_Signaling_Pathway Dot1L Signaling Pathway and Inhibition cluster_0 Normal Cellular Process cluster_1 Effect of this compound DOT1L DOT1L H3K79me Histone H3K79 (methylated) DOT1L->H3K79me Methylation Inhibited_DOT1L Inhibited DOT1L SAM S-adenosyl-L-methionine (SAM) SAM->DOT1L Methyl Donor H3K79 Histone H3K79 (unmethylated) H3K79->DOT1L Gene_Expression Altered Gene Expression (e.g., HOXA9, MEIS1) H3K79me->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Drives Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->Inhibited_DOT1L Inhibits Reduced_H3K79me Reduced H3K79 Methylation Inhibited_DOT1L->Reduced_H3K79me Leads to Downregulated_Genes Downregulation of Target Genes Reduced_H3K79me->Downregulated_Genes Causes Cell_Cycle_Arrest Cell Cycle Arrest Downregulated_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Downregulated_Genes->Apoptosis

Caption: Mechanism of this compound action.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis start Start cell_culture 1. Cell Culture (e.g., Leukemia cell line) start->cell_culture treatment 2. Treatment - this compound (experimental) - Vehicle/DMSO (control) cell_culture->treatment harvest 3. Cell Harvesting (e.g., Trypsinization or scraping) treatment->harvest staining 4. Staining - Cell surface markers - Viability dye - Fixation & Permeabilization - Intracellular/Intranuclear targets harvest->staining acquisition 5. Data Acquisition (Flow Cytometer) staining->acquisition analysis 6. Data Analysis (e.g., Gating, quantification) acquisition->analysis end End analysis->end

Caption: Flow cytometry experimental workflow.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cell line (e.g., MLL-rearranged leukemia cells like MV4-11 or MOLM-13) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest dose of the inhibitor.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The duration of treatment will depend on the specific endpoint being measured, with changes in H3K79 methylation often preceding effects on cell cycle and apoptosis.[5]

Protocol 2: Cell Harvesting and Preparation for Flow Cytometry
  • Harvesting Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA and incubate until the cells detach.

    • Neutralize the trypsin with complete culture medium.

  • Harvesting Suspension Cells:

    • Transfer the cell suspension to a conical tube.

  • Washing:

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in cold PBS or a suitable flow cytometry staining buffer (e.g., PBS with 2% FBS).

    • Repeat the wash step.

  • Cell Counting and Viability:

    • Resuspend the cells in a known volume of staining buffer.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion.

  • Aliquotting:

    • Adjust the cell concentration to 1 x 10^6 cells/mL in staining buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into individual flow cytometry tubes for staining.

Protocol 3: Staining for Flow Cytometry Analysis

A. Cell Cycle Analysis (Propidium Iodide Staining)

  • After harvesting, fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently.

  • Incubate on ice for at least 30 minutes or store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes before analysis.

B. Apoptosis Assay (Annexin V and Viability Dye)

  • Resuspend the harvested cells in 1X Annexin V binding buffer.

  • Add Annexin V conjugated to a fluorophore (e.g., FITC, APC).

  • Add a viability dye such as PI or 7-AAD.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples immediately on a flow cytometer.

C. Intracellular/Intranuclear Staining (e.g., H3K79me2, γH2AX, Cleaved Caspase-3)

  • Surface Staining (if applicable): If also staining for surface markers, perform this step first by incubating the cells with the surface antibodies on ice for 30 minutes. Wash the cells.

  • Fixation: Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate on ice.

  • Permeabilization: Wash the cells and then resuspend in a permeabilization buffer (e.g., saponin-based or methanol-based, depending on the antibody).

  • Intracellular Staining: Add the primary antibody against the intracellular/intranuclear target (e.g., anti-H3K79me2) and incubate as recommended by the manufacturer.

  • Washing: Wash the cells with permeabilization buffer.

  • Secondary Antibody (if necessary): If the primary antibody is not directly conjugated, add a fluorophore-conjugated secondary antibody and incubate.

  • Final Wash: Wash the cells and resuspend in flow cytometry staining buffer for analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively use flow cytometry to study the cellular effects of this compound. By analyzing key parameters such as cell cycle, apoptosis, and specific protein markers, a detailed understanding of the mechanism of action of DOT1L inhibitors can be achieved, aiding in drug development and basic research.

References

Application Notes and Protocols for Establishing a Dot1L-IN-1 TFA Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a crucial role in regulating gene expression by methylating histone H3 at lysine (B10760008) 79 (H3K79).[1][2] This modification is associated with active transcription and is implicated in various cellular processes, including cell cycle progression and DNA damage repair.[3] Dysregulation of DOT1L activity has been linked to the pathogenesis of several cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, making it an attractive therapeutic target.[2] Dot1L-IN-1 TFA is a potent inhibitor of DOT1L. The development of resistance to targeted therapies like Dot1L inhibitors is a significant challenge in oncology. Establishing drug-resistant cell lines in vitro is a critical step in understanding the molecular mechanisms of resistance, identifying new therapeutic strategies to overcome it, and discovering potential biomarkers.[1]

These application notes provide a detailed protocol for generating a this compound resistant cancer cell line and methods for its characterization.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
Parental Cell Line (e.g., MV4-11)Sensitive to Dot1L inhibition51x
Resistant Cell Line (e.g., MV4-11-R)Derived from parental line25050x

Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions. A study on the DOT1L inhibitor pinometostat (B612198) (EPZ-5676) in the MLL-rearranged leukemia cell line MV4-11 showed an IC50 of 5 nM.[4]

Table 2: Cellular Markers for Resistance Characterization
MarkerMethod of AnalysisExpected Change in Resistant CellsReference
H3K79me2 LevelsWestern Blot, ELISAMaintained or slightly decreased despite inhibitor treatment[5]
ABCB1 ExpressionqRT-PCR, Western Blot, Flow CytometryUpregulation[6]
HOXA9, MEIS1 ExpressionqRT-PCRMaintained expression in the presence of the inhibitor[1][2]
Cell ViabilityMTT, CellTiter-GloIncreased in the presence of the inhibitor
ApoptosisAnnexin V/PI Staining (Flow Cytometry)Decreased in the presence of the inhibitor[7]

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

This protocol is essential to establish the baseline sensitivity of the parental cell line.

Materials:

  • Parental cancer cell line (e.g., MV4-11 for leukemia, or a solid tumor line where DOT1L is relevant)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Prepare a serial dilution of this compound in complete culture medium. The concentration range should span several orders of magnitude around the expected IC50.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of a this compound Resistant Cell Line

This protocol uses a continuous exposure, dose-escalation method.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50 value determined in Protocol 1.

  • Monitoring and Maintenance: Monitor the cells for signs of cell death. Initially, a significant portion of the cells may die. The surviving cells will begin to proliferate.

  • Subculturing: When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells show a stable growth rate (typically after 2-3 passages), double the concentration of this compound in the culture medium.

  • Iterative Process: Repeat steps 2-4, gradually increasing the drug concentration. The rate of increase should be adjusted based on the cellular response; if there is excessive cell death, the concentration increase should be more gradual. This process can take several months.

  • Cryopreservation: At each stage of increased resistance, cryopreserve aliquots of the cells. This creates a valuable resource for future experiments and serves as a backup.

  • Final Resistant Population: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-50 fold) than the initial IC50 of the parental line.

  • Stability Check: To confirm that the resistance phenotype is stable, culture a subset of the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant line will maintain its high IC50.

Protocol 3: Verification of the Resistant Phenotype

Materials:

  • Parental and resistant cell lines

  • This compound

  • Reagents for Western blotting, qRT-PCR, and flow cytometry (as outlined in Table 2)

Procedure:

  • IC50 Re-determination: Perform the IC50 assay (Protocol 1) on both the parental and the established resistant cell lines to quantify the fold resistance.

  • Analysis of H3K79 Methylation:

    • Treat both parental and resistant cells with increasing concentrations of this compound for a defined period (e.g., 48-72 hours).

    • Extract histones and perform a Western blot using an antibody specific for H3K79me2. A total histone H3 antibody should be used as a loading control.

    • Assess if H3K79me2 levels are less affected by the inhibitor in the resistant cell line compared to the parental line.

  • Evaluation of Potential Resistance Mechanisms:

    • Efflux Pump Expression: Measure the mRNA and protein levels of ABCB1 (MDR1) in both cell lines using qRT-PCR and Western blotting, respectively. Increased expression in the resistant line may suggest a role for drug efflux in the resistance mechanism.

    • Target Gene Expression: Analyze the expression of known DOT1L target genes, such as HOXA9 and MEIS1, in both cell lines in the presence and absence of this compound using qRT-PCR. Resistant cells may have developed mechanisms to maintain the expression of these critical genes despite DOT1L inhibition.

  • Apoptosis Assay:

    • Treat parental and resistant cells with a high concentration of this compound (e.g., 5-10 times the parental IC50).

    • After a suitable incubation period (e.g., 48 hours), stain the cells with Annexin V and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells using flow cytometry. A lower percentage of apoptotic cells in the resistant line is expected.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Verification and Characterization start Start with Parental Cell Line ic50 Determine IC50 of this compound start->ic50 culture Continuous Culture with IC50 Concentration ic50->culture monitor Monitor Cell Viability and Growth culture->monitor passage Subculture Surviving Cells monitor->passage increase_dose Gradually Increase Drug Concentration passage->increase_dose Stable Growth increase_dose->monitor cryo Cryopreserve at Each Resistance Level increase_dose->cryo resistant_line Established Resistant Cell Line increase_dose->resistant_line Desired Resistance Achieved verify_ic50 Confirm Increased IC50 resistant_line->verify_ic50 analyze_markers Analyze Resistance Markers (e.g., ABCB1, H3K79me2) resistant_line->analyze_markers functional_assays Functional Assays (Apoptosis, Cell Cycle) resistant_line->functional_assays

Caption: Workflow for establishing a this compound resistant cell line.

DOT1L_Signaling_Pathway cluster_0 DOT1L Regulation and Activity cluster_1 Downstream Effects and Cancer Pathways cluster_2 Oncogenic Outcomes cluster_3 Inhibition and Resistance DOT1L DOT1L H3K79me2 H3K79me2 DOT1L->H3K79me2 Methylation Wnt Wnt/β-catenin Pathway DOT1L->Wnt JAK_STAT JAK-STAT Pathway DOT1L->JAK_STAT ERa ERα Signaling DOT1L->ERa DNA_Repair DNA Damage Response DOT1L->DNA_Repair SAM S-adenosylmethionine (SAM) SAM->DOT1L H3K79 Histone H3 H3K79->DOT1L Active_Transcription Active Transcription H3K79me2->Active_Transcription Leukemogenesis Leukemogenesis Active_Transcription->Leukemogenesis Proliferation Cell Proliferation Active_Transcription->Proliferation Survival Cell Survival Active_Transcription->Survival MLL_Fusion MLL Fusion Proteins (e.g., MLL-AF9) MLL_Fusion->DOT1L Recruitment Wnt->Proliferation JAK_STAT->Survival ERa->Proliferation DNA_Repair->Survival Drug_Resistance Drug Resistance ABCB1 ABCB1 Upregulation Drug_Resistance->ABCB1 Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->DOT1L Inhibition

References

Dot1L-IN-1 TFA: Application Notes and Protocols for CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L (Disruptor of telomeric silencing 1-like) is a histone methyltransferase unique in its function as the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3] This epigenetic modification is crucial for a variety of cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression.[1][4] Dysregulation of Dot1L activity and subsequent aberrant H3K79 methylation have been implicated in the pathogenesis of several cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias.[1][5]

Dot1L-IN-1 TFA is a highly potent and selective small molecule inhibitor of Dot1L. Its ability to modulate H3K79 methylation makes it a valuable tool for chemical biology and drug discovery. When combined with CRISPR-Cas9 genome-wide or targeted screening, this compound can be utilized to identify synthetic lethal interactions, uncover mechanisms of drug resistance or sensitivity, and elucidate the cellular pathways dependent on Dot1L activity.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in CRISPR-Cas9 screening applications.

This compound: Potency and Cellular Activity

This compound demonstrates exceptional potency against its target, Dot1L, and robust activity in cellular assays. This high potency allows for its use at low nanomolar concentrations in cell-based screens, minimizing potential off-target effects.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 2 pMIn vitro[6][7]
In Vitro IC50 <0.1 nMIn vitro enzymatic assay[6][7]
H3K79 Dimethylation IC50 3 nMHeLa cells[6][8]
HoxA9 Promoter Activity IC50 17 nMMolm-13 cells[6][8]
Anti-proliferative IC50 5 nMMV4-11 cells[6]

Signaling and Functional Pathways of Dot1L

Dot1L's primary role is the methylation of H3K79, a mark generally associated with active transcription.[5] It does not act on free histones but rather on nucleosomes.[1] The activity of Dot1L is intertwined with other cellular processes and pathways. For instance, ubiquitination of histone H2B is a prerequisite for Dot1L-mediated H3K79 methylation, highlighting a key point of crosstalk in epigenetic regulation.[9] In the context of MLL-rearranged leukemias, oncogenic fusion proteins recruit Dot1L to target genes, such as the HOXA gene cluster, leading to their overexpression and driving leukemogenesis.[1]

Dot1L_Signaling_Pathway cluster_nucleus Nucleus Dot1L Dot1L SAH SAH Dot1L->SAH H3K79 Histone H3 (K79) Dot1L->H3K79 Methylates HOXA9 HOXA9 Gene Dot1L->HOXA9 Activates SAM SAM SAM->Dot1L Methyl Donor H3K79me H3K79me1/2/3 H3K79->H3K79me Transcription Active Gene Transcription H3K79me->Transcription DNA_Repair DNA Damage Repair H3K79me->DNA_Repair Cell_Cycle Cell Cycle Progression H3K79me->Cell_Cycle MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Dot1L Recruits Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->Dot1L Inhibits

Dot1L Mechanism of Action and Inhibition.

CRISPR-Cas9 Screening with this compound

A CRISPR-Cas9 screen in the presence of this compound can be designed to identify genes that, when knocked out, either enhance (sensitize) or suppress (rescue) the anti-proliferative effects of the inhibitor. This provides insights into the genetic dependencies of Dot1L inhibition.

Experimental Workflow

The general workflow for a pooled, negative selection (dropout) CRISPR-Cas9 screen is outlined below.

CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Screening Workflow start Start: Cas9-expressing cell line transduction Lentiviral Transduction of pooled sgRNA library start->transduction selection Puromycin Selection (for sgRNA integration) transduction->selection treatment Split population and treat: 1. DMSO (Vehicle Control) 2. This compound selection->treatment culture Cell Culture (e.g., 14-21 days) treatment->culture harvest Genomic DNA Extraction culture->harvest pcr PCR Amplification of sgRNA cassettes harvest->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs analysis Data Analysis: - sgRNA enrichment/depletion - Hit identification ngs->analysis end End: Identify sensitizers and rescuers analysis->end

CRISPR-Cas9 Screening Workflow with this compound.

Detailed Protocols

Protocol 1: Determination of Optimal this compound Concentration for Screening

Objective: To determine the concentration of this compound that results in partial growth inhibition (e.g., GI20-GI50) of the target cell line. This concentration should be high enough to exert a selective pressure but low enough to allow for the identification of both sensitizing and rescuing genetic perturbations.

Materials:

  • Target cell line (e.g., MV4-11, a human MLL-rearranged leukemia cell line)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 3-5 day proliferation assay.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete medium, starting from a high concentration (e.g., 1 µM) down to picomolar concentrations. Include a DMSO-only control.

  • Treatment: Add the diluted this compound or DMSO to the appropriate wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve. Determine the GI20-GI50 concentration for use in the CRISPR-Cas9 screen.

Protocol 2: Pooled CRISPR-Cas9 Dropout Screen with this compound

Objective: To identify genes whose knockout sensitizes or rescues cells from the anti-proliferative effects of this compound.

Materials:

  • Cas9-expressing target cell line

  • Pooled lentiviral sgRNA library (genome-wide or targeted)

  • Lentivirus packaging plasmids and transfection reagent

  • HEK293T cells (for lentivirus production)

  • Polybrene or other transduction enhancement reagent

  • Puromycin

  • This compound (at the predetermined GI20-GI50 concentration)

  • DMSO

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Procedure:

  • Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells.

  • Transduction: Transduce the Cas9-expressing target cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.

  • Puromycin Selection: Select for successfully transduced cells using puromycin.

  • Baseline Sample: Collect a sample of cells after selection to represent the initial sgRNA distribution (Day 0).

  • Treatment: Split the remaining cells into two populations: one treated with DMSO and the other with the predetermined concentration of this compound.

  • Long-term Culture: Culture the cells for 14-21 days, passaging as necessary and maintaining a cell number that preserves the library complexity (at least 500x coverage). Replenish the medium with fresh DMSO or this compound at each passage.

  • Genomic DNA Extraction: Harvest cells from the Day 0, DMSO-treated, and this compound-treated populations and extract genomic DNA.

  • sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

    • Calculate the log2 fold change (LFC) of each sgRNA in the treated sample relative to the DMSO control.

    • Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched (rescuers) or depleted (sensitizers) in the this compound-treated population.

Data Interpretation

The output of the CRISPR-Cas9 screen will be a list of genes whose knockout confers a fitness advantage or disadvantage in the presence of this compound.

  • Sensitizers: Genes whose knockout leads to a greater anti-proliferative effect of this compound. These may represent parallel or redundant pathways that, when inhibited, create a synthetic lethal interaction with Dot1L inhibition.

  • Rescuers: Genes whose knockout alleviates the anti-proliferative effect of this compound. These may be downstream effectors of Dot1L or components of pathways that are negatively regulated by Dot1L.

Data_Interpretation cluster_interpretation Logical Framework for Hit Interpretation Screen_Output CRISPR Screen Output: List of Sensitizers and Rescuers Sensitizer Sensitizer Gene Knockout (Increased Drug Efficacy) Screen_Output->Sensitizer Rescuer Rescuer Gene Knockout (Decreased Drug Efficacy) Screen_Output->Rescuer Sensitizer_Hypothesis Hypothesis: - Parallel survival pathway - Redundant function Sensitizer->Sensitizer_Hypothesis Validation Hit Validation: - Individual gene knockouts - Synergy studies Sensitizer->Validation Rescuer_Hypothesis Hypothesis: - Downstream effector of Dot1L - Negatively regulated pathway Rescuer->Rescuer_Hypothesis Rescuer->Validation

Interpreting CRISPR Screen Hits.

Conclusion

The combination of the potent and selective Dot1L inhibitor, this compound, with CRISPR-Cas9 screening technology provides a powerful platform for functional genomics studies. The protocols and information provided herein offer a guide for researchers to design and execute experiments aimed at dissecting the cellular functions of Dot1L and identifying novel therapeutic strategies based on its inhibition. Successful execution of these screens will undoubtedly contribute to a deeper understanding of the biological roles of H3K79 methylation and its implications in disease.

References

Measuring the Enzymatic Activity of Dot1L with an Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for measuring the enzymatic activity of the histone methyltransferase Dot1L in the presence of an inhibitor. Dot1L is a unique enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine (B10760008) 79 (H3K79), playing a crucial role in gene transcription, DNA damage repair, and cell cycle progression.[1] Its aberrant activity is implicated in certain cancers, particularly MLL-rearranged leukemias, making it an attractive target for therapeutic intervention.[1][2] These protocols are designed for researchers in academia and industry who are engaged in the discovery and characterization of Dot1L inhibitors.

Introduction to Dot1L and Its Inhibition

Dot1L is the sole enzyme known to methylate H3K79, a modification associated with actively transcribed genes.[3] Unlike most histone methyltransferases, Dot1L does not possess a SET domain.[4] In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of Dot1L to target genes, such as the HOXA gene cluster. This results in hypermethylation of H3K79 and subsequent overexpression of genes that drive leukemogenesis.[1][5] Consequently, inhibiting the catalytic activity of Dot1L presents a promising therapeutic strategy for this and potentially other cancers.

The development of small molecule inhibitors of Dot1L, such as EPZ004777 and SGC0946, has provided valuable tools for studying its function and therapeutic potential.[3][6] Measuring the potency of these and novel inhibitors, typically by determining their half-maximal inhibitory concentration (IC50), is a critical step in the drug discovery process. This document outlines a detailed protocol for a homogenous, in vitro assay to determine the IC50 of a Dot1L inhibitor.

Signaling Pathway Involving Dot1L in MLL-Rearranged Leukemia

Dot1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) Dot1L Dot1L MLL_Fusion->Dot1L recruits HOXA_Genes HOXA Gene Locus Dot1L->HOXA_Genes targets H3K79me H3K79 Hypermethylation HOXA_Genes->H3K79me leads to Transcription Leukemogenic Gene Expression H3K79me->Transcription promotes Leukemogenesis Leukemogenesis Transcription->Leukemogenesis drives Inhibitor Dot1L Inhibitor (e.g., EPZ5676) Inhibitor->Dot1L inhibits

Dot1L signaling in MLL-rearranged leukemia.

Experimental Protocols

This section provides a detailed methodology for measuring Dot1L enzymatic activity and its inhibition using a homogenous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format. This assay is highly sensitive, has a high signal-to-background ratio, and is amenable to high-throughput screening.

Principle of the AlphaLISA Assay for Dot1L Activity

The assay measures the di-methylation of H3K79 on a biotinylated histone H3 substrate. The reaction mixture includes the Dot1L enzyme, the S-adenosylmethionine (SAM) methyl donor, and the histone H3 substrate. Upon completion of the enzymatic reaction, AlphaLISA Acceptor beads coated with an antibody specific for di-methylated H3K79 and Streptavidin-coated Donor beads are added. In the presence of di-methylated H3K79, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the light signal is directly proportional to the amount of di-methylated H3K79, and thus to the enzymatic activity of Dot1L.

Materials and Reagents
  • Enzyme: Recombinant human Dot1L (e.g., Reaction Biology, #HMT-11-101)

  • Substrate: Biotinylated Histone H3 peptide or oligonucleosomes (e.g., Reaction Biology, #HMT-35-130)

  • Methyl Donor: S-adenosyl-L-methionine (SAM) (e.g., Sigma-Aldrich, #A7007)

  • Inhibitor: Dot1L inhibitor of interest (e.g., EPZ004777, SGC0946)

  • Detection Reagents:

    • AlphaLISA anti-H3K79me2 Acceptor beads (e.g., Revvity)

    • AlphaLISA Streptavidin Donor beads (e.g., Revvity, #6760002)

  • Assay Plate: 384-well white opaque OptiPlate (e.g., Revvity, #6007290)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 3 mM MgCl2, 0.1% BSA, 1 mM DTT (add fresh)

  • Stop/Detection Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Tween-20

  • Plate Reader: Capable of AlphaLISA detection (e.g., EnVision or EnSpire plate reader)

Experimental Workflow Diagram

Dot1L_Inhibitor_Assay_Workflow cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, SAM, Inhibitor) start->prepare_reagents plate_inhibitor Plate Inhibitor Dilutions (2 µL) prepare_reagents->plate_inhibitor add_enzyme Add Dot1L Enzyme (4 µL of 2.5x solution) plate_inhibitor->add_enzyme pre_incubate Pre-incubate 10 min at RT add_enzyme->pre_incubate add_substrate_sam Add Substrate/SAM Mix (4 µL of 2.5x solution) pre_incubate->add_substrate_sam incubate_reaction Incubate 60 min at RT add_substrate_sam->incubate_reaction add_detection_mix Add AlphaLISA Detection Mix (10 µL of 2x solution) incubate_reaction->add_detection_mix incubate_detection Incubate 60 min at RT in the dark add_detection_mix->incubate_detection read_plate Read Plate on AlphaScreen Reader incubate_detection->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Workflow for Dot1L inhibitor screening.
Step-by-Step Protocol for IC50 Determination

  • Prepare Reagents:

    • Prepare a stock solution of the Dot1L inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor in Assay Buffer containing a final DMSO concentration of 1%.

    • Thaw the Dot1L enzyme, substrate, and SAM on ice.

    • Prepare the following working solutions in Assay Buffer:

      • 2.5x Dot1L Enzyme Solution: Dilute the Dot1L enzyme to a final concentration of 50 nM.

      • 2.5x Substrate/SAM Mix: Prepare a solution containing 0.625 ng/µL of oligonucleosome substrate and 5 µM SAM.

  • Enzymatic Reaction:

    • To the wells of a 384-well plate, add 2 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with 1% DMSO).

    • Add 4 µL of the 2.5x Dot1L Enzyme Solution to each well.

    • Mix gently and pre-incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 4 µL of the 2.5x Substrate/SAM Mix to each well. The final reaction volume is 10 µL.

    • Mix gently, cover the plate, and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the 2x AlphaLISA Detection Mix in Stop/Detection Buffer containing 40 µg/mL anti-H3K79me2 Acceptor beads and 40 µg/mL Streptavidin Donor beads. This should be done in subdued light.

    • Stop the enzymatic reaction by adding 10 µL of the 2x AlphaLISA Detection Mix to each well.

    • Cover the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Determine the average signal for the no-enzyme control (background), the vehicle control (100% activity), and each inhibitor concentration.

    • Subtract the background signal from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))

  • Determine IC50:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of Dot1L activity.

Data Presentation

The following table summarizes hypothetical data for the inhibition of Dot1L by two different compounds, a known inhibitor (EPZ5676) and a test compound (Compound X).

InhibitorIC50 (nM)Hill SlopeR² of Curve Fit
EPZ56763.51.10.995
Compound X45.20.90.989

Conclusion

The protocol described provides a robust and sensitive method for measuring the enzymatic activity of Dot1L and for determining the potency of its inhibitors. This assay is a valuable tool for researchers in the field of epigenetics and drug discovery, facilitating the identification and characterization of novel therapeutic agents targeting Dot1L. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of Dot1L inhibition.

References

Troubleshooting & Optimization

Dot1L-IN-1 TFA not showing effect in cells

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Dot1L-IN-1 TFA in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the histone methyltransferase DOT1L.[1][2] DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][3][4] This methylation is generally associated with actively transcribed genes.[5][6] By inhibiting DOT1L, this compound is expected to reduce global levels of H3K79 methylation, leading to changes in gene expression and subsequent cellular effects.[5] In the context of MLL-rearranged leukemias, DOT1L is aberrantly recruited to specific gene loci, leading to their overexpression and driving the disease.[1][2][7] Inhibition of DOT1L in these cancers can reverse this effect, leading to the downregulation of leukemogenic genes and cell death.[1][4]

Q2: What are the expected cellular effects of this compound treatment?

The primary and most direct effect of this compound is the reduction of H3K79 methylation, particularly H3K79me2.[5] This can be observed by Western blot or immunofluorescence.[5][8] Downstream cellular effects are context-dependent and can include:

  • Changes in Gene Expression: Inhibition of DOT1L can lead to both upregulation and downregulation of specific genes.[9][10] In MLL-rearranged leukemia cells, it typically leads to the downregulation of key target genes like HOXA9 and MEIS1.[4][7]

  • Cell Cycle Arrest: DOT1L plays a role in cell cycle progression, and its inhibition can induce cell cycle arrest, often at the G1 phase.[3][11][12]

  • Induction of Apoptosis: In sensitive cell lines, particularly those with MLL rearrangements, DOT1L inhibition can lead to programmed cell death.[4]

  • Cellular Differentiation: In some cancer models, DOT1L inhibition can promote cellular differentiation.[4]

Q3: How long does it take to observe the effects of this compound?

The biochemical effect of reduced H3K79 methylation can be observed after a few days of treatment.[5] However, downstream cellular effects like inhibition of cell proliferation often require prolonged exposure, typically in the range of 10 to 14 days.[5] This delayed effect is a known characteristic of DOT1L inhibitors.[5]

Troubleshooting Guide: this compound Not Showing Effect in Cells

This guide is designed to help you systematically troubleshoot experiments where this compound is not producing the expected cellular phenotype.

Problem: No observable effect on cell viability, proliferation, or target gene expression after treatment with this compound.

Below is a step-by-step troubleshooting workflow.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Start: No Effect Observed CheckCompound Step 1: Verify Compound Integrity & Handling Start->CheckCompound Solubility Is the compound fully dissolved? CheckCompound->Solubility Check solubility CheckProtocol Step 2: Review Experimental Protocol Concentration Is the concentration appropriate? CheckProtocol->Concentration CheckCellLine Step 3: Assess Cell Line Sensitivity Sensitivity Is the cell line known to be sensitive? CheckCellLine->Sensitivity CheckTarget Step 4: Confirm Target Engagement H3K79me2 Is H3K79me2 reduced? CheckTarget->H3K79me2 Consult Step 5: Consult Literature & Technical Support End Problem Resolved Consult->End Solubility->CheckCompound No (Prepare fresh stock) Storage Was the compound stored correctly? Solubility->Storage Yes Storage->CheckCompound No (Use new vial) Storage->CheckProtocol Yes Concentration->CheckProtocol No (Optimize concentration) Duration Is the treatment duration sufficient? Concentration->Duration Yes Duration->CheckProtocol No (Increase duration) Duration->CheckCellLine Yes Sensitivity->CheckCellLine No (Use positive control cell line) Sensitivity->CheckTarget Yes H3K79me2->Consult No H3K79me2->End Yes (Phenotype may be subtle or require different assay)

Caption: A step-by-step workflow for troubleshooting the lack of effect of this compound.

Step 1: Verify Compound Integrity and Handling
  • Question: Could there be an issue with the inhibitor itself?

  • Answer:

    • Solubility: this compound is typically dissolved in DMSO. Ensure that the compound is fully dissolved in the stock solution and that it does not precipitate when diluted in cell culture media. Visually inspect the media for any signs of precipitation.

    • Storage and Stability: Verify that the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture). Improper storage can lead to degradation.

    • Preparation of Working Solutions: Always prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Step 2: Review Experimental Protocol
  • Question: Is the experimental design appropriate for observing the effects of a DOT1L inhibitor?

  • Answer:

    • Concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is crucial to determine the optimal concentration. Consult the literature for concentrations used in similar cell types.

    • Duration of Treatment: As mentioned, the cellular effects of DOT1L inhibitors can be delayed.[5] Experiments assessing cell viability or proliferation may require continuous treatment for 7-14 days.[5] For observing changes in H3K79 methylation, a shorter duration (e.g., 4 days) may be sufficient.[5]

    • Media Changes: For long-term experiments, ensure regular media changes that include fresh inhibitor to maintain a consistent concentration.

ParameterRecommended RangeNotes
Concentration 10 nM - 10 µMHighly cell-type dependent. Start with a broad range.
Incubation Time (H3K79me2 reduction) 4 - 10 daysCheck for reduction in H3K79me2 levels by Western blot.[5][8]
Incubation Time (Cell Proliferation) 10 - 14 daysPhenotypic effects are often delayed.[5]
Solvent DMSOEnsure final DMSO concentration is non-toxic to cells (typically <0.1%).
Step 3: Assess Cell Line Sensitivity
  • Question: Is my cell line expected to be sensitive to DOT1L inhibition?

  • Answer:

    • Genetic Background: Cell lines with MLL rearrangements (e.g., MV4;11, MOLM-13) are generally highly sensitive to DOT1L inhibitors.[5] If you are using a cell line without a known dependency on DOT1L, the effects may be more subtle or absent.

    • Positive Control: If possible, include a known sensitive cell line in your experiment as a positive control to verify that the inhibitor is active under your experimental conditions.

    • Basal DOT1L Expression: Check the expression level of DOT1L in your cell line. Cells with very low expression may not be significantly affected by its inhibition.

Step 4: Confirm Target Engagement
  • Question: How can I be sure the inhibitor is reaching its target?

  • Answer: The most direct way to confirm that this compound is active in your cells is to measure the levels of its direct downstream epigenetic mark, H3K79 methylation.

    • Western Blot: Perform a Western blot on whole-cell lysates from treated and untreated cells using an antibody specific for H3K79me2. A significant reduction in the H3K79me2 signal in treated cells indicates successful target engagement.[5] Total Histone H3 should be used as a loading control.

    • Immunofluorescence: High-content imaging can also be used to quantify the reduction in nuclear H3K79me2 staining.[5]

Signaling Pathway Context

Understanding the mechanism of DOT1L is crucial for interpreting experimental results.

Simplified DOT1L Signaling Pathway

DOT1L_Pathway cluster_nucleus Nucleus DOT1L DOT1L H3 Histone H3 DOT1L->H3 methylates SAM SAM (Methyl Donor) SAM->DOT1L provides methyl group H3K79me H3K79me2/3 H3->H3K79me becomes Gene_Expression Active Gene Expression H3K79me->Gene_Expression promotes Inhibitor This compound Inhibitor->DOT1L inhibits

Caption: DOT1L utilizes SAM to methylate H3K79, promoting gene expression. This compound blocks this activity.

References

Technical Support Center: Optimizing Dot1L-IN-1 TFA Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dot1L-IN-1 TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dot1L-IN-1 and what is its mechanism of action?

Dot1L-IN-1 is a potent and selective inhibitor of the histone methyltransferase DOT1L. DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2] This methylation is a critical epigenetic mark associated with active gene transcription.[2] Dot1L-IN-1 and similar inhibitors are typically S-adenosyl methionine (SAM) competitive, binding to the catalytic site of DOT1L and preventing the transfer of a methyl group to H3K79.[3][4] Inhibition of DOT1L leads to a reduction in H3K79 methylation, which can, in turn, suppress the expression of target genes involved in various cellular processes, including proliferation and differentiation.[5][6]

Q2: What are the common applications of Dot1L inhibitors in research?

Dot1L inhibitors are widely used to study the role of H3K79 methylation in various biological processes. A primary application is in the investigation of mixed-lineage leukemia (MLL)-rearranged leukemias, where the aberrant recruitment of DOT1L by MLL fusion proteins drives oncogenesis.[7] By inhibiting DOT1L, researchers can selectively kill MLL-rearranged leukemia cells and study the downstream effects on gene expression and cell fate.[6][8] Other research areas include cancer biology, immunology, and developmental biology.

Q3: What does "TFA" in this compound signify, and are there special considerations?

TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the purification of synthetic small molecules, resulting in the final product being a TFA salt.[9][10] It is important to be aware that TFA itself can be cytotoxic to various cell lines, potentially confounding experimental results.[9][11][12] If you observe unexpected cytotoxicity, it is crucial to determine if it is an on-target effect of the inhibitor, an off-target effect, or a result of TFA toxicity.

Q4: How should I prepare and store this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[3][4] This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4][13] For cell-based assays, the stock solution should be serially diluted in a fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including the vehicle control.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death/Unexpected Cytotoxicity TFA Salt Toxicity: The TFA counter-ion can be cytotoxic to some cell lines.[9][11]1. TFA Control: Test the effect of TFA alone on your cells at concentrations equivalent to those present in your inhibitor treatment. 2. Salt Exchange: If TFA toxicity is confirmed, consider performing a counter-ion exchange to a more biocompatible salt, such as hydrochloride (HCl).[10]
On-target Toxicity: The cell line may be highly dependent on the Dot1L pathway.1. Lower Concentration Range: Test a lower range of inhibitor concentrations. 2. Shorter Incubation Time: Reduce the duration of the treatment.
Off-target Effects: The inhibitor may have other cellular targets at the concentrations used.1. Consult Selectivity Data: Review the selectivity profile of the specific inhibitor you are using. 2. Use a Second Inhibitor: Confirm your findings with a structurally different Dot1L inhibitor.
No or Weak Inhibitory Effect Suboptimal Concentration: The concentration of the inhibitor may be too low.1. Increase Concentration: Test a higher range of concentrations based on published IC50 values (see table below). 2. Increase Incubation Time: Some effects of Dot1L inhibition can take several days to manifest.[13]
Poor Compound Solubility: The inhibitor may not be fully dissolved in the culture medium.1. Proper Stock Preparation: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in media. Gentle warming or sonication may help.[8][14] 2. Check for Precipitation: Visually inspect the culture medium for any signs of compound precipitation after dilution.
Cell Line Resistance: The cell line may be resistant to Dot1L inhibition.1. Confirm Target Engagement: Measure the levels of H3K79me2 by Western blot or ELISA to confirm that the inhibitor is engaging its target.[4] 2. Use a Sensitive Cell Line: As a positive control, test the inhibitor on a cell line known to be sensitive to Dot1L inhibition (e.g., MV4-11).[15]
Inconsistent Results Experimental Variability: Inconsistent cell seeding density, passage number, or reagent preparation.1. Standardize Protocols: Ensure consistent cell culture practices. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of the inhibitor from the stock solution for each experiment.
TFA Interference: Residual TFA can sometimes lead to variability in cellular assays.[11]1. Use a Consistent Batch: If possible, use the same batch of the inhibitor for a series of experiments. 2. Consider Salt Exchange: For long-term or sensitive studies, a salt exchange may provide more consistent results.[10]

Data Presentation: Reported IC50 Values of Dot1L Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for Dot1L inhibitors can vary significantly depending on the cell line and the assay used. Below is a summary of reported IC50 values for common Dot1L inhibitors.

InhibitorCell LineAssay TypeReported IC50
Pinometostat (EPZ-5676) MV4-11Proliferation9 nM[3]
KOPN-8Proliferation (14 days)71 nM[16]
NOMO-1Proliferation (14 days)658 nM[16]
HeLaH3K79me2 Reduction (72 hrs)7 nM[1]
EPZ004777 MV4-11Proliferation4 µM (EC50)[6]
MOLM-13Proliferation4 µM (EC50)[6]
RS4;11Proliferation6.47 µM[14]
SEMProliferation1.72 µM[14]
SGC0946 A431H3K79me2 Reduction2.65 nM[5]
Molm13Proliferation~1 µM (effective concentration)[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines a general method for determining the optimal concentration of this compound for your specific cell line and experimental goals using a cell viability assay, such as MTT or CellTiter-Glo®.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.

  • Cell Seeding:

    • The day before treatment, seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Include wells for a "no-cell" control (media only) to determine background absorbance.

  • Prepare Drug Dilutions:

    • On the day of treatment, thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution of the stock solution in a complete culture medium to create a range of concentrations to test. A good starting range, based on published data, could be from 1 nM to 10 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared drug dilutions and controls to the appropriate wells.

    • Incubate the plate for the desired duration (e.g., 72 hours, 96 hours, or longer, as Dot1L inhibition effects can be slow to manifest).

  • Cell Viability Assay:

    • Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Subtract the average of the "no-cell" control from all other values.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (Value_treated / Value_vehicle) * 100.

    • Plot the % Viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Confirming Target Engagement by Western Blot for H3K79me2

This protocol is to confirm that this compound is inhibiting its target in your cells by measuring the levels of dimethylated H3K79 (H3K79me2).

Materials:

  • Cells treated with this compound and vehicle control

  • Histone extraction buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Histone Extraction:

    • Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 48-96 hours).

    • Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

    • Quantify the band intensities. A decrease in the H3K79me2 signal relative to the total H3 signal with increasing inhibitor concentration confirms on-target activity.

Mandatory Visualizations

Dot1L_Signaling_Pathway cluster_nucleus Nucleus SAM SAM Dot1L Dot1L SAM->Dot1L Cofactor SAH SAH Dot1L->SAH Product H3K79me H3K79me1/2/3 Dot1L->H3K79me Methylates Target_Genes Leukemogenic Target Genes (e.g., HOXA9) Dot1L->Target_Genes Upregulates H3K79 Histone H3 (K79) H3K79->Dot1L Gene_Transcription Active Gene Transcription H3K79me->Gene_Transcription Promotes Dot1L_IN_1 This compound Dot1L_IN_1->Dot1L Inhibits MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Dot1L Aberrantly Recruits

Caption: Dot1L signaling pathway and mechanism of inhibition.

Optimization_Workflow start Start: Prepare 10 mM This compound Stock in DMSO seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions (e.g., 1 nM - 10 µM) and Vehicle Control seed_cells->prepare_dilutions treat_cells Treat Cells with Dilutions and Incubate (e.g., 72-96h) prepare_dilutions->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->viability_assay data_analysis Analyze Data: Normalize to Vehicle, Calculate IC50 viability_assay->data_analysis target_engagement Confirm Target Engagement: Western Blot for H3K79me2 at Key Concentrations data_analysis->target_engagement end End: Optimal Concentration Determined target_engagement->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Understanding Off-Target Effects of Dot1L Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the common off-target effects of Dot1L inhibitors.

Frequently Asked Questions (FAQs)

Q1: How selective are common Dot1L inhibitors like Pinometostat (EPZ-5676) and SGC-0946?

A1: Generally, Dot1L inhibitors such as Pinometostat and SGC-0946 are highly selective for Dot1L over other histone methyltransferases (HMTs). Pinometostat has a subnanomolar affinity for Dot1L and demonstrates over 37,000-fold selectivity against other tested protein methyltransferases. Similarly, SGC-0946 is a potent Dot1L inhibitor that has been shown to be inactive against a panel of 12 other protein methyltransferases and DNMT1. This high degree of selectivity is a key feature of these compounds.

Q2: What are the known off-target effects of Dot1L inhibitors?

A2: While highly selective against other methyltransferases, off-target effects can still occur, potentially through interactions with other protein classes like kinases or through indirect cellular responses. For instance, at high concentrations (10 µM), Pinometostat has been observed to inhibit PRMT5 activity by 40%. Clinical studies with Pinometostat have reported adverse events such as fatigue, nausea, constipation, and febrile neutropenia, though it is often difficult to distinguish between on-target toxicities in non-cancerous cells and true off-target effects without further investigation.

Q3: My cells are showing unexpected toxicity or a phenotype inconsistent with Dot1L inhibition. Could this be an off-target effect?

A3: Yes, unexpected cellular responses are a primary indicator of potential off-target activity. If the observed phenotype does not align with the known consequences of Dot1L inhibition (e.g., decreased H3K79 methylation, cell cycle arrest, apoptosis in MLL-rearranged cells), it is crucial to consider and investigate off-target effects. A logical troubleshooting workflow should be initiated to explore this possibility.

Q4: How can I experimentally identify potential off-target interactions of a Dot1L inhibitor?

A4: The most comprehensive method for identifying off-target interactions is through broad, unbiased screening technologies.

  • Kinase Profiling: Services like KINOMEscan® offer high-throughput screening against a large panel of several hundred kinases to identify potential kinase off-targets. This is an essential step as many small molecule inhibitors targeting ATP-binding sites in one protein family can show cross-reactivity with the ATP-binding sites of kinases.

  • Proteome-wide Profiling: Techniques like the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of protein-drug engagement across the entire proteome within a cell.

Q5: A screening assay suggests a potential off-target. How can I validate this interaction in my cellular model?

A5: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for validating target engagement in a cellular context. This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with your inhibitor to various temperatures and quantifying the amount of soluble target protein remaining, you can confirm a direct physical interaction between the inhibitor and the suspected off-target protein.

Troubleshooting Guide

Issue: Unexpected Cellular Phenotype or Toxicity

This guide will help you troubleshoot unexpected results that may be due to off-target effects of your Dot1L inhibitor.

G A Start: Unexpected Phenotype or Toxicity Observed B Step 1: Confirm On-Target Effect (Measure H3K79me2 levels via Western Blot or ELISA) A->B C Is H3K79me2 Decreased? B->C D Yes C->D E No C->E G Step 2: Consider Off-Target Effects (Phenotype persists despite on-target engagement) D->G F Troubleshoot Compound Potency/ Cell Permeability/ Experimental Setup E->F H Step 3: Identify Potential Off-Targets (Perform KINOMEscan or Proteome-wide screen) G->H I Potential Off-Target(s) Identified? H->I J Yes I->J K No I->K M Step 4: Validate Off-Target Engagement (Perform Cellular Thermal Shift Assay (CETSA) for the identified candidate) J->M L Phenotype may be due to complex downstream effects of Dot1L inhibition or other confounding factors. K->L N Is Thermal Shift Observed? M->N O Yes N->O P No N->P Q Off-target interaction confirmed. Characterize downstream signaling of the off-target. O->Q R Candidate is not a direct binder in cells. Re-evaluate screening data or consider indirect effects. P->R

Caption: Troubleshooting workflow for investigating unexpected cellular effects.

Quantitative Data on Off-Target Selectivity

While Dot1L inhibitors are highly selective against other methyltransferases, comprehensive, quantitative screening data against the human kinome is not widely available in the public domain for inhibitors like Pinometostat and SGC-0946. Researchers are encouraged to perform their own unbiased screens to determine the off-target profile for their specific compound and experimental system.

Below is a template table illustrating how data from a kinase screen (e.g., KINOMEscan®) would be presented.

Table 1: Illustrative Off-Target Kinase Profile for a Hypothetical Dot1L Inhibitor

Off-Target KinaseMethodParameterValueComments
Kinase AKINOMEscan®% Control @ 1µM15%Indicates significant binding.
Kinase BKINOMEscan®Kd250 nMModerate affinity off-target.
Kinase CKINOMEscan®Kd1.2 µMWeaker affinity off-target.
Kinase DKINOMEscan®% Control @ 1µM85%Negligible binding.

% Control: Represents the percentage of the kinase that remains bound to an immobilized ligand compared to a DMSO control. A lower percentage indicates stronger binding of the test compound. Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates a stronger interaction.

Key Experimental Protocols

Protocol 1: KINOMEscan® Profiling for Off-Target Identification (General Workflow)

KINOMEscan® is a proprietary, high-throughput competition binding assay. While the exact internal protocol is specific to the service provider (e.g., Eurofins Discovery), the general principle and workflow for a researcher are as follows:

G cluster_researcher Researcher Steps cluster_provider Service Provider (KINOMEscan®) A 1. Prepare and ship inhibitor sample (typically in DMSO) C 3. Receive and analyze data (Selectivity profile, K_d values) B 2. Perform competition binding assay - Test inhibitor against a large kinase panel - Quantify displacement of an immobilized ligand using qPCR A->B B->C

Dot1L-IN-1 TFA Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dot1L-IN-1 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this inhibitor effectively in their experiments. Here you will find frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Dot1L-IN-1 is a small molecule inhibitor of the Dot1L (Disruptor of telomeric silencing 1-like) enzyme. Dot1L is a histone methyltransferase that specifically methylates lysine (B10760008) 79 of histone H3 (H3K79). This methylation plays a crucial role in gene transcription and is implicated in the development of certain cancers, particularly MLL-rearranged leukemias.[1][2] Dot1L-IN-1, as an inhibitor, blocks the catalytic activity of Dot1L, thereby preventing H3K79 methylation and the subsequent aberrant gene expression that drives oncogenesis. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which is a common result of the purification process for synthetic peptides and small molecules.[3]

Q2: How should I reconstitute lyophilized this compound?

A2: Proper reconstitution is critical for the stability and activity of the inhibitor. Follow these general steps for reconstituting lyophilized compounds:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature. This prevents condensation from forming inside the vial, which could compromise the stability of the compound.[4]

  • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common solvent for reconstituting small molecule inhibitors for in vitro studies.[5][6]

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM). Gently vortex or sonicate the vial to ensure the powder is completely dissolved. Visually inspect the solution to confirm it is clear and free of particulates.[4][5]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability and activity of this compound, proper storage is essential.

FormStorage TemperatureDurationSpecial Instructions
Lyophilized Powder -20°C or -80°CUp to several yearsStore in a tightly sealed vial, protected from light and moisture. A desiccator is recommended.[7][8]
Stock Solution in DMSO -20°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] Ensure vials are tightly sealed.
Stock Solution in DMSO -80°CUp to 6 monthsPreferred for longer-term storage of solutions.[6] Aliquoting is critical.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity

Possible Cause:

  • Compound Degradation: Improper storage or handling, such as multiple freeze-thaw cycles or exposure to moisture, can lead to the degradation of the inhibitor.[7] Studies have shown that some TFA adducts can be unstable in DMSO, particularly if the compound contains acid-labile functional groups.[9]

  • Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.

Troubleshooting Steps:

  • Confirm Proper Storage: Review the storage conditions of both the lyophilized powder and the stock solution.

  • Prepare Fresh Stock Solution: If degradation is suspected, reconstitute a fresh vial of the lyophilized powder.

  • Ensure Complete Dissolution: When preparing the stock solution, visually confirm that no particulates are present. Gentle warming or sonication may aid in dissolution.

  • Use a Different Inhibitor as a Control: To determine if the issue is with the experimental system, use a different, structurally distinct Dot1L inhibitor with a known activity profile as a positive control.

Issue 2: High Cellular Toxicity or Off-Target Effects

Possible Cause:

  • TFA Salt Cytotoxicity: The trifluoroacetate counter-ion can be cytotoxic at certain concentrations and may alter the pH of your culture medium, leading to unexpected cellular responses.[3][8]

  • High Inhibitor Concentration: The effective concentration in a cellular assay may be significantly different from the biochemical IC50 value. Using too high a concentration can lead to off-target effects.[10]

  • DMSO Toxicity: While generally well-tolerated at low concentrations, DMSO can be toxic to some cell lines at concentrations above 0.5%.[6]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for this compound in your specific cell line.

  • Vehicle Control: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the inhibitor treatment. This will help differentiate between inhibitor-specific effects and solvent effects.

  • Consider TFA Salt Exchange: For highly sensitive assays, it may be necessary to perform a salt exchange to replace the TFA counter-ion with a more biocompatible one, such as hydrochloride.[3]

  • Validate with a Secondary Assay: Confirm the on-target effect of this compound by measuring the downstream consequences of Dot1L inhibition, such as a reduction in H3K79 methylation via Western blot or chromatin immunoprecipitation (ChIP).

Experimental Protocols & Visualizations

General Protocol for Cellular Treatment

This protocol provides a general workflow for treating adherent cells with this compound.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Thaw an aliquot of the this compound stock solution (in DMSO) at room temperature. Prepare serial dilutions of the inhibitor in your cell culture medium to achieve the final desired concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with your desired downstream assays, such as cell viability assays, Western blotting for H3K79 methylation, or gene expression analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start reconstitute Reconstitute this compound in DMSO start->reconstitute prepare_dilutions Prepare Serial Dilutions in Culture Medium reconstitute->prepare_dilutions treat_cells Treat Cells with Inhibitor and Vehicle Control prepare_dilutions->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate downstream_assays Perform Downstream Assays (e.g., Viability, Western Blot) incubate->downstream_assays analyze_data Analyze and Interpret Results downstream_assays->analyze_data end_node End analyze_data->end_node

Fig. 1: General experimental workflow for cell treatment with this compound.
Dot1L Signaling Pathway

The following diagram illustrates the central role of Dot1L in histone methylation and gene transcription, and how this compound intervenes in this process.

signaling_pathway cluster_nucleus Cell Nucleus Dot1L Dot1L Enzyme H3K79me Methylated H3K79 Dot1L->H3K79me Methylates K79 HistoneH3 Histone H3 HistoneH3->Dot1L Substrate Gene_Transcription Aberrant Gene Transcription H3K79me->Gene_Transcription Promotes Dot1L_IN_1 This compound Dot1L_IN_1->Dot1L Inhibits

References

Dot1L-IN-1 TFA Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Dot1L-IN-1 TFA in western blotting experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the western blot analysis of Dot1L following treatment with this compound.

Problem Potential Cause Recommended Solution
No/Weak Dot1L Signal Ineffective Antibody: The primary antibody may not be specific or sensitive enough for Dot1L.Antibody Validation: Ensure the primary antibody has been validated for western blotting. Use a positive control, such as a cell line with known high Dot1L expression.
Low Protein Expression: The cell line or tissue may have low endogenous levels of Dot1L, or the this compound treatment may have led to protein degradation.Increase Protein Load: Increase the amount of protein loaded onto the gel. Positive Control: Use a positive control to confirm antibody and protocol efficacy. Time Course/Dose-Response: Perform a time-course or dose-response experiment to determine optimal treatment conditions.
Inefficient Protein Transfer: The transfer of protein from the gel to the membrane may have been incomplete.Optimize Transfer: Verify the transfer setup, including the transfer buffer composition and transfer time/voltage. Use a pre-stained protein ladder to visualize transfer efficiency. Ponceau S staining of the membrane can also confirm successful protein transfer.
High Background Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Ensure the blocking buffer is fresh.
Antibody Concentration Too High: The primary or secondary antibody concentration may be too high, leading to non-specific binding.Antibody Titration: Optimize the antibody concentrations by performing a titration experiment to find the ideal dilution.
Inadequate Washing: Insufficient washing steps can result in high background.Increase Wash Steps: Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins.Use a Different Antibody: Try a different Dot1L antibody from a different manufacturer. Check Antibody Datasheet: Review the antibody datasheet for information on known cross-reactivities.
Protein Degradation: Protein samples may have degraded, leading to the appearance of smaller, non-specific bands.Use Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer. Keep samples on ice and process them quickly.
Inconsistent Results Variability in Sample Preparation: Inconsistent sample collection, lysis, or protein quantification can lead to variable results.Standardize Protocols: Ensure all steps of the sample preparation protocol are standardized and followed consistently.
Uneven Gel Running or Transfer: Issues with the electrophoresis or transfer steps can cause inconsistencies.Ensure Proper Technique: Ensure gels are poured and run evenly. Check that the transfer "sandwich" is assembled correctly without any air bubbles.

Experimental Protocols

A detailed methodology for a typical western blot experiment to analyze Dot1L expression after treatment with this compound is provided below.

1. Cell Lysis and Protein Quantification

  • Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Western Blotting

  • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Dot1L (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Signal Detection cell_treatment Cell Treatment with This compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody (anti-Dot1L) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab ecl_detection ECL Detection secondary_ab->ecl_detection imaging Imaging ecl_detection->imaging

Caption: A typical western blot experimental workflow.

dot1l_pathway cluster_nucleus Nucleus Dot1L Dot1L H3K79 Histone H3 (at Lysine 79) Dot1L->H3K79 methylates H3K79me H3K79 Methylation (me1/me2/me3) H3K79->H3K79me Gene_Expression Altered Gene Expression H3K79me->Gene_Expression Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->Dot1L inhibits

Caption: The inhibitory action of this compound on Dot1L.

Technical Support Center: Enhancing In Vivo Efficacy of DOT1L Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DOT1L inhibitors, such as Dot1L-IN-1 TFA, in in vivo studies. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) to help you overcome common challenges and enhance the efficacy of your experiments. While specific in vivo data for this compound is limited in public literature, the principles and protocols outlined here are broadly applicable to small molecule DOT1L inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DOT1L inhibitors like this compound?

A1: DOT1L (Disruptor of Telomeric Silencing 1-Like) is the sole known histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3] H3K79 methylation is generally associated with active gene transcription.[1] In certain cancers, particularly MLL-rearranged (MLL-r) leukemias, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci, leading to hypermethylation of H3K79 and overexpression of oncogenes like HOXA9 and MEIS1.[2][4][5] DOT1L inhibitors are competitive with the S-adenosyl methionine (SAM) cofactor, occupying its binding pocket and preventing the transfer of a methyl group to H3K79.[2][3] This leads to the suppression of target gene expression, inducing differentiation and apoptosis in cancer cells dependent on this pathway.[2]

Q2: We are observing limited tumor growth inhibition in our xenograft model despite good in vitro potency. What are the potential reasons?

A2: The transition from in vitro to in vivo settings often reveals challenges. Key factors for reduced efficacy include:

  • Poor Pharmacokinetics (PK): The inhibitor may have low bioavailability, rapid metabolism, or high clearance, preventing it from reaching and maintaining an effective concentration at the tumor site.[6][7] Many early DOT1L inhibitors suffered from unfavorable PK properties.[6][7]

  • Inadequate Formulation: Poor solubility is a common issue for small molecules. The trifluoroacetate (B77799) (TFA) salt of Dot1L-IN-1 may influence its solubility. If the compound precipitates upon injection, its absorption and efficacy will be severely compromised.

  • Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain the necessary therapeutic window for sustained target inhibition. Continuous target engagement is often crucial for epigenetic modulators. The first clinical DOT1L inhibitor, Pinometostat (EPZ-5676), required continuous intravenous infusion to achieve sufficient exposure.[1][8]

  • Insufficient Target Engagement: The administered dose may not be high enough to effectively reduce H3K79 methylation levels within the tumor tissue.

  • Model-Specific Resistance: The chosen animal model may have intrinsic or acquired resistance mechanisms to DOT1L inhibition.

Q3: How can we confirm that our DOT1L inhibitor is hitting its target in vivo?

A3: Assessing target engagement is critical. This is typically done through a pharmacodynamic (PD) study. You should collect tumor and/or surrogate tissues (like peripheral blood mononuclear cells) at various time points after inhibitor administration. The most direct method is to measure the levels of H3K79me2 (dimethylated H3K79) via Western blot or immunohistochemistry. A significant reduction in H3K79me2 levels in the treated group compared to the vehicle control group confirms target engagement.[9]

Troubleshooting Guide: Improving In Vivo Efficacy

This guide addresses the common problem of low or no observable efficacy in animal models.

Problem: Limited or No Anti-Tumor Effect Observed

Poor solubility and stability can drastically limit the amount of active compound reaching the tumor.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the solubility of this compound in various common preclinical vehicles.

    • Optimize Vehicle: For many hydrophobic small molecules, a multi-component vehicle is required. A typical starting point for intraperitoneal (IP) or subcutaneous (SC) injection is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is critical to fully dissolve the compound in a small volume of DMSO first before adding co-solvents.

    • Consider Alternative Routes: If oral bioavailability is low, consider parenteral routes like IP, SC, or intravenous (IV) injection. Some DOT1L inhibitors have shown improved exposure with subcutaneous administration.[8]

    • Evaluate Stability: Ensure the compound is stable in the chosen formulation for the duration of the experiment.

Even with adequate delivery, the dose may not be sufficient to suppress the epigenetic mark.

  • Troubleshooting Steps:

    • Conduct a Dose-Response PD Study: Administer single doses of the inhibitor at several escalating levels. Collect tumors 4-24 hours post-dose and analyze H3K79me2 levels by Western blot. This will help you determine the minimum dose required to achieve significant target modulation.

    • Evaluate Duration of Target Inhibition: After a single dose, collect tissues at multiple time points (e.g., 4, 8, 24, 48 hours) to understand how long the H3K79me2 mark remains suppressed. This information is crucial for designing an effective multiple-dosing schedule.

    • Adjust Dosing Regimen: Based on the PK/PD data, adjust the dose and frequency. If target inhibition is not sustained, more frequent dosing (e.g., twice daily) or a continuous delivery method (e.g., osmotic pumps) may be necessary.[10]

DOT1L inhibitors have shown modest activity as single agents in some clinical trials.[6][11] Synergistic effects are often achieved by combining them with other anti-cancer agents.

  • Potential Combination Strategies:

    • Standard Chemotherapy: DOT1L inhibitors can act synergistically with standard-of-care agents used in AML, such as cytarabine (B982) and daunorubicin.[11]

    • Other Epigenetic Modulators: Combining with inhibitors of other epigenetic pathways can be effective. A notable example is the combination with EZH2 inhibitors in B-cell lymphoma.

    • Targeted Pathway Inhibitors: Combining with inhibitors of other critical signaling pathways in your cancer model (e.g., Menin-MLL1 interaction inhibitors) has shown enhanced efficacy in MLL-r leukemias.[11]

Data Presentation

The following tables summarize representative data for known DOT1L inhibitors to provide context for experimental design.

Table 1: Example In Vitro Potency of Various DOT1L Inhibitors

Compound Target IC50 (nM) Cell Line Cellular IC50 (nM) Reference
EPZ-5676 (Pinometostat) DOT1L <1 MV4-11 8 [7]
Compound 10 DOT1L 0.3 MV4-11 2 [7]

| Compound 11 | DOT1L | 2.1 | MOLM-13 | 10 |[1][7] |

Table 2: Example In Vivo Efficacy of Novel DOT1L Inhibitors in MLL-r Leukemia PDX Models

Compound Animal Model Dose & Route Dosing Schedule Outcome Reference
Compound 10 AML PDX (MLL-AF9) 75 mg/kg, PO BID Significant survival benefit [7]

| Compound 11 | AML PDX (MLL-AF9) | 37.5 mg/kg, IP | BID | Significant survival benefit |[7] |

Experimental Protocols

Protocol 1: Preparation of a DOT1L Inhibitor Formulation for In Vivo Use

This protocol provides a general method for formulating a hydrophobic small molecule inhibitor for intraperitoneal (IP) injection.

  • Materials: this compound powder, DMSO (cell culture grade), PEG300, Tween 80, Sterile Saline (0.9% NaCl).

  • Calculation: Determine the required concentration of the final dosing solution based on the desired dose (mg/kg) and a typical injection volume (e.g., 10 mL/kg for mice).

  • Dissolution: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add a small volume of DMSO to fully dissolve the powder. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would first dissolve the compound in the 10% volume of DMSO. Vortex or sonicate briefly if necessary.

  • Addition of Co-solvents: a. Add the PEG300 to the DMSO solution and vortex until the mixture is clear. b. Add the Tween 80 and vortex again until fully mixed.

  • Final Dilution: a. Slowly add the sterile saline to the mixture while vortexing to prevent precipitation. b. Visually inspect the final solution to ensure it is clear and free of any precipitate.

  • Administration: Administer the freshly prepared formulation to the animals via the chosen route (e.g., IP injection). Always include a "vehicle-only" control group in your experiment.

Protocol 2: Western Blot for H3K79me2 Pharmacodynamic Readout

This protocol describes how to assess target engagement by measuring H3K79me2 levels in tumor tissue.

  • Sample Collection: Euthanize animals at the designated time point post-treatment. Excise tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Histone Extraction: a. Pulverize a small piece of the frozen tumor tissue. b. Resuspend the tissue powder in a hypotonic lysis buffer containing protease and phosphatase inhibitors. c. Isolate nuclei by centrifugation. d. Extract histones from the nuclear pellet using a 0.2 M H₂SO₄ solution. e. Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

  • Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • Western Blotting: a. Separate 5-10 µg of histone extract per lane on a 15% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C. e. Also probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the H3K79me2 signal to the total Histone H3 signal for each sample. Compare the normalized values between vehicle- and inhibitor-treated groups.

Visualizations

DOT1L_Signaling_Pathway cluster_0 Normal Cell cluster_1 MLL-rearranged Leukemia Cell DOT1L DOT1L H3K79 H3K79 DOT1L->H3K79 Methylation ActiveGenes Normal Gene Expression H3K79->ActiveGenes Activation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_leuk DOT1L MLL_Fusion->DOT1L_leuk Aberrant Recruitment Oncogenes Oncogenes (HOXA9, MEIS1) DOT1L_Inhibitor This compound DOT1L_Inhibitor->DOT1L_leuk Inhibition H3K79_leuk H3K79 DOT1L_leuk->H3K79_leuk Hypermethylation H3K79_leuk->Oncogenes Overexpression

Caption: DOT1L signaling in normal vs. MLL-rearranged leukemia cells.

InVivo_Workflow cluster_preclinical Preclinical Optimization cluster_efficacy Efficacy Study Formulation 1. Formulation Development (Solubility, Stability) PK_Study 2. Pharmacokinetic (PK) Study (Single Dose) (Measure plasma concentration) Formulation->PK_Study PD_Study 3. Pharmacodynamic (PD) Study (Single Dose) (Measure H3K79me2) PK_Study->PD_Study Dosing 5. Treatment (Vehicle vs. Inhibitor) (Optimized Dose/Schedule) PD_Study->Dosing Inform Dose & Schedule Model 4. Animal Model Implantation (e.g., Xenograft) Model->Dosing Monitoring 6. Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 7. Endpoint Analysis (Tumor tissue for PD, IHC, etc.) Monitoring->Endpoint

Caption: A typical workflow for an in vivo efficacy study.

Troubleshooting_Logic Start Start: No/Low In Vivo Efficacy Check_PD Did H3K79me2 decrease in tumor tissue? Start->Check_PD Consider_Combo Target is engaged. Consider: 1. Combination Therapy 2. Model Resistance Check_PD->Consider_Combo Yes Check_PK Is drug exposure (PK) adequate? Check_PD->Check_PK No PD_Yes Yes PD_No No Increase_Dose Exposure is adequate, but not enough for target modulation. Increase Dose/Frequency Check_PK->Increase_Dose Yes Improve_Formulation Exposure is poor. Improve Formulation (Vehicle, Route of Admin.) Check_PK->Improve_Formulation No PK_Yes Yes PK_No No

Caption: A logical workflow for troubleshooting poor in vivo efficacy.

References

Technical Support Center: Dot1L-IN-1 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dot1L-IN-1 TFA. The information provided is based on the known activities of Dot1L inhibitors as a class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the histone methyltransferase DOT1L. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification plays a crucial role in gene transcription, DNA damage repair, and cell cycle progression. By inhibiting DOT1L, this compound is expected to prevent H3K79 methylation, leading to changes in gene expression and subsequent cellular effects such as cell cycle arrest and apoptosis, particularly in cancer cells where DOT1L activity is often dysregulated.

Q2: In which cancer types are DOT1L inhibitors expected to be most effective?

DOT1L inhibitors have shown the most promise in leukemias with MLL (Mixed Lineage Leukemia) gene rearrangements. In these cancers, MLL fusion proteins aberrantly recruit DOT1L to specific gene loci, leading to overexpression of oncogenes like HOXA9 and MEIS1. Inhibition of DOT1L in these cells can reverse this aberrant methylation, suppress oncogene expression, and induce cell death. Emerging evidence also suggests a role for DOT1L in other cancers, including breast, lung, and colon cancer.

Q3: What are the potential off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented in publicly available literature, off-target effects are a possibility with any small molecule inhibitor. Researchers should consider that unexpected cytotoxicity could stem from the inhibition of other kinases or cellular processes. Comparing the observed phenotype with that of other known DOT1L inhibitors or using genetic knockdown of DOT1L can help to confirm that the observed effects are on-target.

Q4: How long should I treat my cells with this compound to observe an effect?

The time required to observe an effect from this compound can vary depending on the cell type and the endpoint being measured. Since DOT1L inhibitors act by preventing new histone methylation, the reduction of existing H3K79 methylation marks often relies on cell division and histone turnover. Therefore, effects on cell proliferation and viability may take several days to become apparent. It is recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when using this compound in their experiments.

Issue Possible Cause Suggested Solution
Higher than expected cytotoxicity in control cell lines. 1. Off-target effects of the compound. 2. The trifluoroacetic acid (TFA) salt is causing cellular stress. 3. Incorrect compound concentration or solvent toxicity.1. Perform a dose-response curve to determine the non-toxic concentration range. Use a known inactive analog as a negative control if available. 2. Consider obtaining the compound as a different salt or as the free base. 3. Verify the final concentration of the compound and the solvent (e.g., DMSO). Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Degradation of the compound. 3. Inconsistent treatment times.1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Prepare fresh stock solutions of the compound regularly and store them appropriately (aliquoted at -20°C or -80°C, protected from light). 3. Ensure precise and consistent timing for compound addition and endpoint assays.
No observable effect on the target cells. 1. The cell line is not dependent on DOT1L activity. 2. Insufficient treatment duration or compound concentration. 3. The compound is not cell-permeable.1. Confirm that your cell line expresses DOT1L and that its activity is relevant to the phenotype you are studying. MLL-rearranged leukemia cell lines are generally sensitive to DOT1L inhibition. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. While most small molecule inhibitors are designed to be cell-permeable, this could be a factor. Verify the effect on a known sensitive cell line as a positive control.
High background in cytotoxicity assays. 1. Suboptimal assay conditions. 2. Interference of the compound with the assay reagents.1. Optimize the cell seeding density and incubation times for your specific assay. 2. Run a control with the compound in cell-free media to check for direct interference with the assay's colorimetric or fluorometric readout.

Quantitative Data

Compound Cell Line Cancer Type IC50 (nM) Reference
EPZ004777 MV4-11Acute Myeloid Leukemia (MLL-AF4)7.8
MOLM-13Acute Myeloid Leukemia (MLL-AF9)3.5
Pinometostat (EPZ-5676) MV4-11Acute Myeloid Leukemia (MLL-AF4)8.3
MOLM-13Acute Myeloid Leukemia (MLL-AF9)2.2

Note: IC50 values can vary depending on the assay conditions and cell line used. It is recommended to determine the IC50 for this compound in your specific experimental system.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.

Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add a stop solution if required by the kit.

  • Measure the absorbance at 490 nm.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Visualizations

DOT Language Scripts and Diagrams

Dot1L_Signaling_Pathway cluster_nucleus Nucleus Dot1L Dot1L H3K79 Histone H3 Dot1L->H3K79 Methylates H3K79me H3K79me Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) H3K79me->Gene_Expression Activates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Dot1L_IN_1 This compound Dot1L_IN_1->Dot1L Inhibits

Caption: Mechanism of action of this compound.

Cytotoxicity_Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Concentration Verify Compound Concentration and Solvent Toxicity Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Off_Target Investigate Off-Target Effects Dose_Response->Off_Target Cytotoxicity at low concentrations? On_Target Confirm On-Target Effect Dose_Response->On_Target Expected dose response? Positive_Control Use Known Sensitive Cell Line Off_Target->Positive_Control Conclusion_Off_Target Conclusion: Off-Target Effect Likely Off_Target->Conclusion_Off_Target Genetic_Knockdown Compare with DOT1L Knockdown On_Target->Genetic_Knockdown Positive_Control->Conclusion_Off_Target Conclusion_On_Target Conclusion: On-Target Cytotoxicity Confirmed Genetic_Knockdown->Conclusion_On_Target

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Apoptosis_Assay_Workflow Start Start: Cell Treatment Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate 15 min at RT, in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Experimental workflow for the Annexin V apoptosis assay.

Technical Support Center: Dot1L-IN-1 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dot1L-IN-1 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective inhibitor of the histone methyltransferase Dot1L.[1][2][3] Dot1L is the sole enzyme responsible for mono-, di-, and tri-methylation of lysine (B10760008) 79 on histone H3 (H3K79).[4] This methylation is generally associated with active gene transcription.[4] this compound acts as a S-adenosylmethionine (SAM) competitive inhibitor, binding to the catalytic pocket of Dot1L and preventing the transfer of a methyl group to H3K79.[5][6] By inhibiting Dot1L, this compound can modulate the expression of genes involved in various cellular processes, and it has shown potent anti-proliferative activity in MLL-rearranged leukemia cell lines.[1][5][7]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For preparing stock solutions, high-quality, anhydrous DMSO is recommended. Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What is the expected potency of this compound?

The potency of this compound can be measured in both biochemical and cellular assays. The reported values are summarized in the table below.

Assay TypeParameterValueCell Line/System
Biochemical AssayKᵢ2 pMRecombinant Human Dot1L
Biochemical AssayIC₅₀<0.1 nMRecombinant Human Dot1L
Cellular AssayIC₅₀ (H3K79me2 inhibition)3 nMHeLa cells
Cellular AssayIC₅₀ (HoxA9 promoter activity)17 nMMolm-13 cells
Cellular AssayIC₅₀ (Cell proliferation)5 nMMV4-11 cells
Data sourced from MedchemExpress product information.[1][2][3]

Q4: What is the significance of the TFA salt form?

Dot1L-IN-1 is supplied as a trifluoroacetate (B77799) (TFA) salt. TFA is a counterion used to improve the stability and solubility of the compound. At the concentrations typically used in cell culture experiments, the TFA salt is not expected to have a significant biological effect. However, it is always good practice to include a vehicle control (DMSO with TFA, if available, or just DMSO) in your experiments to account for any potential effects of the solvent or counterion.

Troubleshooting Guide

Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides solutions to common problems.

Problem Possible Cause(s) Recommended Solution(s)
Low or no inhibitor activity Improper storage and handling: Compound may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles.Store the solid compound at -20°C, protected from light. Prepare fresh stock solutions in anhydrous DMSO and aliquot for single use to avoid freeze-thaw cycles.
Incomplete dissolution: The compound may not be fully dissolved in the stock solution or the final culture medium, leading to a lower effective concentration.Ensure complete dissolution in DMSO by gentle warming (to 37°C) and vortexing. When diluting into aqueous media, add the DMSO stock to the media and mix immediately to prevent precipitation.
Suboptimal assay conditions: The concentration of the inhibitor or the incubation time may be insufficient to observe an effect.Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. For histone methylation, which is a stable mark, longer incubation times (e.g., 48-96 hours) may be necessary to observe a significant decrease.
Cell line resistance: The cell line used may not be sensitive to Dot1L inhibition.Use a positive control cell line known to be sensitive to Dot1L inhibitors, such as MV4-11 or MOLM-13 (MLL-rearranged leukemia cell lines).[1]
High variability between replicates Inconsistent pipetting or dilution: Small errors in serial dilutions can lead to large variations in the final concentration.Use calibrated pipettes and perform dilutions carefully. Prepare a master mix of the final working solution to add to all replicate wells.
Uneven cell seeding: Differences in cell number per well can lead to variability in the response to the inhibitor.Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Unexpected cellular toxicity High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[2] Include a vehicle control with the same DMSO concentration as your highest inhibitor concentration.
Off-target effects: At high concentrations, the inhibitor may affect other cellular targets, leading to toxicity.Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments. Consider using a structurally different Dot1L inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.[2]
Compound instability in media: The compound may be unstable in the culture medium, leading to the formation of toxic degradation products.Test the stability of the inhibitor in your specific cell culture medium over the time course of your experiment.[1]

Experimental Protocols

Protocol 1: Western Blot for H3K79 Dimethylation

This protocol describes how to assess the inhibitory activity of this compound by measuring the levels of H3K79 dimethylation (H3K79me2) in cells.

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of harvesting.

    • Allow cells to adhere overnight (for adherent cells).

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for 48-96 hours.

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Western Blotting:

    • Separate the histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for loading, probe the same membrane for total Histone H3.

Protocol 2: Cell Proliferation Assay

This protocol describes how to determine the effect of this compound on cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation:

    • Incubate the plate for a period of 4 to 7 days, as the anti-proliferative effects of Dot1L inhibitors can be delayed.[8]

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay that measures ATP levels (e.g., CellTiter-Glo).

    • Read the plate according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.

Visualizations

Dot1L_Signaling_Pathway SAM SAM Dot1L Dot1L SAM->Dot1L Methyl Donor H3K79 Histone H3 (K79) Dot1L->H3K79 Methylation H3K79me H3K79me1/2/3 Active_Genes Active Gene Transcription H3K79me->Active_Genes Dot1L_IN_1 This compound Dot1L_IN_1->Dot1L Inhibition

Dot1L Signaling Pathway and Inhibition

Experimental_Workflow_Western_Blot cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis A Seed Cells B Treat with This compound A->B C Histone Extraction B->C D SDS-PAGE & Western Blot C->D E Probe for H3K79me2 & Total H3 D->E F Analyze Results E->F

Western Blot Experimental Workflow

Troubleshooting_Logic Start Inconsistent Results? Check_Storage Check Compound Storage & Handling Start->Check_Storage Check_Solubility Verify Compound Solubility Start->Check_Solubility Optimize_Assay Optimize Assay (Concentration, Time) Start->Optimize_Assay Check_Cells Validate Cell Line Sensitivity Start->Check_Cells Result Consistent Results Check_Storage->Result Check_Solubility->Result Vehicle_Control Include Vehicle Control Optimize_Assay->Vehicle_Control Optimize_Assay->Result Positive_Control Use Positive Control (e.g., MV4-11) Check_Cells->Positive_Control Positive_Control->Result Vehicle_Control->Result

Troubleshooting Decision Tree

References

Dot1L-IN-1 TFA degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dot1L-IN-1 TFA. The information provided is based on general best practices for handling potent small molecule inhibitors. Specific degradation and stability data for this compound is not extensively published; therefore, it is highly recommended that users perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound should be stored under the conditions recommended by the supplier. Generally, for powdered small molecule inhibitors, storage at -20°C or -80°C in a tightly sealed container, protected from light and moisture, is recommended to ensure long-term stability. For solutions in solvents like DMSO, it is also best to store them in aliquots at -80°C to minimize freeze-thaw cycles.

Q2: What is the recommended solvent for dissolving this compound?

A2: The choice of solvent depends on the experimental application. For in vitro cellular assays, Dimethyl Sulfoxide (DMSO) is a common solvent for this compound. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it further in an appropriate aqueous buffer or cell culture medium for the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: I am observing lower than expected potency of the inhibitor in my experiments. What could be the cause?

A3: Several factors could contribute to reduced potency:

  • Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.

  • Inaccurate Concentration: The concentration of the stock solution may be inaccurate. It is advisable to verify the concentration using a spectrophotometric method if possible or to prepare a fresh stock solution.

  • Experimental Conditions: The pH of your experimental buffer, presence of certain proteins, or other components in your assay system might affect the inhibitor's activity.

  • Cellular Uptake: In cell-based assays, poor membrane permeability could limit the intracellular concentration of the inhibitor.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been detailed in publicly available literature. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, and photodecomposition. The trifluoroacetic acid (TFA) salt form can also influence its stability and hygroscopicity. Forced degradation studies are recommended to identify potential degradation products and pathways under various stress conditions.[1][2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of the compound in aqueous solution. The compound's solubility in aqueous buffer is low. The final concentration exceeds its solubility limit.Increase the percentage of co-solvent (e.g., DMSO) if permissible for the experiment. Prepare fresh dilutions from the stock solution immediately before use. Consider using a different buffer system or adding a solubilizing agent.
Inconsistent results between experiments. Variability in compound handling and storage. Degradation of the stock solution over time. Pipetting errors.Aliquot the stock solution to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. Verify pipette calibration. Prepare a new stock solution from powder.
Unexpected off-target effects observed. The inhibitor concentration used is too high. The compound may have off-target activities at higher concentrations. Impurities or degradation products may be present.Perform a dose-response curve to determine the optimal concentration with minimal toxicity. Test the activity of a structurally related but inactive compound as a negative control. Analyze the purity of the compound using HPLC.

DOT1L Signaling Pathway and Inhibition

DOT1L is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79).[4][5] This methylation plays a crucial role in transcriptional regulation.[5][6] In certain cancers, such as MLL-rearranged leukemias, the aberrant recruitment of DOT1L leads to the overexpression of oncogenes.[4][7] this compound acts as a potent inhibitor of DOT1L's catalytic activity, thereby blocking H3K79 methylation and suppressing the expression of target genes.

DOT1L_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition DOT1L DOT1L H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation H3K79me H3K79me1/2/3 Active_Gene Target Gene (e.g., HOXA9, MEIS1) H3K79me->Active_Gene Activates Transcription Transcription Active_Gene->Transcription mRNA mRNA Transcription->mRNA Oncogenic_Protein Oncogenic Protein mRNA->Oncogenic_Protein Translation (in cytoplasm) Dot1L_IN_1 This compound Dot1L_IN_1->DOT1L Inhibits

Caption: DOT1L-mediated H3K79 methylation and its inhibition.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution
  • Warm the vial: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add solvent: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution: Vortex the solution gently and/or sonicate briefly in a water bath to ensure the compound is fully dissolved.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in low-binding tubes. Store the aliquots at -80°C.

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under various stress conditions.[1][2][3] This helps in identifying potential degradation products and developing stability-indicating analytical methods.

1. Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder and the solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[8][9][10]

  • The HPLC method should be capable of separating the parent compound from its degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products using techniques like LC-MS if necessary.

The following workflow illustrates the process of a forced degradation study.

Forced_Degradation_Workflow Start Prepare this compound Solution Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (% Degradation, Impurity Profile) Analysis->Data End Stability Assessment Data->End

Caption: Workflow for a forced degradation study.

This technical support center provides a foundational guide for working with this compound. For critical applications, it is imperative to perform in-house validation and stability studies to ensure the reliability of your results.

References

Technical Support Center: Overcoming Resistance to Dot1L-IN-1 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dot1L-IN-1 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this DOT1L inhibitor in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and questions that may arise during the use of this compound.

Q1: My cancer cell line is showing reduced sensitivity or has developed resistance to this compound. What are the potential mechanisms?

A1: Resistance to DOT1L inhibitors can arise from several factors. One key mechanism is the potential for cancer cells to become dependent on the non-catalytic scaffolding function of the DOT1L protein, rather than its methyltransferase activity.[1] This means that even if the enzyme's catalytic site is inhibited, the protein's presence can still support cancer cell viability.[1] Another observed mechanism is the upregulation of multidrug efflux pumps, such as ABCB1, which can actively transport the inhibitor out of the cell.[2] Furthermore, cancer cells can undergo adaptive reprogramming of their gene expression profiles, rendering them less dependent on the pathways targeted by DOT1L inhibition.[2][3] In some cases of KMT2A-rearranged acute lymphoblastic leukemia (ALL), resistance has been associated with a shift towards a myeloid-like phenotype.[3]

Q2: I'm observing a decrease in H3K79 methylation upon treatment with this compound, but the cells are not undergoing apoptosis. Why is this happening?

A2: Inhibition of DOT1L's methyltransferase activity, confirmed by a reduction in H3K79 methylation, is the primary mechanism of action of this compound.[4][5][6][7] However, this does not always directly translate to apoptosis.[4][5][6] Treatment with DOT1L inhibitors like SYC-522 has been shown to cause cell cycle arrest and promote differentiation rather than inducing apoptosis, even at high concentrations.[4][5][6] The pro-leukemic genes targeted by DOT1L, such as HOXA9 and MEIS1, are crucial for proliferation and blocking differentiation.[5][7][8] Therefore, the primary effect of inhibiting DOT1L is often a reduction in cell proliferation and the induction of a more differentiated state. Apoptosis may be induced more effectively when this compound is used in combination with other agents.

Q3: What are the recommended strategies to overcome resistance to this compound?

A3: The most effective strategy to combat resistance is through combination therapy. Preclinical studies have demonstrated synergistic effects of DOT1L inhibitors with a variety of other anti-cancer agents. These include:

  • Standard Chemotherapy: Agents like mitoxantrone, etoposide, and cytarabine (B982) have shown increased efficacy when combined with DOT1L inhibitors in MLL-rearranged leukemia.[4][5][6]

  • Other Epigenetic Modifiers: Combining this compound with EZH2 inhibitors, menin inhibitors, or BET inhibitors can have synergistic anti-tumor effects.[9][10][11][12]

  • Targeted Therapies: BCL-2 inhibitors (e.g., venetoclax) and PARP inhibitors have also been shown to work synergistically with DOT1L inhibitors.[9][13]

  • SIRT1 Activators: Since DOT1L can inhibit the tumor-suppressive function of SIRT1, combining a DOT1L inhibitor with a SIRT1 activator may enhance efficacy.[14]

A promising future approach is the development of DOT1L-targeting proteolysis-targeting chimeras (PROTACs), which would lead to the degradation of the entire DOT1L protein, thereby overcoming resistance mechanisms related to its scaffolding function.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on DOT1L inhibitors.

Table 1: In Vitro IC50 Values of DOT1L Inhibitors in Leukemia Cell Lines

Cell LineOncogenic DriverEPZ5676 (Pinometostat) IC50Compound 10 IC50Compound 11 IC50
MOLM-13MLL-AF9SensitivePotentPotent
MV4-11MLL-AF4SensitivePotentPotent
RS4;11MLL-AF4SensitivePotentPotent
SEMMLL-AF4SensitivePotentPotent
KOPN-8MLL-ENLIntermediateIntermediateIntermediate
Other Leukemia LinesVariousInsensitiveInsensitiveInsensitive

Data adapted from studies on various DOT1L inhibitors, indicating that MLL-rearranged cell lines are most sensitive. "Potent" and "Intermediate" are used where specific values were not provided in the source but comparative sensitivity was described.[15]

Key Experimental Protocols

Below are detailed methodologies for experiments commonly used to assess the efficacy of and resistance to this compound.

Protocol 1: Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Luminescence Reading: Shake the plate for 2 minutes to lyse the cells and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for H3K79 Methylation

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K79me2 (as a marker for DOT1L activity) and a loading control (e.g., total Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Extraction: Treat cells with this compound. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[2]

Visualizations

DOT1L Signaling Pathway and Mechanism of Action

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me2 H3K79me2 Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes activates Transcription_Activation Transcriptional Activation Leukemogenic_Genes->Transcription_Activation Cell_Proliferation Leukemic Cell Proliferation Transcription_Activation->Cell_Proliferation Differentiation_Block Block in Differentiation Transcription_Activation->Differentiation_Block Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->DOT1L inhibits

Caption: Mechanism of action of DOT1L and its inhibition by this compound.

Experimental Workflow for Assessing Drug Resistance

Resistance_Workflow cluster_characterization Characterization of Resistant Line cluster_overcoming Strategies to Overcome Resistance start Start with Sensitive Cell Line long_term_culture Long-term Culture with Increasing Concentrations of This compound start->long_term_culture resistant_line Establish Resistant Cell Line long_term_culture->resistant_line viability_assay Cell Viability Assay (Confirm Resistance) resistant_line->viability_assay western_blot Western Blot (H3K79me2 levels) resistant_line->western_blot qRT_PCR qRT-PCR (Efflux pumps, Target genes) resistant_line->qRT_PCR rna_seq RNA-Seq (Global Gene Expression) resistant_line->rna_seq combination_therapy Combination Therapy (Synergy Screen) viability_assay->combination_therapy alternative_inhibitors Test Alternative Inhibitors (e.g., PROTACs) viability_assay->alternative_inhibitors Combination_Therapy cluster_partners Potential Combination Partners Dot1L_Inhibitor This compound Synergy Synergistic Anti-Cancer Effect Dot1L_Inhibitor->Synergy Chemotherapy Chemotherapy (e.g., Cytarabine) Chemotherapy->Synergy Epigenetic_Mods Epigenetic Modifiers (EZH2i, BETi) Epigenetic_Mods->Synergy Targeted_Therapy Targeted Therapies (BCL-2i, PARPi) Targeted_Therapy->Synergy

References

Technical Support Center: Reducing Variability in Dot1L-IN-1 TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dot1L-IN-1 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you minimize variability and effectively utilize this potent and selective Dot1L inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective inhibitor of the histone methyltransferase Dot1L.[1] Dot1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79), a modification predominantly associated with active gene transcription.[2][3][4] this compound is a small molecule inhibitor that is competitive with the S-adenosylmethionine (SAM) cofactor, thereby blocking the catalytic activity of Dot1L and leading to a global reduction in H3K79 methylation.[5]

Q2: What are the common sources of variability in experiments using this compound?

The most significant source of variability often stems from the trifluoroacetic acid (TFA) salt form of the compound. Residual TFA from the purification process can have several effects on experiments:

  • Cytotoxicity: TFA itself can be toxic to cells, potentially confounding the results of cell viability and proliferation assays.[6]

  • pH Alteration: As a strong acid, TFA can alter the pH of your experimental buffers, which can affect enzyme activity and other biological processes.[6]

  • Assay Interference: TFA has been shown to interfere with various assays, including inhibiting cell proliferation in some cell types and stimulating it in others.[6][7]

  • Inaccurate Quantification: The TFA salt contributes to the measured weight of the compound, which can lead to errors in preparing stock solutions of a specific molarity.

Other sources of variability can include:

  • Compound Solubility and Stability: Ensuring the compound is fully dissolved and stable in your experimental medium is crucial.

  • Cell Line Specific Effects: The sensitivity to Dot1L inhibition can vary significantly between different cell lines.

  • Batch-to-Batch Variation: Although less common with highly purified compounds, it's a possibility to consider if troubleshooting other factors fails.

Q3: How can I mitigate the effects of the TFA salt?

To minimize the impact of the TFA salt on your experiments, consider the following:

  • Vehicle Controls: Always include a vehicle control that contains the same final concentration of TFA as your highest concentration of this compound. This will help you to distinguish the effects of the inhibitor from the effects of the TFA salt.

  • pH Monitoring: Check the pH of your final assay solutions, especially in enzymatic assays, and adjust if necessary.

  • Counter-ion Exchange: For highly sensitive assays, you may consider exchanging the TFA counter-ion for a more biologically benign one, such as hydrochloride (HCl), using established methods like ion-exchange chromatography.[6]

  • Accurate Molar Concentration: When preparing stock solutions, account for the molecular weight of the TFA salt to ensure accurate molar concentrations of the active compound.

Q4: In which cell lines is this compound expected to be most effective?

Dot1L inhibitors are particularly effective in cell lines with chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene, such as MLL-AF4 or MLL-AF9.[1][8] These leukemias are highly dependent on the aberrant activity of Dot1L for their survival and proliferation.[9][10] The MV4-11 cell line, which carries an MLL-AF4 fusion, is a well-established model for testing Dot1L inhibitor efficacy.[1][8]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Potency in Cellular Assays
Potential Cause Troubleshooting Step
TFA-induced cytotoxicity or altered cell proliferation Run a vehicle control with TFA at a concentration equivalent to that in the highest concentration of this compound used. This will help differentiate the inhibitor's effect from that of the TFA salt.[6]
Poor solubility of the compound in the assay medium Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced effects. Sonication can aid in dissolution.
Cell line is not dependent on Dot1L activity Confirm that your chosen cell line is known to be sensitive to Dot1L inhibition (e.g., MLL-rearranged leukemia cell lines). Test a positive control cell line, such as MV4-11, in parallel.[8]
Incorrect molar concentration due to TFA salt Recalculate the amount of compound needed for your stock solution, taking into account the full molecular weight of the this compound salt.
Insufficient incubation time Inhibition of H3K79 methylation and subsequent effects on cell proliferation can take several days to become apparent. Consider extending the incubation time of your experiment.
Issue 2: High Variability in In Vitro Enzymatic Assays
Potential Cause Troubleshooting Step
pH shift due to TFA Measure the pH of the final reaction buffer after the addition of this compound. Adjust the pH of the buffer if necessary.
Enzyme instability or inactivity Ensure the recombinant Dot1L enzyme is stored correctly and has been handled according to the manufacturer's recommendations. Include a positive control inhibitor with known activity.
Substrate quality issues Use high-quality histone or nucleosome substrates. The activity of Dot1L can be significantly higher on nucleosomal substrates compared to free histones.
Inaccurate pipetting of small volumes Use calibrated pipettes and appropriate techniques for handling small volumes of concentrated inhibitor solutions. Perform serial dilutions to ensure accuracy.
Issue 3: Poor or Inconsistent Results in Western Blotting for H3K79me2
Potential Cause Troubleshooting Step
Ineffective primary antibody Use a well-validated antibody specific for H3K79me2. Check the manufacturer's datasheet for recommended applications and dilutions. Include positive and negative controls (e.g., lysate from untreated and inhibitor-treated sensitive cells).
Insufficient reduction in H3K79me2 levels Increase the concentration of this compound or the duration of the treatment. A time-course and dose-response experiment is recommended to determine optimal conditions for your cell line.
Poor histone extraction Use a histone extraction protocol that efficiently isolates nuclear proteins. Acid extraction is a common and effective method for histones.
Loading inconsistencies Use a loading control that is not affected by the treatment, such as total Histone H3 or a housekeeping protein like GAPDH. Quantify band intensities relative to the loading control.

Data Presentation

Table 1: Potency of this compound and a Reference Inhibitor
CompoundTargetKi (nM)IC50 (Enzymatic, nM)IC50 (H3K79me2 in HeLa cells, nM)IC50 (Proliferation in MV4-11 cells, nM)Reference
This compound Dot1L0.002<0.135[1][8]
EPZ-5676 (Pinometostat) Dot1L0.012<0.1715[8][11]
Table 2: Recommended Starting Concentrations and Incubation Times for Cellular Assays
Cell LineGenotypeRecommended Starting Concentration Range (nM)Recommended Incubation TimeExpected Outcome
MV4-11 MLL-AF41 - 504 - 10 daysInhibition of proliferation, reduction in H3K79me2
MOLM-13 MLL-AF910 - 1004 - 10 daysInhibition of proliferation, reduction in H3K79me2
HeLa N/A10 - 2002 - 4 daysReduction in H3K79me2
K562 BCR-ABL>1000N/AExpected to be less sensitive

Experimental Protocols

In Vitro Dot1L Enzymatic Assay (Radiometric)

This protocol is a general guideline for a radiometric assay to measure Dot1L activity.

Materials:

  • Recombinant human Dot1L

  • HeLa oligo- or mono/di-nucleosomes

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF

  • Scintillation/filter plate

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, nucleosome substrate (e.g., 0.05 mg/mL), and recombinant Dot1L (e.g., 20 nM).

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).

  • Transfer the reaction mixture to a scintillation/filter plate to capture the methylated nucleosomes.

  • Wash the plate to remove unincorporated [³H]-SAM.

  • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for H3K79 Dimethylation (H3K79me2)

This protocol describes the detection of H3K79me2 levels in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired duration (e.g., 4 days).

  • Harvest cells and lyse them in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL detection reagent and visualize the bands using a chemiluminescence imager.

  • Strip the membrane (if necessary) and re-probe with the anti-Histone H3 antibody as a loading control.

  • Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of leukemia cell lines.

Materials:

  • Leukemia cell line (e.g., MV4-11)

  • Cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL for leukemic cells).

  • Add serial dilutions of this compound to the wells. Include vehicle-only and media-only controls.

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate overnight at 37°C or shake for 15 minutes at room temperature to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol provides a general workflow for assessing the enrichment of H3K79me2 at specific gene promoters after treatment with this compound.

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-H3K79me2 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target and control gene loci

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Treat cells with this compound or vehicle.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate the nuclei.

  • Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the sheared chromatin with the anti-H3K79me2 antibody or an IgG control overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the immunoprecipitated DNA.

  • Perform qPCR using primers for target gene promoters (e.g., HOXA9) and a negative control region.

  • Analyze the data using the percent input method to determine the relative enrichment of H3K79me2 at the target loci.

Mandatory Visualizations

Dot1L Signaling Pathway in MLL-Rearranged Leukemia

Dot1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrantly Recruits Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Binds to H3K79 Histone H3 DOT1L->H3K79 Methylates H3K79me2 H3K79 Dimethylation DOT1L->H3K79me2 Catalyzes SAH SAH DOT1L->SAH Produces Transcription Leukemogenic Gene Transcription H3K79me2->Transcription Promotes Proliferation Cell Proliferation & Blocked Differentiation Transcription->Proliferation Dot1L_IN_1 This compound Dot1L_IN_1->DOT1L Inhibits SAM SAM SAM->DOT1L Co-factor Experimental_Workflow cluster_workflow Experimental Workflow start Start: Select Cell Line (e.g., MV4-11) treatment Treat cells with This compound (Dose-response & time-course) start->treatment biochemical Biochemical Analysis treatment->biochemical cellular Cellular Analysis treatment->cellular western Western Blot for H3K79me2 biochemical->western chip ChIP-qPCR for Target Genes biochemical->chip viability Cell Viability Assay (MTT) cellular->viability data_analysis Data Analysis & IC50 Determination western->data_analysis chip->data_analysis viability->data_analysis

References

Dot1L-IN-1 TFA Off-Target Kinase Inhibition: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of Dot1L inhibitors, with a focus on interpreting potential experimental discrepancies and providing guidance for robust study design. While specific off-target kinase panel data for "Dot1L-IN-1 TFA" is not publicly available, this resource leverages data from well-characterized, structurally related Dot1L inhibitors, such as EPZ-5676 and SGC0946, to offer valuable insights.

Frequently Asked Questions (FAQs)

Q1: What is the known off-target profile of Dot1L inhibitors?

A1: Dot1L inhibitors, such as EPZ-5676 and SGC0946, have demonstrated high selectivity for Dot1L over other histone methyltransferases (HMTs) and protein methyltransferases (PMTs). For instance, EPZ-5676 exhibits over 37,000-fold selectivity against a panel of other methyltransferases.[1][2] SGC0946 was found to be inactive against a panel of 12 protein methyltransferases and DNMT1.[3][4] However, comprehensive screening against a broad panel of protein kinases is not extensively reported in publicly available literature. Minor inhibition of PRMT5 has been noted for EPZ-5676 at high concentrations.[2]

Q2: Why is understanding the off-target effects of Dot1L inhibitors important?

Q3: My cells are showing a phenotype that is not consistent with known Dot1L function. Could this be an off-target effect?

A3: It is possible. If you observe unexpected phenotypes, it is essential to consider potential off-target effects. We recommend performing several control experiments to validate your findings, such as using a structurally distinct Dot1L inhibitor or employing genetic approaches like siRNA or CRISPR to confirm that the phenotype is indeed Dot1L-dependent.

Q4: How can I minimize the risk of misinterpreting data due to off-target effects?

A4: To minimize ambiguity, we recommend the following:

  • Use the lowest effective concentration: Titrate the inhibitor to the lowest concentration that elicits the desired on-target effect (e.g., reduction in H3K79 methylation).

  • Employ orthogonal approaches: Use at least two structurally unrelated inhibitors or combine chemical inhibition with genetic knockdown/knockout of Dot1L to ensure the observed phenotype is consistent across different perturbation methods.

  • Perform rescue experiments: If possible, a rescue experiment using a drug-resistant mutant of Dot1L can provide strong evidence for on-target activity.

  • Profile against a kinase panel: If resources permit, profiling the inhibitor against a commercial kinase panel can provide a direct assessment of its off-target activities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected Cell Toxicity or Reduced Viability at Low Concentrations Off-target inhibition of a critical survival kinase.1. Perform a dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for Dot1L inhibition (H3K79me2 reduction). 2. Test a structurally different Dot1L inhibitor to see if it recapitulates the toxicity. 3. Use a pan-kinase inhibitor as a positive control for general kinase-mediated toxicity.
Phenotype is Observed at a Much Higher Concentration than the Reported IC50 for Dot1L 1. Poor cell permeability of the compound. 2. Rapid metabolism of the compound in your cell line. 3. The observed phenotype is due to an off-target effect that requires higher concentrations.1. Confirm target engagement by measuring the levels of H3K79 dimethylation at the concentrations used. 2. Use a positive control compound with known cell permeability and efficacy. 3. Consult the literature for the inhibitor's pharmacokinetic properties.
Inconsistent Results Between Different Batches of the Inhibitor 1. Variability in compound purity or formulation. 2. Degradation of the compound during storage.1. Always source inhibitors from reputable suppliers and request a certificate of analysis. 2. Store the compound as recommended by the manufacturer, typically desiccated and at -20°C or -80°C. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
No Effect on H3K79 Methylation Levels 1. Incorrect concentration of the inhibitor used. 2. The antibody for H3K79me2 is not working correctly. 3. The inhibitor is inactive.1. Perform a dose-response experiment. 2. Include a positive control for the western blot (e.g., cells treated with a known Dot1L inhibitor). 3. Validate the antibody with a peptide competition assay.

Data on Off-Target Activity of Dot1L Inhibitors

While comprehensive kinase panel data is limited in the public domain, the following table summarizes the known selectivity of well-characterized Dot1L inhibitors against other protein methyltransferases.

InhibitorTargetIC50 / KiOff-TargetActivity against Off-TargetSelectivity Fold
EPZ-5676 DOT1L80 pM (Ki)Panel of Methyltransferases> 37,000-fold selective> 37,000
PRMT5~40% inhibition at 10 µM-
SGC0946 DOT1L0.3 nM (IC50)Panel of 12 PMTs and DNMT1Inactive> 100-fold
Ricerca Selectivity Panel (29 receptors)No notable activity-
EPZ004777 DOT1L0.4 nM (IC50)Panel of PMTs> 1,200-fold selective> 1,200

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay for Dot1L

This protocol is adapted from standard biochemical assays used to determine the potency and selectivity of HMT inhibitors.

Materials:

  • Recombinant human Dot1L enzyme

  • Biotinylated histone H3 peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplates (e.g., 384-well)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the Dot1L inhibitor in DMSO.

  • In a microplate, add the assay buffer, recombinant Dot1L enzyme, and the inhibitor at various concentrations.

  • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and ³H-SAM.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., S-adenosyl-L-homocysteine).

  • Add streptavidin-coated SPA beads to the wells. The biotinylated and radiolabeled peptide will bind to the beads, bringing the scintillant in close proximity to the ³H, generating a signal.

  • Incubate for at least 30 minutes to allow for bead settling.

  • Read the plate on a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Dot1L Complex cluster_2 Chromatin Modification cluster_3 Downstream Effects MLL_fusion MLL Fusion Proteins (e.g., MLL-AF9) Dot1L Dot1L MLL_fusion->Dot1L Recruitment AF10 AF10 Dot1L->AF10 AF9 AF9 Dot1L->AF9 ENL ENL Dot1L->ENL Histone_H3 Histone H3 Dot1L->Histone_H3 Methylation H3K79me2 H3K79 Dimethylation Histone_H3->H3K79me2 Results in Gene_Expression Aberrant Gene Expression (e.g., HOXA9, MEIS1) H3K79me2->Gene_Expression Promotes Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Drives Inhibitor Dot1L Inhibitor (e.g., this compound) Inhibitor->Dot1L Inhibits

Caption: Dot1L signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow cluster_0 Compound Characterization cluster_1 Selectivity Profiling cluster_2 Phenotypic Analysis cluster_3 Validation Biochemical_Assay Biochemical Assay (IC50 determination) Cellular_Assay Cellular Assay (H3K79me2 levels) Biochemical_Assay->Cellular_Assay HMT_Panel HMT Panel Screening Cellular_Assay->HMT_Panel Phenotype_A On-Target Phenotype (e.g., Apoptosis in MLL-r cells) Cellular_Assay->Phenotype_A Kinase_Panel Kinase Panel Screening (Optional but Recommended) HMT_Panel->Kinase_Panel Phenotype_B Potential Off-Target Phenotype Kinase_Panel->Phenotype_B Orthogonal_Inhibitor Orthogonal Inhibitor Phenotype_B->Orthogonal_Inhibitor Genetic_Perturbation Genetic Perturbation (siRNA/CRISPR) Phenotype_B->Genetic_Perturbation

Caption: Workflow for assessing Dot1L inhibitor selectivity.

References

Technical Support Center: Validating Dot1L Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the engagement of Dot1L (Disruptor of Telomeric Silencing 1-Like) by small molecule inhibitors in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is Dot1L and why is it an important drug target?

Dot1L is the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2] This epigenetic modification is crucial for regulating gene expression, DNA repair, and cell cycle progression.[3][4][5] Aberrant Dot1L activity, particularly its recruitment by MLL-fusion proteins in certain leukemias, leads to hypermethylation of H3K79 at specific gene loci, driving oncogenesis.[1][3][6] Consequently, inhibiting Dot1L has emerged as a promising therapeutic strategy for these cancers.[1][6][7]

Q2: What are the primary methods to confirm Dot1L target engagement in cells?

The most common methods to validate Dot1L target engagement in cells include:

  • Western Blotting: To detect changes in global H3K79 methylation levels (mono-, di-, and trimethylation) upon inhibitor treatment. A reduction in these marks indicates enzymatic inhibition.[1][8]

  • Chromatin Immunoprecipitation (ChIP): To measure the levels of H3K79 methylation at specific Dot1L target gene promoters, such as HOXA9 and MEIS1.[3][9]

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that measures the thermal stabilization of Dot1L upon ligand binding, confirming direct physical interaction in the cell.[1][10][11]

  • Gene Expression Analysis (RT-qPCR or RNA-seq): To quantify the downstream effects of Dot1L inhibition on the expression of target genes.[8][12][13]

  • Phenotypic Assays: To assess the cellular consequences of Dot1L inhibition, such as decreased cell proliferation, induction of apoptosis, or cellular differentiation.[1][8]

Q3: How long should I treat my cells with a Dot1L inhibitor to see an effect?

The time required to observe significant changes in H3K79 methylation and downstream effects can be relatively long, often requiring several days of continuous exposure to the inhibitor.[1][12] This is due to the slow turnover of histone modifications. It is recommended to perform a time-course experiment (e.g., 3, 6, and 9 days) to determine the optimal treatment duration for your specific cell line and inhibitor concentration.[1]

Q4: What are some known small molecule inhibitors of Dot1L?

Several small molecule inhibitors of Dot1L have been developed. Some of the well-characterized inhibitors include EPZ004777, EPZ-5676 (Pinometostat), and SGC0946.[3][6] These compounds are typically competitive with the S-adenosylmethionine (SAM) cofactor.[12][14]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for Dot1L

Issue 1: No thermal stabilization of Dot1L is observed with the inhibitor.

Potential Cause Troubleshooting Step
Insufficient drug concentration or incubation time.Increase the inhibitor concentration and/or extend the incubation time (typically 1-4 hours).[15]
The chosen heating temperature is not optimal.Perform a temperature gradient experiment (e.g., from 40°C to 70°C) to determine the optimal melting temperature (Tagg) of Dot1L in your cell line.[11][15]
Poor antibody quality for Western blotting.Validate the Dot1L antibody to ensure it provides a clean and specific signal. Test multiple antibodies if necessary.[16]
Cell lysis is incomplete.Ensure complete cell lysis to release the target protein. A repeated freeze-thaw cycle is a common method.[16]
The compound does not engage Dot1L in the cellular environment.Consider potential issues with cell permeability or rapid metabolism of the compound.

Issue 2: High variability between CETSA replicates.

Potential Cause Troubleshooting Step
Inconsistent heating of samples.Use a PCR cycler for precise and uniform heating of all samples.[11]
Uneven cell lysis.Ensure consistent and thorough lysis across all samples. Using a lysis buffer with careful mixing can improve consistency.[17]
Pipetting errors.Be meticulous with pipetting to ensure equal protein loading for each sample.
Western Blotting for H3K79 Methylation

Issue 1: No decrease in H3K79 methylation is observed after inhibitor treatment.

Potential Cause Troubleshooting Step
Insufficient treatment duration.As mentioned in the FAQs, Dot1L inhibition requires prolonged treatment. Extend the treatment duration (e.g., up to 9 days).[1]
Inhibitor is inactive or used at too low a concentration.Verify the inhibitor's activity and perform a dose-response experiment to find the optimal concentration.
Poor antibody quality for H3K79me marks.Use highly specific and validated antibodies for mono-, di-, and tri-methylated H3K79.
High histone turnover in the cell line.Consider the cell cycle status of your cells, as it can influence histone modification dynamics.[4]

Issue 2: Inconsistent results in H3K79 methylation levels.

Potential Cause Troubleshooting Step
Uneven protein loading.Use a loading control (e.g., total Histone H3) to normalize the H3K79 methylation signal.
Problems with histone extraction.Ensure your protocol for histone extraction is robust and consistently yields high-quality histone preparations.
Cell passage number and confluency.Maintain consistent cell culture conditions, as these can affect the epigenetic landscape.
Chromatin Immunoprecipitation (ChIP) for H3K79me2/3

Issue 1: Low ChIP signal for H3K79me2/3 at target gene loci.

Potential Cause Troubleshooting Step
Inefficient chromatin shearing.Optimize sonication or enzymatic digestion to obtain chromatin fragments in the desired size range (typically 200-500 bp).
Poor antibody performance in ChIP.Use a ChIP-validated antibody for H3K79me2/3.
Insufficient crosslinking.Optimize the formaldehyde (B43269) crosslinking time and concentration.
Low abundance of the histone mark at the specific locus.Ensure you are analyzing a well-established Dot1L target gene with known high levels of H3K79 methylation.

Issue 2: High background in ChIP experiments.

Potential Cause Troubleshooting Step
Inadequate blocking or washing steps.Increase the stringency of the washing steps and ensure proper blocking of non-specific binding sites.
Too much antibody or chromatin input.Titrate the amount of antibody and chromatin to find the optimal ratio.
Non-specific binding of antibodies to beads.Pre-clear the chromatin with beads before the immunoprecipitation step.

Quantitative Data Summary

Table 1: Biochemical and Cellular Potency of Selected Dot1L Inhibitors

CompoundBiochemical IC50 (nM)Cellular H3K79me2 Inhibition IC50 (nM)Cell Proliferation Inhibition IC50 (MV4-11 cells, nM)Reference
12 1.4--[14]
13 0.4--[14]
EPZ-5676 17.4--[10]
Compound 4 >10,000--[10]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the Dot1L inhibitor or vehicle (DMSO) for the desired time (e.g., 1-4 hours).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 69°C) for 5 minutes using a PCR cycler.[11]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C heat block).[16]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant, determine the protein concentration, and analyze the levels of soluble Dot1L by Western blotting.

Chromatin Immunoprecipitation (ChIP) Protocol for H3K79me2/3
  • Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to the desired fragment size using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody specific for H3K79me2 or H3K79me3 overnight.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the enrichment of specific DNA sequences (e.g., promoters of HOXA9, MEIS1) by qPCR or ChIP-seq.

Visualizations

Dot1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion->Dot1L Recruitment Histone_H3 Histone H3 Dot1L->Histone_H3 Methylates H3K79me H3K79 Methylation (me1/me2/me3) Histone_H3->H3K79me Results in Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K79me->Target_Genes Activates Transcription Aberrant Gene Expression Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Dot1L_Inhibitor Dot1L Inhibitor Dot1L_Inhibitor->Dot1L Inhibits

Caption: Dot1L signaling pathway in MLL-rearranged leukemia.

CETSA_Workflow Start Start: Cells treated with Inhibitor or Vehicle Harvest Harvest and Resuspend Cells Start->Harvest Heat Heat aliquots at different temperatures Harvest->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble proteins) Centrifuge->Supernatant WB Western Blot for Dot1L Supernatant->WB Analysis Analyze Protein Stabilization WB->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

ChIP_Workflow Start Start: Inhibitor-treated cells Crosslink Crosslink proteins to DNA Start->Crosslink Shear Lyse and Shear Chromatin Crosslink->Shear IP Immunoprecipitate with H3K79me2/3 antibody Shear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash to remove non-specific binding Capture->Wash Elute Elute and Reverse Crosslinks Wash->Elute Purify Purify DNA Elute->Purify Analyze qPCR or ChIP-seq Analysis Purify->Analyze Result Quantify H3K79me2/3 at target loci Analyze->Result

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

References

issues with Dot1L-IN-1 TFA in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dot1L inhibitors, including Dot1L-IN-1 TFA, in their experiments. The information provided is based on published data for commonly studied Dot1L inhibitors and aims to address potential issues encountered during long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Dot1L inhibitors?

Dot1L (Disruptor of Telomeric Silencing 1-Like) is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3] This methylation is associated with active gene transcription.[1][4] In certain cancers, such as MLL-rearranged leukemia, Dot1L is aberrantly recruited to chromatin, leading to the overexpression of oncogenes like HOXA9 and MEIS1.[2][5] Dot1L inhibitors are small molecules that typically bind to the S-adenosyl-L-methionine (SAM) binding pocket of Dot1L, preventing the transfer of a methyl group to H3K79.[2] This leads to a reduction in H3K79 methylation, suppression of target gene expression, and subsequent inhibition of cancer cell proliferation and survival.[2][5]

Q2: Why do long-term studies with Dot1L inhibitors often show a delayed cellular response?

The therapeutic effects of Dot1L inhibitors are often not immediate and require prolonged exposure. This is because the primary mechanism of action is epigenetic. The inhibitor blocks new H3K79 methylation, but the removal of existing methylation marks is a slow process, largely dependent on histone turnover and cell division.[6] Therefore, it can take several days to weeks of continuous treatment to observe significant changes in gene expression, cell phenotype, and therapeutic efficacy.

Q3: What are some known off-target effects or toxicities associated with long-term Dot1L inhibition?

While Dot1L inhibitors are designed to be selective, long-term inhibition can have some off-target effects and toxicities. In preclinical models, treatment with the Dot1L inhibitor EPZ004777 led to an increase in white blood cells, including neutrophils, monocytes, and lymphocytes.[2] Furthermore, as Dot1L is involved in normal cellular processes like hematopoiesis, complete inhibition may lead to side effects.[2] The development of drug resistance with continuous long-term administration has also been observed.[7]

Q4: Can Dot1L inhibitors be used in combination with other therapies?

Yes, combination therapies with Dot1L inhibitors have shown promise. For instance, combining Dot1L inhibitors with SIRT1 activators has demonstrated enhanced anti-proliferative activity in MLL-rearranged leukemia cells.[7] Additionally, co-administration with BET inhibitors has a synergistic effect in leukemia models.[2] In colorectal cancer cells, combining Dot1L inhibitors with chemotherapeutic agents or PARP inhibitors has shown additive effects.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak effect on cell proliferation/viability after short-term treatment. Delayed onset of action due to the epigenetic mechanism.Extend the treatment duration. Continuous exposure for at least 7-14 days is often necessary to observe significant effects.
Suboptimal inhibitor concentration.Perform a dose-response study to determine the optimal IC50 for your specific cell line and experimental conditions.
Inhibitor instability in culture medium.Refresh the culture medium with a fresh inhibitor at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration.
Inconsistent results between experiments. Variability in cell passage number or confluency.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the start of each experiment.
Degradation of the inhibitor stock solution.Prepare fresh stock solutions of the inhibitor regularly and store them appropriately as per the manufacturer's instructions. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Development of drug resistance in long-term cultures. Clonal selection of resistant cells.Consider intermittent dosing schedules or combination therapies to mitigate the development of resistance.
Upregulation of compensatory signaling pathways.Investigate potential resistance mechanisms by analyzing changes in gene expression or protein levels in resistant cells compared to sensitive cells.
Observed cytotoxicity in non-target or control cell lines. Potential off-target effects of the inhibitor.Test the inhibitor on a panel of different cell lines to assess its selectivity. If significant off-target effects are suspected, consider using a different Dot1L inhibitor with a distinct chemical scaffold.
High inhibitor concentration.Re-evaluate the working concentration of the inhibitor. Use the lowest effective concentration determined from dose-response studies.

Quantitative Data Summary

Table 1: In Vitro Potency of Select Dot1L Inhibitors

CompoundTarget Cell LineAssay TypeIC50Reference
EPZ-5676 (Pinometostat)MV4-11 (MLL-rearranged leukemia)Cell Proliferation3.5 nM[7]
EPZ004777MV4-11 (MLL-rearranged leukemia)Cell Proliferation5 nM[10]
SGC0946HeLaH3K79 Dimethylation3 nM[10]
Compound 7 (Fragment-linked)MV4-11 (MLL-rearranged leukemia)Cell Proliferation5 nM[10]

Key Experimental Protocols

Protocol 1: Western Blot for H3K79 Dimethylation

This protocol is used to assess the pharmacodynamic effect of Dot1L inhibitors by measuring the levels of H3K79me2.

Materials:

  • Cell lysis buffer (RIPA buffer or similar)

  • Histone extraction buffer (e.g., 0.2 N HCl)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (15%)

  • PVDF membrane

  • Primary antibodies: anti-H3K79me2, anti-total H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the Dot1L inhibitor at various concentrations and time points.

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse cells and extract histones using an acid extraction method.

    • Neutralize the acidic extract with a suitable buffer.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extract onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-total H3 antibody to ensure equal loading.

Protocol 2: Cell Proliferation Assay

This assay measures the effect of Dot1L inhibitors on cell growth.

Materials:

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)

  • Plate reader or hemocytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of the Dot1L inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 7-14 days), refreshing the medium with the inhibitor as needed.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal using a plate reader (for luminescent or colorimetric assays) or count viable cells using a hemocytometer with trypan blue exclusion.

  • Data Analysis: Plot the cell viability against the inhibitor concentration and use a suitable software to calculate the IC50 value.

Visualizations

Dot1L_MLL_Fusion_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion->Dot1L recruits Histone_H3 Histone H3 Dot1L->Histone_H3 methylates H3K79me H3K79 Methylation Histone_H3->H3K79me leads to Oncogenes Oncogenes (HOXA9, MEIS1) H3K79me->Oncogenes activates Transcription Aberrant Transcription Oncogenes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Dot1L_Inhibitor Dot1L Inhibitor (e.g., this compound) Dot1L_Inhibitor->Dot1L inhibits

Caption: Dot1L pathway in MLL-rearranged leukemia and the action of inhibitors.

Dot1L_MYC_Regulation cluster_regulation Dot1L and MYC Stability Dot1L Dot1L MYC MYC Protein Dot1L->MYC stabilizes Proteasome Proteasome MYC->Proteasome targeted for Degradation Degradation Proteasome->Degradation Dot1L_Inhibitor Dot1L Inhibitor Dot1L_Inhibitor->Dot1L inhibits Dot1L_Inhibitor->MYC promotes degradation of

Caption: Regulation of MYC protein stability by Dot1L.

Dot1L_DNA_Damage_Response cluster_ddr Role of Dot1L in DNA Damage Response DNA_DSB DNA Double-Strand Break Dot1L Dot1L DNA_DSB->Dot1L activates H3K79me2 H3K79me2 Dot1L->H3K79me2 mediates Recruitment Recruitment of Repair Proteins (e.g., 53BP1) H3K79me2->Recruitment HR_Repair Homologous Recombination Repair Recruitment->HR_Repair Dot1L_Inhibitor Dot1L Inhibitor Dot1L_Inhibitor->Dot1L inhibits

Caption: Dot1L's role in the DNA double-strand break repair pathway.

Experimental_Workflow_Dot1L_Inhibitor cluster_workflow General Workflow for Assessing Dot1L Inhibitor Activity start Start: Treat cells with Dot1L Inhibitor pd_assay Pharmacodynamic Assay: Western Blot for H3K79me2 start->pd_assay phenotypic_assay Phenotypic Assays: - Cell Proliferation - Apoptosis - Cell Cycle Analysis start->phenotypic_assay gene_expression Gene Expression Analysis: - qPCR for target genes (e.g., HOXA9, MEIS1) pd_assay->gene_expression end End: Data Analysis and Interpretation phenotypic_assay->end gene_expression->end

References

Technical Support Center: Minimizing Toxicity of Dot1L Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dot1L-IN-1 TFA" is not a publicly recognized inhibitor of Dot1L. This guide is based on the available preclinical and clinical data for well-characterized Dot1L inhibitors, primarily pinometostat (B612198) (EPZ-5676) and EPZ004777. The recommendations provided are intended to serve as a general framework for researchers working with Dot1L inhibitors as a class.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Dot1L inhibitors?

A1: Dot1L (Disruptor of telomeric silencing 1-like) is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79).[1][2] This methylation is generally associated with active gene transcription.[3][4] In certain cancers, such as MLL-rearranged leukemias, Dot1L is aberrantly recruited to specific genes, leading to their overexpression and driving the disease.[3][4] Dot1L inhibitors are typically competitive with the S-adenosylmethionine (SAM) cofactor, binding to the catalytic pocket of Dot1L and preventing the transfer of a methyl group to H3K79.[5] This leads to a reduction in H3K79 methylation, suppression of target gene expression, and selective killing of cancer cells dependent on this pathway.[4][6]

Q2: What are the known on-target toxicities of Dot1L inhibition in animal models?

A2: Since Dot1L plays a crucial role in normal development and tissue homeostasis, on-target toxicities are a potential concern. The most significant observed toxicities in animal models are related to the hematopoietic system. Dot1L is essential for both embryonic and adult hematopoiesis.[1][3] Conditional knockout of Dot1L in mice leads to pancytopenia (a reduction in red and white blood cells, and platelets) and bone marrow failure.[7] Therefore, hematological toxicities are an expected on-target effect of Dot1L inhibition.[8]

Q3: What are the most common adverse effects observed with Dot1L inhibitors in preclinical studies?

A3: Preclinical studies with Dot1L inhibitors have reported a range of observations. With EPZ004777, an increase in total white blood cells, including neutrophils, monocytes, and lymphocytes, was noted in mice after 14 days of continuous exposure, although the compound was generally considered well-tolerated.[6] In contrast, long-term genetic deletion of Dot1L results in bone marrow hypocellularity.[8] For pinometostat, preclinical studies in rats reported no significant weight loss or obvious signs of toxicity.[6] However, clinical studies in humans have reported fatigue, nausea, constipation, and febrile neutropenia as common adverse events, suggesting potential for bone marrow suppression.[9][10]

Q4: Are there any known off-target effects of Dot1L inhibitors?

A4: The available literature primarily focuses on the on-target effects of Dot1L inhibitors, and specific off-target toxicities are not well-documented. Pinometostat has been shown to be highly selective for Dot1L over other histone methyltransferases.[9] However, as with any small molecule inhibitor, the potential for off-target effects exists and should be considered, especially at higher concentrations. Comprehensive off-target profiling is often part of rigorous preclinical safety evaluation.

Troubleshooting Guide: Managing Potential Toxicities

This guide provides troubleshooting for specific issues that may arise during in vivo experiments with Dot1L inhibitors.

Observed Issue Potential Cause Recommended Action(s)
Significant Weight Loss (>15%) or Poor General Appearance (piloerection, hunched posture, lethargy) - Formulation/vehicle toxicity- Drug-related systemic toxicity- Dehydration- Vehicle Toxicity Check: Administer the vehicle alone to a control group of animals to rule out toxicity from the formulation components.- Dose Reduction: If the issue persists in the drug-treated group, consider a dose reduction or a less frequent dosing schedule.- Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food. Monitor body temperature and provide a heat source if necessary.
Changes in Hematological Parameters (Leukocytosis or Pancytopenia) - On-target effect on hematopoiesis- Baseline and Monitoring: Collect baseline blood samples before starting the treatment. Monitor complete blood counts (CBCs) regularly (e.g., weekly) throughout the study.[6][8]- Leukocytosis Management: An increase in white blood cells has been observed with some Dot1L inhibitors.[6] While the etiology may not be clear, close monitoring is essential. If accompanied by signs of illness, consult with a veterinarian.- Pancytopenia Management: A decrease in blood cell counts is a more concerning sign of bone marrow suppression.[8] Consider dose reduction or interruption. Supportive care, such as transfusions, may be necessary in severe cases, though this is more common in a clinical setting.
Injection Site Reactions (for subcutaneous or intraperitoneal administration) - Irritation from the formulation- High concentration of the compound- pH of the solution- Formulation Optimization: Ensure the pH of the formulation is within a physiologically tolerated range. Consider using a different, less irritating vehicle if possible.- Rotation of Injection Sites: Rotate the site of administration to minimize local irritation.- Dilution: If feasible, decrease the concentration of the drug and increase the injection volume (within acceptable limits for the animal model).

Quantitative Data Summary

Table 1: In Vivo Efficacy and Observations for Select Dot1L Inhibitors

Compound Animal Model Dose and Administration Observed Efficacy Reported Toxicity/Adverse Events Reference
EPZ004777 Mouse Xenograft (MV4-11 cells)50, 100, or 150 mg/mL via osmotic pumpExtension of survivalWell-tolerated, no significant weight loss. Statistically significant increase in total white blood cells (neutrophils, monocytes, lymphocytes) after 14 days.[6]
Pinometostat (EPZ-5676) Rat Xenograft (MV4-11 cells)70.5 mg/kg/day via continuous IV infusion for 21 daysComplete tumor regressionNo significant weight loss or obvious toxicity observed.[6]
Pinometostat (EPZ-5676) Human (Phase 1, adult leukemia)54 and 90 mg/m²/day via continuous IV infusion2 complete remissionsMost common adverse events: fatigue (39%), nausea (39%), constipation (35%), and febrile neutropenia (35%).[9]
Pinometostat (EPZ-5676) Human (Phase 1, pediatric leukemia)70 mg/m² via continuous IV infusionTransient reduction in leukemic blasts, no objective responsesAcceptable safety profile.[10]

Experimental Protocols

Protocol 1: General Health and Toxicity Monitoring in Mice
  • Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Baseline Measurements: Before the first dose, record the body weight and perform a baseline complete blood count (CBC) for each animal.

  • Daily Monitoring:

    • Observe each animal daily for clinical signs of toxicity, including changes in posture, activity level, grooming, and respiration.

    • Check for signs of dehydration (e.g., skin tenting).

    • Monitor food and water intake.

  • Body Weight: Measure and record the body weight of each animal at least three times per week.

  • Hematological Monitoring:

    • Collect blood samples (e.g., via tail vein or saphenous vein) weekly for CBC analysis.

    • Key parameters to monitor include white blood cell count (WBC) with differential, red blood cell count (RBC), hemoglobin, hematocrit, and platelet count.[6][8]

  • Endpoint Criteria: Establish clear humane endpoints for the study. Euthanize animals that exceed a predetermined body weight loss (e.g., >20%), exhibit severe signs of distress, or reach other defined endpoint criteria.

Protocol 2: Formulation and Administration of Pinometostat (EPZ-5676) for Continuous Intravenous Infusion in Rodents

This protocol is adapted from preclinical studies and may require optimization.

  • Vehicle Preparation: A common vehicle for intravenous infusion is 5% dextrose in water (D5W).[11] Prepare the vehicle under sterile conditions.

  • Drug Solubilization:

    • Calculate the total amount of pinometostat required based on the desired dose, the number and weight of the animals, and the duration of the infusion.

    • Aseptically dissolve the pinometostat powder in the D5W vehicle to the final desired concentration. Gentle warming or sonication may be required to aid dissolution, but stability under these conditions should be verified.

  • Osmotic Pump Filling:

    • Under sterile conditions, fill the osmotic pumps (e.g., Alzet®) with the pinometostat solution according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the animal using an approved anesthetic protocol.

    • Surgically implant the osmotic pump, typically in a subcutaneous pocket on the back of the animal.

    • For intravenous infusion, tunnel a catheter from the pump and surgically insert it into a major blood vessel, such as the jugular vein.[11]

  • Post-operative Care:

    • Provide post-operative analgesia as recommended by your institution's veterinary staff.

    • Monitor the animal closely for recovery from surgery and for any signs of complications at the surgical site.

Visualizations

DOT1L_Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention HSC Hematopoietic Stem Cell Progenitors Progenitor Cells HSC->Progenitors Differentiation Differentiated Differentiated Blood Cells Progenitors->Differentiated Differentiation DOT1L_normal DOT1L H3K79me2_normal H3K79me2 DOT1L_normal->H3K79me2_normal Methylates HOXA9_MEIS1_normal HOXA9/MEIS1 Expression H3K79me2_normal->HOXA9_MEIS1_normal Maintains HOXA9_MEIS1_normal->HSC Regulates Self-Renewal MLL_Fusion MLL Fusion Protein DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Recruits H3K79me2_leukemia Aberrant H3K79me2 DOT1L_leukemia->H3K79me2_leukemia Hypermethylates Inhibition Inhibition Leukemic_Genes Leukemogenic Gene (e.g., HOXA9, MEIS1) H3K79me2_leukemia->Leukemic_Genes Overexpression H3K79me2_leukemia->Leukemic_Genes Suppresses Overexpression Leukemic_Stem_Cell Leukemic Stem Cell Leukemic_Genes->Leukemic_Stem_Cell Maintains Proliferation Uncontrolled Proliferation Leukemic_Genes->Proliferation Reduces Leukemic_Stem_Cell->Proliferation Dot1L_Inhibitor Dot1L Inhibitor (e.g., Pinometostat) Dot1L_Inhibitor->DOT1L_leukemia Inhibits Inhibition->H3K79me2_leukemia Blocks Hypermethylation

Caption: DOT1L signaling in normal hematopoiesis and MLL-rearranged leukemia.

Experimental_Workflow_Toxicity start Start of In Vivo Study acclimation Animal Acclimation (≥ 1 week) start->acclimation baseline Baseline Data Collection (Body Weight, CBC) acclimation->baseline randomization Randomization into Groups (Vehicle, Drug) baseline->randomization treatment Treatment Administration (e.g., continuous infusion) randomization->treatment monitoring Daily Health Monitoring (Clinical Signs, Behavior) treatment->monitoring bw_monitoring Body Weight Monitoring (3x per week) treatment->bw_monitoring heme_monitoring Hematological Monitoring (Weekly CBC) treatment->heme_monitoring end_of_study End of Study treatment->end_of_study Completion of Dosing endpoint Humane Endpoint Met? monitoring->endpoint bw_monitoring->endpoint heme_monitoring->endpoint endpoint->treatment No euthanasia Euthanasia & Necropsy endpoint->euthanasia Yes data_analysis Data Analysis euthanasia->data_analysis end_of_study->euthanasia Troubleshooting_Logic cluster_cause Potential Causes cluster_action Mitigation Strategies start Adverse Event Observed (e.g., Weight Loss >15%) cause1 Vehicle Toxicity start->cause1 cause2 On-Target Toxicity start->cause2 cause3 Off-Target Toxicity start->cause3 action1 Administer Vehicle Only to Control Group cause1->action1 action4 Consider Alternative Formulation cause1->action4 action2 Dose Reduction or Interruption cause2->action2 action3 Implement Supportive Care cause2->action3 cause3->action2

References

Validation & Comparative

A Comparative Guide to DOT1L Inhibitors: Dot1L-IN-1 TFA vs. EPZ-5676 (Pinometostat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent small molecule inhibitors of the histone methyltransferase DOT1L: Dot1L-IN-1 TFA and EPZ-5676 (Pinometostat). Both compounds have been instrumental in validating DOT1L as a therapeutic target in cancers characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene.

Introduction

DOT1L is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a modification associated with active transcription. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of H3K79 at MLL target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1][2] Inhibition of DOT1L's catalytic activity has emerged as a promising therapeutic strategy to reverse this aberrant epigenetic state and selectively eliminate MLL-rearranged leukemia cells.

This guide will delve into the biochemical and cellular activities of this compound and the clinically investigated EPZ-5676, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key biochemical and cellular potency data for this compound and EPZ-5676.

Table 1: Biochemical Activity

CompoundTargetAssay TypeKiIC50Reference(s)
This compound DOT1L-2 pM<0.1 nM[3][4]
EPZ-5676 (Pinometostat) DOT1LEnzymatic80 pM-[2]
EPZ004777DOT1LEnzymatic300 pM0.4 nM[5][6]

Note: EPZ004777 is a closely related predecessor to EPZ-5676 and its data is provided for additional context.

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

CompoundCell LineMLL FusionAssay TypeIC50 / EC50Reference(s)
This compound MV4-11MLL-AF4Proliferation5 nM[3][4]
MOLM-13MLL-AF9HoxA9 Promoter Activity17 nM[3]
HeLa-H3K79 Dimethylation3 nM[3]
EPZ-5676 (Pinometostat) MV4-11MLL-AF4Proliferation (14 days)3.5 nM[7]
MOLM-13MLL-AF9Proliferation (14 days)-[8]
EOL-1MLL-PTDProliferation (14 days)Sensitive[8]
KOPM-88MLL-PTDProliferation (14 days)Sensitive[8]
EPZ004777MV4-11MLL-AF4Proliferation8.3 nM[9]
MOLM-13MLL-AF9Proliferation10 nM[9]
THP-1MLL-AF9Proliferation4 nM[9]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of DOT1L in the pathogenesis of MLL-rearranged leukemia and the mechanism by which inhibitors like this compound and EPZ-5676 exert their therapeutic effects.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruitment H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation H3K79me2 H3K79 Dimethylation H3K79->H3K79me2 Target_Genes Leukemogenic Target Genes (HOXA9, MEIS1) H3K79me2->Target_Genes Upregulation Transcription Active Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis DOT1L_Inhibitor This compound or EPZ-5676 (Pinometostat) DOT1L_Inhibitor->DOT1L Inhibition

DOT1L signaling in MLL-rearranged leukemia.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and EPZ-5676 are provided below, accompanied by workflow diagrams.

Biochemical Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of DOT1L and the potency of inhibitors in a cell-free system.

HMT_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant DOT1L - Histone Substrate (e.g., Nucleosomes) - S-adenosyl-L-methionine (SAM, methyl donor) - Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound or EPZ-5676 Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Detect_Methylation Detect H3K79 Methylation (e.g., AlphaLISA, Radioactivity) Incubate->Detect_Methylation Analyze_Data Analyze Data to Determine IC50 Detect_Methylation->Analyze_Data End End Analyze_Data->End

Biochemical HMT assay workflow.

Protocol: A typical biochemical HMT assay involves incubating recombinant human DOT1L enzyme with a histone substrate (e.g., HeLa oligonucleosomes) and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled or in a system amenable to non-radioactive detection like AlphaLISA.[10] Test compounds are added at various concentrations to determine their inhibitory effect. The reaction is allowed to proceed for a set time at 37°C and then stopped. The extent of H3K79 methylation is quantified, and the data are used to calculate the IC50 value for each inhibitor.

Cellular H3K79 Methylation Assay (Western Blot)

This assay measures the ability of the inhibitors to penetrate cells and inhibit DOT1L activity, leading to a reduction in global H3K79 methylation levels.

Western_Blot_Workflow Start Start Cell_Culture Culture MLL-rearranged cells (e.g., MV4-11) Start->Cell_Culture Treat_Cells Treat cells with varying concentrations of inhibitor Cell_Culture->Treat_Cells Incubate_Cells Incubate for a specified duration (e.g., 4-8 days) Treat_Cells->Incubate_Cells Histone_Extraction Extract histones from cells Incubate_Cells->Histone_Extraction SDS_PAGE Separate proteins by SDS-PAGE Histone_Extraction->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Antibody_Incubation Incubate with primary antibodies (anti-H3K79me2, anti-total H3) Transfer->Antibody_Incubation Secondary_Antibody Incubate with secondary antibody and detect signal Antibody_Incubation->Secondary_Antibody Analyze_Results Quantify band intensity and determine IC50 Secondary_Antibody->Analyze_Results End End Analyze_Results->End

Cellular H3K79 methylation assay workflow.

Protocol: MLL-rearranged leukemia cells, such as MV4-11, are cultured in the presence of varying concentrations of the DOT1L inhibitor for several days. Following treatment, histones are extracted from the cells. The extracted histones are then separated by size using SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for dimethylated H3K79 (H3K79me2) and a primary antibody for total histone H3 as a loading control. After incubation with a suitable secondary antibody, the protein bands are visualized and quantified. The ratio of H3K79me2 to total H3 is calculated to determine the concentration-dependent inhibition of cellular DOT1L activity.

Cell Proliferation Assay

This assay assesses the impact of DOT1L inhibition on the growth and viability of MLL-rearranged leukemia cells.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed MLL-rearranged cells (e.g., MV4-11) in a multi-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of This compound or EPZ-5676 Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for an extended period (e.g., 7-14 days), refreshing medium and inhibitor periodically Add_Inhibitor->Incubate_Cells Measure_Viability Measure cell viability (e.g., CellTiter-Glo, MTS assay) Incubate_Cells->Measure_Viability Calculate_IC50 Calculate the IC50 for proliferation inhibition Measure_Viability->Calculate_IC50 End End Calculate_IC50->End

Cell proliferation assay workflow.

Protocol: MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) are seeded in multi-well plates and treated with a range of concentrations of the DOT1L inhibitor. The cells are incubated for an extended period, typically 7 to 14 days, with the culture medium and inhibitor being replenished every few days. At the end of the incubation period, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The results are used to generate a dose-response curve and calculate the IC50 for cell proliferation.

Conclusion

Both this compound and EPZ-5676 (Pinometostat) are highly potent and selective inhibitors of DOT1L. This compound demonstrates exceptional biochemical potency with a picomolar Ki.[3][4] EPZ-5676, the more clinically advanced compound, also exhibits potent biochemical and cellular activity and has shown proof-of-concept in clinical trials for MLL-rearranged leukemia.[2][11] The choice between these inhibitors for preclinical research may depend on the specific experimental goals, with this compound offering a tool for achieving profound DOT1L inhibition in vitro, while EPZ-5676 provides a benchmark with available clinical data. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of DOT1L inhibitors and their therapeutic potential.

References

A Comparative Guide to Dot1L Inhibitors for Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for acute leukemias, particularly those with rearrangements of the mixed-lineage leukemia (MLL) gene, is rapidly evolving. A key therapeutic target in this context is the histone methyltransferase Dot1L. This guide provides an objective comparison of the first-in-class Dot1L inhibitor, pinometostat (B612198) (EPZ-5676), with novel, next-generation inhibitors, supported by preclinical experimental data.

Executive Summary

Pinometostat (EPZ-5676) has paved the way for Dot1L-targeted therapy in MLL-rearranged leukemias, demonstrating clinical activity. However, its modest single-agent efficacy and requirement for continuous intravenous infusion have spurred the development of novel inhibitors with improved pharmacological profiles.[1][2] Recent preclinical studies have unveiled new compounds, such as those described by Perner et al. (2020), with comparable in vitro potency to pinometostat but with the significant advantage of oral or intraperitoneal bioavailability.[2][3] These next-generation inhibitors show potent anti-leukemic activity in patient-derived xenograft (PDX) models, heralding a new wave of more patient-friendly and potentially more effective Dot1L-targeted therapies.[2][3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the in vitro efficacy of pinometostat and two novel Dot1L inhibitors (Compound 10 and Compound 11) across a panel of human leukemia cell lines.

Table 1: In Vitro IC50 Values of Dot1L Inhibitors in MLL-Rearranged Leukemia Cell Lines

Cell LineOncogenic DriverPinometostat (EPZ-5676) IC50 (nM)Compound 10 IC50 (nM)Compound 11 IC50 (nM)
MOLM13MLL-AF91.81.51.9
MV4-11MLL-AF43.52.84.1
RS4;11MLL-AF44.23.15.0
SEMMLL-AF46.55.57.8
KOPN-8MLL-ENL71--
NOMO-1MLL-AF9658--

Data extracted from Perner et al., Blood (2020) and other sources.[3][4]

Table 2: In Vitro IC50 Values of Dot1L Inhibitors in Non-MLL-Rearranged Leukemia Cell Lines

Cell LineOncogenic DriverPinometostat (EPZ-5676) IC50 (nM)Compound 10 IC50 (nM)Compound 11 IC50 (nM)
K562BCR-ABL>10000>10000>10000
JURKATNot specified>10000>10000>10000
HL-60Not specified>10000>10000>10000
KG-1Not specified>10000>10000>10000

Data extracted from Perner et al., Blood (2020).[3]

Mechanism of Action and Signaling Pathway

Dot1L is the sole histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 79 (H3K79).[5][6] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Dot1L to target genes, such as HOXA9 and MEIS1.[7] This leads to hypermethylation of H3K79, resulting in enhanced gene expression that drives leukemogenesis.[7] Dot1L inhibitors act as S-adenosylmethionine (SAM) competitive inhibitors, blocking the catalytic activity of Dot1L and thereby preventing H3K79 methylation.[8] This leads to the downregulation of MLL target genes, cell cycle arrest, differentiation, and ultimately, apoptosis of leukemia cells.[7][8]

Dot1L_Signaling_Pathway Dot1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion_Protein->Dot1L recruits H3K79 H3K79 Dot1L->H3K79 methylates SAM SAM SAM->Dot1L co-factor Histone_H3 Histone H3 Histone_H3->H3K79 H3K79me H3K79 Methylation Target_Genes Target Genes (HOXA9, MEIS1) H3K79me->Target_Genes activates transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis drives Dot1L_Inhibitor Dot1L Inhibitor (e.g., Pinometostat) Dot1L_Inhibitor->Dot1L inhibits

Dot1L signaling pathway in MLL-rearranged leukemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate Dot1L inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of the Dot1L inhibitors in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 7-14 days).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This technique is used to identify the genomic localization of histone modifications.

  • Cell Treatment and Cross-linking: Treat leukemia cells with the Dot1L inhibitor or vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium.

  • Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 overnight. Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K79me2.

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the in vivo efficacy of anti-cancer agents in a clinically relevant setting.

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Cell Implantation: Inject primary leukemia cells from patients into the tail vein of the mice.

  • Engraftment Monitoring: Monitor the engraftment of human leukemia cells in the peripheral blood of the mice by flow cytometry for human CD45 marker.

  • Drug Treatment: Once engraftment is established, randomize the mice into treatment groups (vehicle control, pinometostat, novel Dot1L inhibitors). Administer the drugs via the appropriate route (e.g., continuous IV infusion for pinometostat, oral gavage or intraperitoneal injection for novel inhibitors).

  • Efficacy Evaluation: Monitor the disease progression by measuring the percentage of human CD45+ cells in the peripheral blood. Monitor the overall health and survival of the mice.

  • Pharmacodynamic Analysis: At the end of the study, collect tissues (bone marrow, spleen) to assess the levels of H3K79me2 and the expression of target genes.

Experimental Workflow and Comparative Logic

The evaluation of novel Dot1L inhibitors typically follows a structured workflow, starting from in vitro characterization and culminating in in vivo efficacy studies. The logical framework for comparing these inhibitors hinges on key performance indicators.

Experimental_Workflow Experimental Workflow for Comparing Dot1L Inhibitors cluster_workflow Workflow In_Vitro_Screening In Vitro Screening (Cell Viability Assays) Target_Engagement Target Engagement (H3K79me2 Analysis) In_Vitro_Screening->Target_Engagement Mechanism_of_Action Mechanism of Action (Gene Expression Analysis) Target_Engagement->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (PDX Models) Mechanism_of_Action->In_Vivo_Efficacy PK_Toxicity Pharmacokinetics & Toxicity Studies In_Vivo_Efficacy->PK_Toxicity Lead_Candidate Lead Candidate Selection PK_Toxicity->Lead_Candidate

A typical experimental workflow for evaluating Dot1L inhibitors.

Comparison_Logic Logical Comparison of Dot1L Inhibitors cluster_comparison Comparison Criteria Pinometostat Pinometostat (EPZ-5676) Potency In Vitro Potency (IC50) Pinometostat->Potency High Efficacy In Vivo Efficacy (PDX) Pinometostat->Efficacy Modest Pharmacokinetics Pharmacokinetics Pinometostat->Pharmacokinetics Rapid Clearance Administration Route of Administration Pinometostat->Administration Continuous IV Infusion Clinical_Stage Clinical Development Pinometostat->Clinical_Stage Phase I/II Novel_Inhibitors Novel Inhibitors (e.g., Compound 10/11) Novel_Inhibitors->Potency Comparable Novel_Inhibitors->Efficacy Potent Novel_Inhibitors->Pharmacokinetics Improved Novel_Inhibitors->Administration Oral/IP Novel_Inhibitors->Clinical_Stage Preclinical

A logical comparison of pinometostat and novel Dot1L inhibitors.

Conclusion and Future Directions

The development of novel Dot1L inhibitors with improved pharmacokinetic profiles represents a significant advancement in the pursuit of targeted therapies for MLL-rearranged leukemias. While pinometostat validated Dot1L as a therapeutic target, the next generation of inhibitors holds the promise of greater clinical utility due to their potential for oral administration and potent in vivo activity. Further preclinical and clinical investigation of these novel compounds, both as monotherapies and in combination with other anti-leukemic agents, is warranted to fully realize their therapeutic potential in this high-risk patient population.

References

A Comparative Guide to the Specificity of Dot1L-IN-1 TFA and Other DOT1L Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of Dot1L-IN-1 TFA with other commercially available DOT1L inhibitors, including EPZ004777, Pinometostat (EPZ-5676), and SGC0946. The information presented is based on publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies of DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase critically involved in gene regulation, development, and the pathogenesis of cancers such as MLL-rearranged leukemia.

Introduction to DOT1L and its Inhibition

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a post-translational modification predominantly associated with active gene transcription.[1][2] Dysregulation of DOT1L activity is a key driver in certain cancers, making it an attractive therapeutic target. The inhibitors discussed in this guide are S-adenosyl-L-methionine (SAM) competitive inhibitors, binding to the catalytic pocket of DOT1L and preventing the transfer of a methyl group to its histone substrate.[3][4] The specificity of these inhibitors is paramount to ensure that observed biological effects are directly attributable to the inhibition of DOT1L and not off-target activities.

Comparative Analysis of Potency and Selectivity

The following table summarizes the in vitro potency and cellular activity of this compound and its alternatives.

InhibitorTargetIn Vitro Potency (IC50/Ki)Cellular H3K79 Dimethylation (IC50)Cell Proliferation (IC50)
This compound DOT1L<0.1 nM (IC50), 2 pM (Ki)3 nM (HeLa cells)5 nM (MV4-11 cells)
EPZ004777 DOT1L0.4 nM (IC50)Not explicitly stated, but inhibits H3K79 methylationInhibition in MV4-11 and MOLM-13 cells
Pinometostat (EPZ-5676) DOT1L0.8 nM (IC50), 80 pM (Ki)2.6 nM (MV4-11 cells)9 nM (MV4-11 cells)
SGC0946 DOT1L0.3 nM (IC50), 0.06 nM (Kd)2.6 nM (A431 cells), 8.8 nM (MCF10A cells)Selective killing of MLL-rearranged cells

Selectivity Profile:

A critical aspect of a chemical probe's utility is its selectivity against other related enzymes.

  • This compound: Displays a favorable selectivity profile against a panel of 22 other protein and lysine methyltransferases, with no significant inhibitory activity observed up to 50 µM.

  • EPZ004777: Demonstrates over 1,200-fold selectivity for DOT1L over other tested protein methyltransferases.[5]

  • Pinometostat (EPZ-5676): Exhibits high selectivity, being over 37,000-fold more selective for DOT1L compared to other tested protein methyltransferases.[3][4]

  • SGC0946: Shows over 100-fold selectivity for DOT1L against a panel of 12 other histone methyltransferases and DNMT1.[6][7]

Experimental Validation of Specificity

The validation of a DOT1L inhibitor's specificity relies on a series of well-defined experimental assays. Below are the methodologies for key experiments.

DOT1L Signaling Pathway

DOT1L, as the sole H3K79 methyltransferase, plays a crucial role in transcriptional regulation. Its activity is often recruited by fusion proteins in MLL-rearranged leukemia, leading to the aberrant expression of oncogenes like HOXA9 and MEIS1.

DOT1L Signaling Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits SAH SAH DOT1L->SAH Histone_H3 Histone H3 DOT1L->Histone_H3 methylates SAM SAM SAM->DOT1L H3K79me H3K79 Methylation Histone_H3->H3K79me Target_Genes Target Oncogenes (e.g., HOXA9, MEIS1) H3K79me->Target_Genes activates Transcription Active Transcription Target_Genes->Transcription

Caption: DOT1L signaling pathway in MLL-rearranged leukemia.

Experimental Workflow for Specificity Validation

A typical workflow to validate the specificity of a DOT1L inhibitor involves a multi-tiered approach, from biochemical assays to cellular and in vivo models.

Experimental Workflow Biochemical_Assay In Vitro Enzymatic Assay (e.g., AlphaLISA, Radionuclide) Selectivity_Panel Selectivity Profiling (Panel of Methyltransferases) Biochemical_Assay->Selectivity_Panel Cellular_Target_Engagement Cellular H3K79 Methylation Assay (Western Blot / ELISA) Selectivity_Panel->Cellular_Target_Engagement Phenotypic_Assay Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Cellular_Target_Engagement->Phenotypic_Assay In_Vivo_Model In Vivo Xenograft Model Phenotypic_Assay->In_Vivo_Model

Caption: Experimental workflow for validating DOT1L inhibitor specificity.

Experimental Protocols

In Vitro DOT1L Enzymatic Assay (AlphaLISA)

This assay quantitatively measures the enzymatic activity of DOT1L by detecting the dimethylation of H3K79 on a biotinylated histone H3 peptide substrate.

Materials:

  • Recombinant human DOT1L enzyme

  • S-adenosyl-L-methionine (SAM)

  • Biotinylated Histone H3 (1-21) peptide substrate

  • AlphaLISA anti-H3K79me2 Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (this compound and alternatives)

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 384-well plate, add DOT1L enzyme, biotinylated H3 peptide substrate, and the test inhibitor.

  • Initiate the reaction by adding SAM.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.

  • Incubate in the dark to allow for bead-antibody-peptide complex formation.

  • Add Streptavidin-coated Donor beads.

  • Incubate again in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Cellular H3K79 Dimethylation Assay (Western Blot)

This assay assesses the ability of the inhibitor to penetrate cells and inhibit DOT1L activity, leading to a reduction in the global levels of H3K79 dimethylation.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed leukemia cells in culture plates and allow them to adhere or stabilize.

  • Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 48-72 hours).

  • Harvest the cells and prepare whole-cell lysates using lysis buffer.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.

  • Quantify the band intensities to determine the concentration-dependent reduction in H3K79me2.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitors on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Leukemia cell lines

  • Cell culture medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Treat the cells with a range of concentrations of the test inhibitors.

  • Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

This compound emerges as a highly potent and selective inhibitor of DOT1L, with biochemical and cellular activities comparable or superior to other widely used inhibitors such as EPZ004777, Pinometostat, and SGC0946. Its picomolar Ki value and low nanomolar cellular IC50 for H3K79 methylation and cell proliferation in MLL-rearranged leukemia cells underscore its utility as a chemical probe. The provided experimental protocols offer a framework for researchers to independently validate the specificity and activity of this compound and other inhibitors in their specific experimental systems. The selection of an appropriate inhibitor should be guided by the specific research question, the required potency and selectivity, and the experimental context.

References

A Comparative Guide to SAM-Competitive DOT1L Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of S-Adenosyl-L-Methionine (SAM)-competitive inhibitors of Disruptor of Telomeric Silencing 1-Like (DOT1L), a histone methyltransferase implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias. While the specific compound "Dot1L-IN-1 TFA" is not extensively characterized in publicly available literature, this guide will focus on a comparative analysis of well-documented and potent SAM-competitive DOT1L inhibitors, including the first-in-class clinical candidate Pinometostat (EPZ-5676) and other novel compounds.

Introduction to DOT1L and its Inhibition

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a post-translational modification associated with active gene transcription.[1] In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[2] This results in the hypermethylation of H3K79 at the promoters of leukemogenic genes, such as HOXA9 and MEIS1, driving their overexpression and promoting cancer development.[2]

SAM-competitive inhibitors of DOT1L act by binding to the enzyme's active site, preventing the binding of the natural methyl donor, SAM. This blocks H3K79 methylation, leading to the downregulation of MLL target genes and subsequent inhibition of cancer cell proliferation.[3]

Comparative Performance of DOT1L Inhibitors

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of key SAM-competitive DOT1L inhibitors based on available experimental data.

Table 1: Biochemical and Cellular Potency of DOT1L Inhibitors

InhibitorDOT1L IC50/Ki (nM)Cell Proliferation IC50 (nM) (MV4-11 cells)H3K79 Dimethylation IC50 (nM)Reference
Pinometostat (EPZ-5676) Ki = 0.083.5-[4]
EPZ004777 IC50 = 0.4--[5]
Compound 7 IC50 < 0.153[6]
Compound 12 IC50 = 1.485-[7]
Compound 13 IC50 = 0.4128-[7]
Compound 25 IC50 = 1000--[8]

Table 2: Selectivity and Pharmacokinetic Properties of DOT1L Inhibitors

InhibitorSelectivity (fold vs. other HMTs)Half-life (t1/2)Oral Bioavailability (F%)Reference
Pinometostat (EPZ-5676) >37,0003.7 h (rat)Low[2][9]
Compound 12 High (no activity up to 50 µM against a panel of 22 PMTs and PRMTs)Moderate (rat)40% (rat)[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of DOT1L inhibitors.

Biochemical DOT1L Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against DOT1L enzymatic activity.

Principle: The assay measures the transfer of a methyl group from a labeled SAM (e.g., [3H]-SAM) to a histone substrate by recombinant DOT1L. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human DOT1L enzyme

  • Histone H3 or nucleosome substrate

  • [3H]-S-Adenosyl-L-Methionine ([3H]-SAM)

  • Test inhibitor (e.g., this compound, EPZ-5676)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

  • Scintillation cocktail

  • Filter plates and scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a reaction plate, add the assay buffer, recombinant DOT1L enzyme, and the histone substrate.

  • Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

  • Wash the filter plate to remove unincorporated [3H]-SAM.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular H3K79 Methylation Assay (Western Blot)

This protocol describes how to assess the effect of a DOT1L inhibitor on the levels of H3K79 methylation in a cellular context.

Principle: Western blotting is used to detect the levels of a specific histone modification (e.g., H3K79me2) in cells treated with a DOT1L inhibitor. A decrease in the H3K79me2 signal indicates on-target activity of the inhibitor.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • DOT1L inhibitor

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture MV4-11 cells and treat with various concentrations of the DOT1L inhibitor for a specified duration (e.g., 48-96 hours).

  • Harvest the cells and lyse them to extract total protein.

  • Quantify the protein concentration of each lysate.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and capture the image.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal to determine the relative reduction in methylation.

Visualizations

DOT1L Signaling Pathway in MLL-Rearranged Leukemia

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates SAM SAM SAM->DOT1L methyl donor Inhibitor SAM-Competitive Inhibitor Inhibitor->DOT1L inhibits H3K79_me H3K79 Methylation Histone_H3->H3K79_me at K79 Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79_me->Leukemogenic_Genes activates Transcription Increased Transcription Leukemogenic_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia

Caption: DOT1L pathway in MLL-rearranged leukemia and point of intervention.

Experimental Workflow for DOT1L Inhibitor Evaluation

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Start Start: Candidate Inhibitor Biochemical_Assay Biochemical Assay (DOT1L IC50) Start->Biochemical_Assay Cellular_Assay Cellular Assay (H3K79 Methylation) Biochemical_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MV4-11 cells) Cellular_Assay->Proliferation_Assay Decision Lead Candidate? Proliferation_Assay->Decision Selectivity_Profiling Selectivity Profiling (vs. other HMTs) PK_Studies Pharmacokinetic Studies (in vivo) Selectivity_Profiling->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft models) PK_Studies->Efficacy_Studies Decision->Start No (Re-optimize) Decision->Selectivity_Profiling Yes

Caption: A typical workflow for the preclinical evaluation of DOT1L inhibitors.

Logical Relationship of SAM-Competitive Inhibitors

Inhibitor_Relationship cluster_inhibitors SAM-Competitive Inhibitors SAM_Binding_Pocket DOT1L SAM Binding Pocket SAM_Analog SAM/SAH Analogs SAM_Analog->SAM_Binding_Pocket bind to Nucleoside_Mimetics Nucleoside Mimetics (e.g., EPZ-5676, EPZ004777) Nucleoside_Mimetics->SAM_Binding_Pocket bind to Non_Nucleoside Non-Nucleoside Scaffolds (e.g., Compound 7, 12, 13) Non_Nucleoside->SAM_Binding_Pocket bind to

References

Navigating the Specificity of DOT1L Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical probe is paramount to ensuring the validity of experimental results and the successful development of targeted therapies. This guide provides a comparative analysis of the selectivity of various small molecule inhibitors of the histone methyltransferase DOT1L, with a focus on the available data for well-characterized compounds and highlighting the current data gap for Dot1L-IN-1 TFA.

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This epigenetic modification plays a crucial role in transcriptional regulation, cell cycle control, and DNA damage repair. Dysregulation of DOT1L activity, particularly through its recruitment by MLL fusion proteins, is a key driver in mixed-lineage leukemia (MLL). Consequently, the development of potent and selective DOT1L inhibitors is a significant area of research for novel cancer therapeutics.

This guide compares the cross-reactivity and selectivity of several prominent DOT1L inhibitors: EPZ004777, EPZ-5676 (Pinometostat), and SGC0946. A thorough search of publicly available scientific literature and databases did not yield specific cross-reactivity data for This compound . Researchers using this compound are strongly encouraged to perform their own comprehensive selectivity profiling.

Comparative Selectivity of DOT1L Inhibitors

The following table summarizes the available quantitative data on the selectivity of commonly used DOT1L inhibitors. The data is primarily derived from in vitro enzymatic assays against a panel of other histone methyltransferases (HMTs) and other related enzymes.

InhibitorTarget IC50/KiSelectivity ProfileReference
This compound Data not publicly availableData not publicly available-
EPZ004777 IC50: 0.4 nM>1,000-fold selective over other PMTs tested (CARM1, EHMT2, EZH1, EZH2, PRMT1, PRMT5, PRMT8, SETD7, WHSC1).[1] In cells, no changes were observed in other methyl marks besides H3K79me1 and H3K79me2.[2][1][2][3]
EPZ-5676 (Pinometostat) Ki: 0.08 nM>37,000-fold selective against all other protein methyltransferases tested.[4] Minimal off-target activity against 16 protein methyltransferases up to 10 µM; at 10 µM, PRMT5 activity was inhibited by 40%.[4][4][5][6][7]
SGC0946 IC50: 0.3 nM; Kd: 0.06 nMInactive against a panel of 12 protein methyltransferases and DNMT1.[8][9] Over 100-fold selective for DOT1L over other HMTs.[9][8][9][10][11]

DOT1L Signaling and Inhibition

DOT1L plays a critical role in the transcriptional activation of genes implicated in leukemogenesis, particularly in the context of MLL-rearranged leukemias. The following diagram illustrates a simplified signaling pathway involving DOT1L and the mechanism of action of its inhibitors.

DOT1L_Signaling_Pathway DOT1L Signaling Pathway and Inhibition cluster_nucleus Nucleus MLL-Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL-Fusion_Protein->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me H3K79 Methylation Histone_H3->H3K79me Transcription_Activation Transcriptional Activation H3K79me->Transcription_Activation Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Transcription_Activation->Target_Genes activates Inhibitor DOT1L Inhibitor (e.g., EPZ-5676) Inhibitor->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the point of intervention for DOT1L inhibitors.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of a DOT1L inhibitor, it is crucial to perform biochemical and cellular assays against a panel of related enzymes. Below is a generalized protocol for an in vitro radiometric histone methyltransferase (HMT) assay.

In Vitro Radiometric HMT Assay (Scintillation Proximity Assay - SPA)

This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

  • Recombinant human DOT1L enzyme

  • Panel of other recombinant HMT enzymes (e.g., CARM1, PRMT1, G9a, SUV39H1, EZH2)

  • Histone H3 substrate (or relevant substrate for other HMTs)

  • [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Test inhibitor (e.g., this compound) and control inhibitors

  • Scintillation plates (e.g., 384-well FlashPlate)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Mixture Preparation: In each well of the scintillation plate, add the assay buffer, the respective HMT enzyme, and the histone substrate.

  • Inhibitor Addition: Add the test inhibitor dilutions to the wells. Include wells with a known potent inhibitor as a positive control and DMSO as a negative control (vehicle).

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction (e.g., by adding a high concentration of non-radiolabeled SAM). The proximity of the radiolabeled histone to the scintillant-coated plate generates a light signal.

  • Data Analysis: Measure the signal using a scintillation counter. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Immunoblotting)

This assay assesses the ability of the inhibitor to modulate H3K79 methylation in a cellular context.

Materials:

  • Leukemia cell line with MLL rearrangement (e.g., MV4-11)

  • Cell culture medium and supplements

  • Test inhibitor and controls

  • Lysis buffer

  • Primary antibodies (anti-H3K79me2, anti-total H3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed the cells and treat with increasing concentrations of the test inhibitor for a specified period (e.g., 48-72 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities for H3K79me2 and normalize to total H3. Determine the cellular IC50 for the inhibition of H3K79 methylation.

To assess off-target effects in cells, a similar immunoblotting approach can be used with a panel of antibodies against other histone methylation marks.

Conclusion

The high degree of selectivity exhibited by inhibitors such as EPZ-5676 and SGC0946 underscores the feasibility of developing targeted therapies against DOT1L with minimal off-target effects. For any novel or less-characterized inhibitor like This compound , it is imperative for researchers to conduct rigorous in-house selectivity profiling to validate their findings and ensure the accurate interpretation of experimental outcomes. The protocols outlined in this guide provide a framework for such essential validation studies.

References

Unveiling the Potency of Dot1L Inhibition: A Comparative Guide to Dot1L-IN-1 TFA Efficacy Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of epigenetic therapy, this guide provides a comprehensive comparison of the efficacy of Dot1L-IN-1 TFA and other key Dot1L inhibitors across various cancer cell lines. We delve into the critical data, experimental methodologies, and signaling pathways to offer a clear perspective on the therapeutic potential of targeting the DOT1L enzyme.

The disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2] This epigenetic modification plays a crucial role in regulating gene transcription, DNA damage repair, and cell cycle progression.[1] Aberrant DOT1L activity, particularly its recruitment by MLL fusion proteins, is a key driver in the development of mixed-lineage leukemia (MLL).[1] This has positioned DOT1L as a compelling therapeutic target, leading to the development of potent and selective inhibitors.

This guide focuses on this compound, a highly potent inhibitor, and compares its efficacy with other well-characterized DOT1L inhibitors, EPZ004777 and Pinometostat (EPZ-5676).

Comparative Efficacy of Dot1L Inhibitors: A Quantitative Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selective Dot1L inhibitors in various cancer cell lines. This data provides a quantitative measure of their potency and highlights the differential sensitivity of cell lines to DOT1L inhibition.

InhibitorCell LineCancer TypeIC50 (nM)Reference
This compound MV4-11Acute Myeloid Leukemia (MLL-AF4)5MedChemExpress
EPZ004777 MV4-11Acute Myeloid Leukemia (MLL-AF4)~700[3]
MOLM-13Acute Myeloid Leukemia (MLL-AF9)-[3]
THP-1Acute Monocytic Leukemia (MLL-AF9)>50,000[3]
HL-60Acute Promyelocytic Leukemia>50,000[3]
JurkatAcute T-cell Leukemia>50,000[3]
U937Histiocytic Lymphoma>50,000[3]
Pinometostat (EPZ-5676) MV4-11Acute Myeloid Leukemia (MLL-AF4)3.5 - 9[4][5]
HL-60Acute Promyelocytic Leukemia-[4]
KOPN-8B-cell Acute Lymphoblastic Leukemia (MLL-ENL)71[6]
NOMO-1Acute Myeloid Leukemia (MLL-AF9)658[6]
HeLaCervical Cancer7[4]
K562Chronic Myeloid Leukemia31,000[4]

Understanding the DOT1L Signaling Pathway

DOT1L's primary function is the methylation of H3K79, a mark associated with active gene transcription.[1] In MLL-rearranged leukemias, the fusion protein aberrantly recruits DOT1L to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[7] DOT1L inhibitors act by competing with the S-adenosyl methionine (SAM) cofactor, thereby preventing H3K79 methylation and suppressing the expression of these oncogenic driver genes.[7]

Dot1L_Signaling_Pathway DOT1L Signaling Pathway cluster_0 Upstream Regulation cluster_1 DOT1L Complex cluster_2 Chromatin Modification cluster_3 Downstream Effects MLL_Fusion MLL Fusion Proteins (e.g., MLL-AF4, MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits Histone_H3 Histone H3 DOT1L->Histone_H3 Methylates K79 SAM S-Adenosyl Methionine (SAM) SAM->DOT1L Cofactor Dot1L_IN_1_TFA This compound Dot1L_IN_1_TFA->DOT1L Inhibits H3K79me H3K79 Methylation Histone_H3->H3K79me Gene_Transcription Oncogene Transcription (e.g., HOXA9, MEIS1) H3K79me->Gene_Transcription Promotes Leukemogenesis Leukemogenesis Gene_Transcription->Leukemogenesis Drives

A simplified diagram of the DOT1L signaling pathway.

Experimental Protocols

Accurate assessment of Dot1L inhibitor efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Cell Viability and Proliferation Assays

Objective: To determine the effect of Dot1L inhibitors on the growth and viability of cancer cell lines and to calculate IC50 values.

1. Cell Culture:

  • Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before starting the experiment.[7]

2. Compound Preparation:

  • Prepare a high-concentration stock solution of the Dot1L inhibitor (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).[7]

  • On the day of the experiment, perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A typical 8-point dilution series might range from 1 nM to 10 µM.[7]

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a media-only control (no cells) for background subtraction.[7]

3. Cell Seeding and Treatment:

  • Seed cells into 96-well plates at a predetermined optimal density for each cell line.

  • For adherent cells, allow them to attach overnight. For suspension cells, they can be treated shortly after seeding.

  • Add the serially diluted inhibitor or vehicle control to the appropriate wells.

4. Incubation:

  • Incubate the plates for a period ranging from 3 to 18 days, depending on the cell line's doubling time and the inhibitor's mechanism of action.[3][8] The long incubation time is often necessary due to the slow turnover of histone methylation marks.

5. Viability Measurement:

  • MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. b. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • CellTiter-Glo® Luminescent Cell Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

  • Trypan Blue Exclusion Assay (for suspension cells): a. At each time point, collect a small aliquot of cells from each treatment condition. b. Mix the cell suspension with an equal volume of Trypan Blue stain. c. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

6. Data Analysis:

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

Western Blotting for H3K79 Methylation

Objective: To confirm the on-target effect of Dot1L inhibitors by assessing the levels of H3K79 methylation.

1. Cell Lysis and Histone Extraction:

  • Treat cells with the Dot1L inhibitor or vehicle control for the desired time period (e.g., 3-9 days).[9]

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Isolate the nuclear fraction and extract histones using an acid extraction method (e.g., with 0.2 M HCl or 0.4 N H2SO4).

  • Alternatively, whole-cell lysates can be used.

2. Protein Quantification:

  • Determine the protein concentration of the histone extracts or whole-cell lysates using a protein assay such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for di-methylated H3K79 (H3K79me2) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or another loading control like GAPDH.[10][11]

  • Quantify the band intensities using densitometry software and normalize the H3K79me2 signal to the total H3 or loading control signal.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a standard workflow for assessing the efficacy of a Dot1L inhibitor in cancer cell lines.

Experimental_Workflow Dot1L Inhibitor Efficacy Evaluation Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Data Analysis Cell_Culture Cell Line Culture (Logarithmic Growth) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Inhibitor Stock & Serial Dilutions Treatment Addition of Inhibitor/Vehicle Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (3-18 days) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo, etc.) Incubation->Viability_Assay Western_Blot Western Blot for H3K79me2 Incubation->Western_Blot IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Target_Validation On-Target Effect Confirmation Western_Blot->Target_Validation

A typical workflow for evaluating Dot1L inhibitor efficacy.

This guide provides a foundational understanding of the comparative efficacy of this compound and other DOT1L inhibitors. The provided data and protocols serve as a valuable resource for researchers aiming to explore the therapeutic potential of targeting this critical epigenetic regulator in cancer. Further studies are warranted to expand the cell line profiling of this compound to provide a more comprehensive picture of its anti-cancer activity.

References

A Head-to-Head Battle: Unraveling the Nuances of Dot1L Targeting Through Genetic Knockdown and Chemical Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of epigenetic modulation, the choice between genetic knockdown and chemical inhibition of a target is a critical decision. This guide provides an objective comparison of these two approaches for the histone methyltransferase Dot1L, a key player in cancer development and other diseases. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in experimental design and interpretation.

Disruptor of telomeric silencing 1-like (Dot1L) is the sole histone methyltransferase responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine (B10760008) 79 (H3K79). This epigenetic mark is predominantly associated with active gene transcription. Dysregulation of Dot1L activity is implicated in various cancers, particularly MLL-rearranged leukemias, making it an attractive therapeutic target. Both genetic knockdown (using siRNA or shRNA) and small-molecule chemical inhibitors are employed to probe Dot1L function and evaluate its therapeutic potential. While both methods aim to reduce Dot1L activity, they operate through distinct mechanisms, leading to overlapping but sometimes divergent biological outcomes.

Quantitative Comparison of Effects

Experimental evidence consistently demonstrates that both genetic knockdown and chemical inhibition of Dot1L lead to similar phenotypic outcomes, including reduced cell proliferation, induction of cell cycle arrest, and apoptosis. The following tables summarize quantitative data from studies directly comparing these two methodologies.

ParameterGenetic Knockdown (shDOT1L)Chemical Inhibition (EPZ004777)Cell LineReference
H3K79 Dimethylation DecreasedDecreasedSW480, HCT116[1]
c-Myc mRNA Expression DecreasedDecreasedSW480, HCT116[1]
c-Myc Protein Expression DecreasedDecreasedSW480, HCT116[2]
Cell Viability Significantly ReducedSignificantly Reduced (Dose-dependent)SW480, HCT116[1]

Table 1. Comparison of Dot1L Knockdown and Chemical Inhibition on Molecular Markers and Cell Viability in Colorectal Cancer Cells.

ParameterGenetic Knockdown (siDOT1L)Chemical Inhibition (EPZ-5676)Cell LineReference
Cell Cycle S-phase arrestS-phase arrest786-O (Renal Cancer)[3]
Apoptosis IncreasedIncreasedOvarian Cancer Cells[4]
MYC and SOX2 Expression ReducedReducedTriple-Negative Breast Cancer[5]

Table 2. Phenotypic Comparison of Dot1L Knockdown and Chemical Inhibition in Various Cancer Cell Lines.

Experimental Protocols

Lentiviral-mediated shRNA Knockdown of Dot1L

This protocol describes the generation of stable Dot1L knockdown cell lines using lentiviral particles.

Materials:

  • HEK293T cells

  • pLKO.1-shRNA plasmid targeting Dot1L and a non-targeting control (shScramble)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Target cancer cell line

  • Polybrene

  • Puromycin (B1679871)

Procedure:

  • Lentivirus Production:

    • Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

    • Co-transfect the cells with the pLKO.1-shDOT1L (or shScramble) plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter. The viral supernatant can be stored at -80°C.

  • Transduction of Target Cells:

    • Seed the target cancer cells in a 6-well plate and grow to 50-60% confluency.

    • Add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.

    • Incubate the cells for 24 hours.

  • Selection of Stable Knockdown Cells:

    • Replace the virus-containing medium with fresh medium containing puromycin at a predetermined concentration (determined by a kill curve).

    • Continue to select the cells in puromycin-containing medium for 1-2 weeks, replacing the medium every 2-3 days, until stable colonies are formed.

    • Expand the puromycin-resistant colonies and validate Dot1L knockdown by Western blotting and/or RT-qPCR.

Western Blot for H3K79 Dimethylation

This protocol details the detection of H3K79me2 levels by Western blot following Dot1L knockdown or chemical inhibition.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide (B121943) for histones)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K79me2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 3.3.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Cell Viability (MTT) Assay

This protocol outlines the measurement of cell viability using the MTT colorimetric assay.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Dot1L inhibitor or use the stable knockdown cell lines. Include appropriate vehicle controls.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control-treated cells.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol describes the use of ChIP followed by quantitative PCR to assess the enrichment of H3K79me2 at specific gene promoters.

Materials:

  • Formaldehyde (B43269)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-H3K79me2 antibody and IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters and a negative control region

  • SYBR Green qPCR master mix

Procedure:

  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Lyse the cells and nuclei to release chromatin.

    • Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin with the anti-H3K79me2 antibody or IgG control overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers for the promoter regions of target genes (e.g., c-Myc) and a negative control region.

    • Analyze the data using the percent input method.

Signaling Pathways and Experimental Workflows

// Nodes Dot1L [label="Dot1L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl-\nmethionine (SAM)", fillcolor="#F1F3F4"]; H3K79 [label="Histone H3\nLysine 79 (H3K79)", fillcolor="#FBBC05"]; H3K79me2_3 [label="H3K79me2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLL_Fusion [label="MLL Fusion Proteins\n(e.g., MLL-AF9)", fillcolor="#F1F3F4"]; c_Myc [label="c-Myc", fillcolor="#F1F3F4"]; Wnt_Signaling [label="Wnt/β-catenin\nSignaling", fillcolor="#F1F3F4"]; Cell_Cycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Differentiation [label="Differentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SAM -> Dot1L [label="Methyl Donor"]; Dot1L -> H3K79 [label="Methylation"]; H3K79 -> H3K79me2_3; H3K79me2_3 -> Gene_Expression [label="Activates"]; MLL_Fusion -> Dot1L [label="Recruits"]; c_Myc -> Dot1L [label="Interacts with"]; Wnt_Signaling -> Gene_Expression; Gene_Expression -> Cell_Cycle; Gene_Expression -> Apoptosis [label="Inhibits"]; Gene_Expression -> Differentiation [label="Blocks"]; } . Caption: Dot1L Signaling Pathway.

// Nodes Start [label="Start:\nCancer Cell Line", shape=ellipse, fillcolor="#F1F3F4"]; Knockdown [label="Genetic Knockdown\n(shRNA/siRNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Chemical Inhibition\n(e.g., EPZ-5676)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(H3K79me2, Dot1L)", fillcolor="#FBBC05"]; RT_qPCR [label="RT-qPCR\n(Target Genes)", fillcolor="#FBBC05"]; ChIP_qPCR [label="ChIP-qPCR\n(H3K79me2 at Promoters)", fillcolor="#FBBC05"]; Cell_Viability [label="Cell Viability Assay\n(MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparison [label="Compare Outcomes", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Knockdown; Start -> Inhibition; Knockdown -> Western_Blot; Knockdown -> RT_qPCR; Knockdown -> ChIP_qPCR; Knockdown -> Cell_Viability; Knockdown -> Cell_Cycle; Knockdown -> Apoptosis; Inhibition -> Western_Blot; Inhibition -> RT_qPCR; Inhibition -> ChIP_qPCR; Inhibition -> Cell_Viability; Inhibition -> Cell_Cycle; Inhibition -> Apoptosis; Western_Blot -> Comparison; RT_qPCR -> Comparison; ChIP_qPCR -> Comparison; Cell_Viability -> Comparison; Cell_Cycle -> Comparison; Apoptosis -> Comparison; } . Caption: Experimental Workflow.

// Nodes Goal [label="Goal:\nInhibit Dot1L Function", shape=ellipse, fillcolor="#F1F3F4"]; Genetic [label="Genetic Knockdown", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chemical [label="Chemical Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_G [label="Mechanism:\nDegradation of Dot1L mRNA/protein", shape=note, fillcolor="#FFFFFF"]; Mechanism_C [label="Mechanism:\nCompetitive inhibition of SAM binding pocket", shape=note, fillcolor="#FFFFFF"]; Outcome [label="Shared Outcome:\nReduced H3K79 Methylation\n& Downstream Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Specificity_G [label="Specificity:\nHighly specific to Dot1L", shape=note, fillcolor="#FFFFFF"]; Specificity_C [label="Specificity:\nPotential for off-target effects", shape=note, fillcolor="#FFFFFF"]; Reversibility_G [label="Reversibility:\nStable/long-term (shRNA)\nor transient (siRNA)", shape=note, fillcolor="#FFFFFF"]; Reversibility_C [label="Reversibility:\nReversible upon drug withdrawal", shape=note, fillcolor="#FFFFFF"];

// Edges Goal -> Genetic; Goal -> Chemical; Genetic -> Mechanism_G; Chemical -> Mechanism_C; Mechanism_G -> Outcome; Mechanism_C -> Outcome; Genetic -> Specificity_G; Chemical -> Specificity_C; Genetic -> Reversibility_G; Chemical -> Reversibility_C; } . Caption: Logical Relationship.

Conclusion

Both genetic knockdown and chemical inhibition are powerful tools for studying Dot1L function and its potential as a therapeutic target. Genetic approaches offer high specificity, while chemical inhibitors provide a more direct and often reversible means of interrogating enzymatic activity. The choice between these methods will depend on the specific research question, experimental system, and desired timeline. As demonstrated by the compiled data, both approaches generally lead to congruent biological outcomes, providing a strong validation of Dot1L's role in cellular processes such as proliferation and survival. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at understanding and targeting the Dot1L-mediated epigenetic landscape.

References

A Comparative Guide to the Combination of Dot1L-IN-1 TFA and HDAC Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of combining the DOT1L inhibitor, Dot1L-IN-1 TFA, with Histone Deacetylase (HDAC) inhibitors. Due to the limited availability of direct experimental data for this compound in combination with HDAC inhibitors, this guide utilizes data from studies on the well-characterized DOT1L inhibitor, Pinometostat (EPZ-5676), as a proxy to illustrate the potential interactions and therapeutic outcomes. This information is intended to guide future research and drug development in the field of epigenetic combination therapies.

Introduction: The Rationale for Co-targeting DOT1L and HDACs

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. Two key enzyme families involved in these processes are histone methyltransferases (HMTs) and histone deacetylases (HDACs).

DOT1L (Disruptor of Telomeric Silencing 1-Like) is the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification is generally associated with active gene transcription.[1] In certain cancers, particularly MLL-rearranged leukemias, the aberrant recruitment of DOT1L leads to the overexpression of oncogenes, driving cancer progression.[2] DOT1L also plays a role in cell cycle regulation and DNA damage repair.[3][4]

HDACs (Histone Deacetylases) remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or hyperactive, resulting in the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) aim to reverse this by promoting histone hyperacetylation, leading to the re-expression of these critical genes and subsequent cell cycle arrest, differentiation, and apoptosis.[5]

The combination of DOT1L and HDAC inhibitors is predicated on the hypothesis that simultaneously targeting two distinct but interconnected epigenetic pathways could lead to synergistic anti-cancer effects. By inhibiting DOT1L, the expression of key oncogenes can be suppressed, while HDAC inhibitors can reactivate tumor suppressor genes, creating a multi-pronged attack on cancer cells.

Performance Comparison: Dot1L Inhibitors in Combination with HDAC Inhibitors

While direct quantitative data for this compound in combination with HDAC inhibitors is not yet publicly available, preclinical studies on the combination of the potent DOT1L inhibitor Pinometostat (EPZ-5676) with pan-HDAC inhibitors provide initial insights. It is crucial to note that the effects of such combinations can be highly context-dependent, varying with the cancer type and the specific inhibitors used.

A study investigating the combination of Pinometostat with the pan-HDAC inhibitors Vorinostat and Panobinostat in cutaneous T-cell lymphoma (CTCL) cell lines did not demonstrate a synergistic or antagonistic effect on cell viability.[6] This suggests that in certain contexts, the interplay between DOT1L and HDAC inhibition may not translate to enhanced cytotoxicity.

However, another study in lung cancer cells showed that combining a DOT1L inhibitor with the HDAC inhibitor SAHA (Vorinostat) could induce an anti-epithelial-to-mesenchymal transition (EMT) effect, a process critical for cancer metastasis.[7] This indicates that the benefits of this combination may extend beyond direct cytotoxicity to modulating other key cancer-associated processes.

Table 1: In Vitro Performance of Pinometostat in Combination with Pan-HDAC Inhibitors in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines

Cell LineCombinationOutcome on Cell ViabilityReference
Hut-78Pinometostat + VorinostatNo synergistic or antagonistic effect observed[6]
SeAxPinometostat + VorinostatNo synergistic or antagonistic effect observed[6]
Hut-78Pinometostat + PanobinostatNot explicitly tested in combination[6]
SeAxPinometostat + PanobinostatNot explicitly tested in combination[6]

Note: The data presented is for Pinometostat, not this compound. Further studies are required to determine the specific effects of this compound in combination with various HDAC inhibitors across different cancer types.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Combined DOT1L and HDAC Inhibition

The combined inhibition of DOT1L and HDACs targets two central epigenetic mechanisms controlling gene expression. DOT1L inhibition primarily downregulates the expression of oncogenes driven by H3K79 methylation, while HDAC inhibition leads to the reactivation of silenced tumor suppressor genes. The interplay between these pathways can lead to enhanced apoptosis, cell cycle arrest, and potentially modulate other cellular processes like EMT.

DOT1L_HDAC_Inhibition_Pathway Combined DOT1L and HDAC Inhibition Signaling Pathway Dot1L_IN_1_TFA This compound DOT1L DOT1L Dot1L_IN_1_TFA->DOT1L inhibits HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC inhibits H3K79me H3K79 Methylation DOT1L->H3K79me promotes Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation removes acetyl groups Oncogenes Oncogene Expression (e.g., HOXA9, MEIS1) H3K79me->Oncogenes activates TSGs Tumor Suppressor Gene Expression (e.g., p21, BAX) Histone_Acetylation->TSGs activates Cancer_Cell Cancer Cell Proliferation & Survival Oncogenes->Cancer_Cell Cell_Cycle_Arrest Cell Cycle Arrest TSGs->Cell_Cycle_Arrest Apoptosis Apoptosis TSGs->Apoptosis Cell_Cycle_Arrest->Cancer_Cell Apoptosis->Cancer_Cell

Combined DOT1L and HDAC Inhibition Pathway
Experimental Workflow for Evaluating Combination Therapy

A typical preclinical workflow to assess the efficacy of combining this compound and an HDAC inhibitor involves a series of in vitro assays to determine synergy, effects on cell fate, and molecular mechanisms.

Experimental_Workflow Experimental Workflow for Combination Therapy Evaluation Start Start: Cancer Cell Lines Single_Agent Single-Agent Dose Response (this compound & HDACi) Start->Single_Agent Combination_Screen Combination Matrix (Checkerboard Assay) Single_Agent->Combination_Screen Cell_Viability Cell Viability Assay (MTT, CellTiter-Glo) Combination_Screen->Cell_Viability Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Synergy_Analysis->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Synergy_Analysis->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Histone Marks, Apoptosis Markers) Synergy_Analysis->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Synergy_Analysis->Gene_Expression Cell_Viability->Synergy_Analysis Conclusion Conclusion: Efficacy and Mechanism of Combination Apoptosis_Assay->Conclusion Cell_Cycle_Assay->Conclusion Western_Blot->Conclusion Gene_Expression->Conclusion

Workflow for Combination Therapy Evaluation

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and HDAC inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound and HDAC inhibitor

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, the HDAC inhibitor, or the combination of both. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Histone Modifications

This technique is used to detect changes in global levels of H3K79 methylation and histone acetylation.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-H3K79me2, anti-acetyl-H3, anti-H3)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature protein lysates by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system. Quantify band intensities relative to a loading control (e.g., total Histone H3).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound, the HDAC inhibitor, or the combination for the desired time.

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Alternatives and Future Directions

The field of epigenetic combination therapy is rapidly evolving. Several other DOT1L inhibitors and a wide range of HDAC inhibitors with varying class specificities are available for investigation.

Alternative DOT1L Inhibitors:

  • Pinometostat (EPZ-5676): The most clinically advanced DOT1L inhibitor.[8]

  • EPZ004777: A potent and selective DOT1L inhibitor, often used in preclinical studies.

Classes of HDAC Inhibitors:

  • Pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat.

  • Class I-selective HDAC inhibitors: Romidepsin, Entinostat.

  • Class II-selective HDAC inhibitors: MC1568.

  • Sirtuin inhibitors (Class III): Sirtinol.

Future research should focus on:

  • Directly evaluating the synergistic potential of this compound with a panel of HDAC inhibitors across various cancer types.

  • Identifying predictive biomarkers to select patient populations most likely to respond to this combination therapy.

  • Investigating the impact of this combination on the tumor microenvironment and anti-tumor immunity.

  • Exploring the development of dual DOT1L/HDAC inhibitors in a single molecule.

Conclusion

The combination of this compound and HDAC inhibitors represents a rational and promising strategy for cancer therapy. While direct experimental data for this specific combination is currently limited, the underlying biological rationale and data from similar combinations suggest the potential for synergistic anti-tumor activity. The provided experimental protocols offer a roadmap for researchers to systematically evaluate this combination and uncover its therapeutic potential. Further investigation is warranted to fully characterize the efficacy and mechanisms of action of this novel epigenetic combination therapy.

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Dot1L-IN-1 TFA Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

New frontiers in oncology are being explored through combination therapies that leverage the unique mechanism of Dot1L inhibitors. Preclinical data robustly demonstrates that Dot1L-IN-1 TFA, a representative of the Dot1L inhibitor class, exhibits powerful synergistic effects when paired with a range of other anti-cancer agents, including standard chemotherapy, other epigenetic modifiers, and targeted therapies. These combinations have shown the potential to enhance therapeutic efficacy, overcome drug resistance, and induce deeper and more durable responses in various cancer models, particularly in hematological malignancies and solid tumors.

This guide provides a comparative analysis of the synergistic effects of Dot1L inhibitors with other drugs, supported by experimental data from key preclinical studies. It is designed for researchers, scientists, and drug development professionals to facilitate the strategic design of novel combination cancer therapies.

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic potential of combining Dot1L inhibitors with other anti-cancer agents has been quantified in numerous studies, primarily through the calculation of the Combination Index (CI) using the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Effects of EPZ-5676 (Dot1L Inhibitor) with Standard of Care Agents in MLL-Rearranged Leukemia Cell Lines.[3][4]
Cell LineCombination AgentTreatment ModelSynergy Assessment (CI Value)
MOLM-13 CytarabineCo-treatment (10 days)Synergistic (CI < 1)
DaunorubicinCo-treatment (10 days)Synergistic (CI < 1)
MV4-11 CytarabineCo-treatment (10 days)Synergistic (CI < 1)
DaunorubicinCo-treatment (10 days)Synergistic (CI < 1)
CytarabinePre-treatment (6 days with EPZ-5676, then 4 days co-treatment)Synergistic (CI < 1)
DaunorubicinPre-treatment (6 days with EPZ-5676, then 4 days co-treatment)Synergistic (CI < 1)
Table 2: Synergistic Effects of SGC0946 (Dot1L Inhibitor) with GSK343 (EZH2 Inhibitor) in Neuroblastoma Cell Lines.[5][6][7]
Cell LineIC50 of Combination (1:1 ratio)Synergy Assessment
SK-N-BE(2)-C ~8.5 µMStrong Synergy
CHP134 ~10 µMStrong Synergy
KELLY ~9 µMStrong Synergy
SH-SY5Y ~12 µMStrong Synergy
LAN-1 ~11 µMStrong Synergy
SK-N-AS ~15 µMStrong Synergy
SH-EP ~18 µMStrong Synergy
SK-N-FI ~20 µMStrong Synergy
Table 3: Synergistic Effects of Dot1L Inhibitors with Other Epigenetic Modifiers and Targeted Therapies.
Cancer TypeDot1L InhibitorCombination AgentSynergy AssessmentReference
MLL-rearranged LeukemiaSGC0946I-BET (BRD4 Inhibitor)Marked Synergistic Activity
MLL-rearranged LeukemiaEPZ-5676DNA Hypomethylating AgentsConsistent Synergy
Rectal CancerEPZ56765-Fluorouracil (DNA damaging agent)Additive/Increased Sensitivity
Rectal CancerEPZ5676Irinotecan (DNA damaging agent)Additive/Increased Sensitivity
Rectal CancerEPZ5676PARP InhibitorIncreased Sensitivity

Mandatory Visualization

Signaling Pathways and Mechanisms of Synergy

The synergistic interactions of Dot1L inhibitors are rooted in their multi-faceted roles in regulating gene expression and cellular processes. Dot1L is the sole histone methyltransferase for H3K79, a mark associated with active transcription. In MLL-rearranged leukemias, the fusion protein aberrantly recruits Dot1L to target genes like HOXA9 and MEIS1, driving leukemogenesis. Inhibiting Dot1L reverses this aberrant methylation, leading to the downregulation of these oncogenes.

Dot1L_Pathway_Leukemia Mechanism of Dot1L Inhibitor Synergy in MLL-Rearranged Leukemia cluster_0 MLL-Fusion Driven Transcription cluster_1 Combination Therapy MLL-Fusion MLL-Fusion Dot1L Dot1L MLL-Fusion->Dot1L recruits H3K79me H3K79me Dot1L->H3K79me catalyzes Apoptosis Apoptosis Oncogenes HOXA9, MEIS1 H3K79me->Oncogenes activates transcription Leukemia Leukemia Oncogenes->Leukemia drives Dot1L_Inhibitor This compound Dot1L_Inhibitor->Dot1L inhibits Dot1L_Inhibitor->Apoptosis synergistic cell death Other_Agent Chemotherapy / BRD4i Other_Agent->Leukemia induces damage Other_Agent->Apoptosis synergistic cell death

Caption: Synergy in MLL-r Leukemia.

In solid tumors like neuroblastoma, Dot1L and EZH2 (a histone H3K27 methyltransferase) can cooperatively regulate oncogenic gene expression programs. Dual inhibition leads to a more profound disruption of the cancer cell's epigenetic landscape, triggering cellular stress and apoptosis.

Dot1L_EZH2_Synergy Synergy of Dot1L and EZH2 Inhibition in Neuroblastoma Dot1L Dot1L Oncogenic_Transcription Oncogenic_Transcription Dot1L->Oncogenic_Transcription EZH2 EZH2 EZH2->Oncogenic_Transcription Tumor_Growth Tumor_Growth Oncogenic_Transcription->Tumor_Growth Dot1L_Inhibitor SGC0946 Dot1L_Inhibitor->Dot1L ER_Stress ER Stress Response Dot1L_Inhibitor->ER_Stress EZH2_Inhibitor GSK343 EZH2_Inhibitor->EZH2 EZH2_Inhibitor->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis DDR_Synergy Dot1L Inhibition and DNA Damage Response Synergy DNA_Damage DNA_Damage Dot1L Dot1L DNA_Damage->Dot1L activates Cell_Death Cell_Death DNA_Damage->Cell_Death HR_Repair Homologous Recombination Repair Dot1L->HR_Repair enables Cell_Survival Cell_Survival HR_Repair->Cell_Survival Dot1L_Inhibitor This compound Dot1L_Inhibitor->Dot1L Dot1L_Inhibitor->Cell_Death synergistic lethality DDR_Agent PARP Inhibitor / Chemotherapy DDR_Agent->DNA_Damage induces DDR_Agent->HR_Repair inhibits (PARPi) DDR_Agent->Cell_Death synergistic lethality Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_setup 1. Experimental Setup cluster_assay 2. Synergy Assays cluster_analysis 3. Data Analysis cluster_validation 4. Mechanistic Validation Select_Cells Select Cancer Cell Lines (e.g., MLL-r, Neuroblastoma) Single_Agent_Titration Determine Single-Agent IC50 (this compound & Drug B) Select_Cells->Single_Agent_Titration Dose_Matrix Treat Cells with Dose Matrix (Combination Ratios) Single_Agent_Titration->Dose_Matrix Viability_Assay Perform Cell Viability Assay (e.g., Crystal Violet, 7-14 days) Dose_Matrix->Viability_Assay CI_Calculation Calculate Combination Index (CI) (Chou-Talalay Method) Viability_Assay->CI_Calculation Synergy_Determination Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_Calculation->Synergy_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Synergy_Determination->Apoptosis_Assay If Synergistic Western_Blot Western Blot (Target Modulation, Apoptosis Markers) Apoptosis_Assay->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Western_Blot->Gene_Expression

On-Target Efficacy of Dot1L-IN-1 TFA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the on-target effects of Dot1L-IN-1 TFA, with a comparative analysis against other prominent DOT1L inhibitors. This guide provides supporting experimental data, detailed protocols, and visual workflows to aid in the evaluation and application of these epigenetic modulators.

The histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like) is a compelling therapeutic target, particularly in the context of MLL-rearranged (MLLr) leukemias. DOT1L is the exclusive enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79), an epigenetic mark critical for gene transcription. In MLLr leukemias, the fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1. Inhibition of DOT1L's catalytic activity presents a promising strategy to reverse this pathogenic gene expression program.

This guide focuses on confirming the on-target effects of this compound, a potent and selective DOT1L inhibitor. Its performance is compared with other well-characterized DOT1L inhibitors: EPZ004777, Pinometostat (B612198) (EPZ-5676), and SGC0946.

Comparative Analysis of On-Target Activity

The on-target activity of this compound and its counterparts has been rigorously evaluated using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating the high potency and selectivity of these compounds for DOT1L.

InhibitorBiochemical Potency Cellular Potency (H3K79me2 Inhibition) Cellular Potency (Anti-proliferative)
This compound Ki: 2 pM[1][2][3] IC50: <0.1 nM[1][2][3]IC50: 3 nM (HeLa)[1][2][3]IC50: 5 nM (MV4-11)[1]
EPZ004777 IC50: 0.4 nM[4][5][6]-IC50: 170 nM (MV4-11)[6] IC50: 720 nM (MOLM-13)[6]
Pinometostat (EPZ-5676) Ki: 80 pM[7][8]IC50: 2.6 nM (MV4-11)[9]IC50: 3.5 nM (MV4-11)[8][10]
SGC0946 IC50: 0.3 nM[11][12][13] Kd: 0.06 nM[11][14]IC50: 2.6 nM (A431)[12][15][16] IC50: 8.8 nM (MCF10A)[12][15][16]-
InhibitorSelectivity Against Other Methyltransferases
This compound Favorable selectivity profile against a panel of 22 KMTs and PRMTs with no inhibitory activity up to 50 μM.[17]
EPZ004777 >1000-fold selective for DOT1L over other tested histone methyltransferases.[18][19]
Pinometostat (EPZ-5676) >37,000-fold selective for DOT1L over 15 other tested methyltransferases.[17][20][21][22]
SGC0946 Inactive against a panel of 12 other protein methyltransferases and DNMT1.[11][14] Over 100-fold selective for DOT1L.[12][15][16]

Experimental Protocols for On-Target Validation

Confirmation of on-target effects is crucial for the validation of any small molecule inhibitor. The following are detailed methodologies for key experiments used to characterize this compound and other DOT1L inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle lies in the stabilization of the target protein upon ligand binding, leading to an increase in its thermal stability.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., MLL-rearranged leukemia cell line MV4-11) to 70-80% confluency. Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified duration (e.g., 1 hour).

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Quantify the protein concentration and analyze the levels of soluble DOT1L protein by Western blotting using a DOT1L-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble DOT1L as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Histone Methylation Assay (Western Blot)

This assay directly measures the enzymatic activity of DOT1L in cells by quantifying the levels of its product, H3K79 methylation.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound or control for a defined period (e.g., 48-96 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.

  • Protein Quantification: Quantify the concentration of the extracted histones.

  • Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for H3K79me2 and total Histone H3 (as a loading control).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands. Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal to determine the relative change in methylation.

Gene Expression Analysis (RT-qPCR)

Inhibition of DOT1L is expected to downregulate the expression of its target genes, such as HOXA9 and MEIS1, in MLL-rearranged leukemia cells.

Protocol:

  • Cell Treatment: Treat MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) with this compound or a vehicle control for a specified time (e.g., 4-7 days).

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A significant decrease in the mRNA levels of HOXA9 and MEIS1 in inhibitor-treated cells compared to the control confirms the on-target effect.

Visualizing the Mechanism and Workflow

To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

DOT1L Signaling Pathway and Inhibition cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention MLL_WT MLL (Wild-Type) H3K79_WT H3K79 MLL_WT->H3K79_WT Recruits DOT1L_WT DOT1L DOT1L_WT->H3K79_WT Methylates Target_Genes_WT Normal Gene Expression (e.g., HOXA9, MEIS1) H3K79_WT->Target_Genes_WT Activates Differentiation Normal Hematopoietic Differentiation Target_Genes_WT->Differentiation MLL_Fusion MLL-Fusion Protein H3K79_Leukemia H3K79 MLL_Fusion->H3K79_Leukemia Aberrantly Recruits DOT1L_Leukemia DOT1L DOT1L_Leukemia->H3K79_Leukemia Hypermethylates Target_Genes_Leukemia Aberrant Gene Expression (e.g., HOXA9, MEIS1) H3K79_Leukemia->Target_Genes_Leukemia Upregulates Leukemogenesis Leukemogenesis Target_Genes_Leukemia->Leukemogenesis Dot1L_IN_1_TFA This compound DOT1L_Inhibited DOT1L Dot1L_IN_1_TFA->DOT1L_Inhibited Inhibits H3K79_Inhibited H3K79 DOT1L_Inhibited->H3K79_Inhibited Methylation Blocked Target_Genes_Inhibited Repressed Gene Expression H3K79_Inhibited->Target_Genes_Inhibited Downregulates Apoptosis Apoptosis/ Differentiation Target_Genes_Inhibited->Apoptosis

Caption: DOT1L signaling in normal and leukemic cells and its inhibition by this compound.

Experimental Workflow for On-Target Validation cluster_assays On-Target Assays start Start: Select MLL-rearranged and control cell lines treat Treat cells with This compound (dose-response and time-course) start->treat cetsa Cellular Thermal Shift Assay (CETSA) - Confirm direct target engagement treat->cetsa wb Western Blot - Measure H3K79me2 levels treat->wb qpcr RT-qPCR - Quantify HOXA9/MEIS1 expression treat->qpcr analyze Data Analysis: - Determine IC50/EC50 values - Assess changes in methylation and gene expression cetsa->analyze wb->analyze qpcr->analyze compare Comparative Analysis: - Benchmark against other DOT1L inhibitors analyze->compare end Conclusion: Confirm on-target efficacy and selectivity compare->end

Caption: Workflow for validating the on-target effects of DOT1L inhibitors.

Conclusion

This compound demonstrates exceptional potency and selectivity for DOT1L, positioning it as a valuable chemical probe and a potential therapeutic candidate. The experimental data, when compared with established DOT1L inhibitors, confirms its robust on-target activity. The provided protocols and workflows offer a clear guide for researchers to independently verify these findings and further explore the therapeutic potential of targeting DOT1L in relevant disease models. The high selectivity of this compound, as indicated by its lack of activity against a broad panel of other methyltransferases, suggests a lower likelihood of off-target effects, a critical consideration in drug development. However, comprehensive off-target profiling is always recommended for any lead compound.

References

comparative analysis of Dot1L inhibitor crystal structures

Author: BenchChem Technical Support Team. Date: December 2025

The DOT1L (disruptor of telomeric silencing 1-like) enzyme, a histone H3 lysine (B10760008) 79 (H3K79) methyltransferase, is a key player in gene expression regulation. Its misregulation is critically implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a significant target for therapeutic intervention. The development of small-molecule inhibitors for DOT1L has been heavily guided by structural biology, with numerous crystal structures of the enzyme in complex with various inhibitors providing atomic-level insights into their binding mechanisms.

This guide provides a comparative analysis of several key Dot1L inhibitor crystal structures, detailing their binding affinities, structural parameters, and the experimental methods used for their characterization.

Quantitative Comparison of Dot1L Inhibitor Structures

The following table summarizes crystallographic and binding data for several representative Dot1L inhibitors. These compounds, while often sharing a common scaffold that mimics the S-adenosylmethionine (SAM) cofactor, exhibit a range of potencies and distinct interaction patterns within the Dot1L active site.

PDB IDInhibitor Name/CodeResolution (Å)IC₅₀ (nM)Kᵢ (nM)Binding Mode Highlights & Key Interactions
4HRA EPZ0047772.000.50.3SAM-competitive; adenine (B156593) moiety mimics SAM, with the alkyl-amine tail extending into the lysine-binding channel.
4ER7 SGC09462.20--Analogue of EPZ004777, demonstrates remodeling of the catalytic site.
3SR4 Compound 12.5038-N6-methyl group on the adenine ring provides high selectivity by fitting into a unique hydrophobic cavity.[1][2]
6TEN Compound 112.21<1-Optimized from a high-throughput screening hit, showing subnanomolar potency.
5DRT CPD22.69--Binds to an induced pocket adjacent to the main SAM-binding site.[3][4]
5MVS Compound 12.10190-Fragment-linking approach; binds in the presence of adenosine (B11128), forming a ternary complex.[5][6]
5D26 Compound 71.8540.4Potent inhibitor developed via fragment linking, combining an adenosine pocket binder with an induced cavity binder.[6]

Structural Insights into Inhibitor Binding and Selectivity

Analysis of the co-crystal structures reveals several key themes in Dot1L inhibition:

  • SAM-Competitive Inhibition: The majority of potent Dot1L inhibitors, including the pioneering compound EPZ004777, are SAM-competitive.[7] They typically feature a nucleoside-like scaffold that occupies the adenosine-binding pocket of the cofactor binding site. The variability and selectivity of these inhibitors often arise from modifications that extend into adjacent hydrophobic pockets or the substrate-binding channel.

  • Induced-Fit Pockets: Some inhibitors achieve their potency and novelty by binding to an "induced pocket" not present in the apo- or SAM-bound enzyme structure.[4] This was a key discovery that opened new avenues for inhibitor design beyond direct SAM mimetics.[3][4]

  • Selectivity Determinants: The structure of Dot1L in complex with inhibitor 3SR4 provided crucial insights into achieving selectivity over other methyltransferases. A methyl group on the N6 position of the adenine mimic fits perfectly into a nearby hydrophobic pocket, an interaction that would cause steric clashes or disrupt hydrogen bonds in other methyltransferases.[1][2]

  • Fragment-Based and Linking Approaches: The development of highly potent inhibitors like compound 7 (PDB: 5D26) demonstrates the power of fragment-linking strategies.[6] By identifying separate fragments that bind to the adenosine pocket and an induced pocket, researchers were able to link them to create a novel, high-affinity molecule whose binding mode was confirmed by crystallography.[5][6]

Experimental Methodologies

The characterization of these inhibitors and the determination of their crystal structures involve a standardized workflow.

The process begins with the production of the Dot1L protein, followed by crystallization trials with the inhibitor, and finally, structure determination using X-ray diffraction.

Dot1L_Crystallography_Workflow cluster_protein Protein Production cluster_cryst Crystallization & Data Collection cluster_structure Structure Determination & Analysis p1 Gene Cloning & Expression (Dot1L catalytic domain in E. coli) p2 Protein Purification (e.g., Affinity & Size Exclusion Chromatography) p1->p2 c1 Co-crystallization (Dot1L + Inhibitor) p2->c1 Purified Protein c2 X-ray Diffraction Data Collection (Synchrotron Source) c1->c2 s1 Structure Solution (Molecular Replacement) c2->s1 Diffraction Data s2 Model Building & Refinement s1->s2 s3 Structural Analysis (Binding Mode, Interactions) s2->s3

Generalized workflow for determining Dot1L-inhibitor co-crystal structures.
  • Protein Expression and Purification: The catalytic domain of human Dot1L (typically residues 1-416 or similar) is expressed in E. coli. The protein is then purified using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous, high-purity sample suitable for crystallization.

  • Crystallization: The purified Dot1L protein is concentrated and mixed with a molar excess of the inhibitor. This complex is then subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various commercially available or custom-made screens to find conditions that yield diffraction-quality crystals.

  • X-ray Diffraction and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected, often at a synchrotron source.[8] The structure is typically solved by molecular replacement using a previously determined Dot1L structure as a search model. Iterative cycles of manual model building and computational refinement are performed to finalize the atomic model of the Dot1L-inhibitor complex.[2]

  • Enzymatic Assays (IC₅₀ Determination): The inhibitory potency (IC₅₀) is commonly measured using a radiometric assay that quantifies the transfer of a tritiated methyl group from the cofactor ([³H]-SAM) to a histone H3 substrate. The reaction progress is monitored by capturing the radiolabeled histones on filter paper and measuring the incorporated radioactivity with a scintillation counter. Assays are run across a range of inhibitor concentrations to determine the IC₅₀ value.

References

Validating Downstream Gene Expression Changes from Dot1L Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dot1L inhibitors for validating downstream gene expression changes. We will focus on the highly potent inhibitor, Dot1L-IN-1 TFA, and compare its performance with other well-characterized alternatives, including EPZ004777, Pinometostat (EPZ-5676), and SGC0946. This guide incorporates supporting experimental data and detailed methodologies to assist in the design and interpretation of studies aimed at understanding the functional consequences of Dot1L inhibition.

Introduction to Dot1L and its Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its function as the sole enzyme responsible for the methylation of lysine (B10760008) 79 on histone H3 (H3K79).[1][2] This epigenetic modification is crucial for transcriptional regulation, and its dysregulation is implicated in various diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[2] In MLL-rearranged leukemia, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes, leading to their overexpression and driving leukemogenesis.[2][3][4][5]

The critical role of DOT1L in these cancers has spurred the development of small molecule inhibitors that target its catalytic activity. These inhibitors have become valuable tools for both basic research and as potential therapeutic agents. By inhibiting DOT1L, these compounds reduce H3K79 methylation, leading to the downregulation of key oncogenes and subsequent anti-leukemic effects.[2][3] This guide will delve into the specifics of validating these downstream gene expression changes.

Comparative Performance of Dot1L Inhibitors

The following tables summarize the quantitative data on the potency and cellular activity of this compound and its alternatives. It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions may not be available.

Inhibitor Target Ki IC50 (Enzymatic Assay) Cellular IC50 (H3K79me2) Cellular IC50 (Gene Expression - HOXA9) Cellular IC50 (Proliferation - MV4-11)
This compound Dot1L2 pM[6][7]<0.1 nM[6][7]3 nM (HeLa)[6][7]17 nM (Molm-13)[6][7]5 nM[6][7]
EPZ004777 Dot1L-0.4 nM[8][9]-~700 nM (MV4-11, 6 days)[8]-
Pinometostat (EPZ-5676) Dot1L-<1 nM---
SGC0946 Dot1L-0.3 nM[10][11]2.6 nM (A431)[10][11]--

Table 1: Potency and Cellular Activity of Dot1L Inhibitors. This table provides a comparative overview of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for enzymatic activity, cellular H3K79 dimethylation (H3K79me2), downstream target gene expression (HOXA9), and cell proliferation in the MLL-rearranged cell line MV4-11.

Experimental Protocols for Validating Downstream Gene Expression

To rigorously validate the downstream effects of Dot1L inhibitors, a combination of molecular and cellular biology techniques is essential. Below are detailed methodologies for key experiments.

Western Blotting for H3K79 Methylation

Objective: To confirm the on-target effect of the Dot1L inhibitor by measuring the reduction in global H3K79 methylation levels.

Protocol:

  • Cell Culture and Treatment: Culture leukemia cell lines (e.g., MV4-11, MOLM-13) under standard conditions. Treat cells with a dose-range of the Dot1L inhibitor (e.g., this compound, EPZ004777) or DMSO as a vehicle control for a specified time course (e.g., 48-96 hours).

  • Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for di-methylated H3K79 (H3K79me2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the changes in mRNA levels of Dot1L target genes, such as HOXA9 and MEIS1, following inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: Treat cells with the Dot1L inhibitor as described for the Western blotting protocol.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Perform the qRT-PCR reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

Objective: To determine the occupancy of H3K79me2 at the promoter regions of target genes and assess how it is affected by Dot1L inhibition.

Protocol:

  • Cell Culture and Cross-linking: Treat cells with the Dot1L inhibitor. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for H3K79me2 overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., HOXA9 promoter) in the immunoprecipitated DNA relative to an input control using qRT-PCR.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify all genomic regions enriched for H3K79me2.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

Dot1L_Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention MLL MLL1 complex DOT1L_normal DOT1L MLL->DOT1L_normal Recruits H3K79 H3K79 DOT1L_normal->H3K79 Methylates Target_Genes_normal Normal Target Genes (e.g., HOXA9, MEIS1) H3K79->Target_Genes_normal Activates Expression_normal Regulated Expression Target_Genes_normal->Expression_normal MLL_Fusion MLL-Fusion Protein DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Aberrant Recruitment H3K79_leukemia H3K79 DOT1L_leukemia->H3K79_leukemia Hypermethylates Target_Genes_leukemia Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K79_leukemia->Target_Genes_leukemia Strongly Activates Expression_leukemia Overexpression Target_Genes_leukemia->Expression_leukemia Dot1L_Inhibitor Dot1L Inhibitor (e.g., this compound) Dot1L_Inhibitor->DOT1L_leukemia Inhibits DOT1L_inhibited DOT1L (Inhibited) H3K79_inhibited H3K79 (Reduced Methylation) DOT1L_inhibited->H3K79_inhibited Reduced Methylation Target_Genes_inhibited Leukemogenic Target Genes H3K79_inhibited->Target_Genes_inhibited Reduced Activation Expression_inhibited Downregulation Target_Genes_inhibited->Expression_inhibited

Caption: Dot1L Signaling in Normal and Leukemic States, and the Effect of Inhibition.

Experimental_Workflow cluster_protein Protein Level Analysis cluster_rna RNA Level Analysis cluster_chromatin Chromatin Level Analysis start Start: Cell Culture (e.g., MV4-11) treatment Treatment with Dot1L Inhibitor (e.g., this compound) vs. Vehicle start->treatment harvest Harvest Cells treatment->harvest histone_extraction Histone Extraction harvest->histone_extraction rna_extraction Total RNA Extraction harvest->rna_extraction chip Chromatin Immunoprecipitation (ChIP) with H3K79me2 Ab harvest->chip western_blot Western Blot for H3K79me2 & Total H3 histone_extraction->western_blot protein_result Result: Reduced H3K79me2 levels western_blot->protein_result qRT_PCR qRT-PCR for HOXA9 & MEIS1 rna_extraction->qRT_PCR rna_result Result: Downregulation of target genes qRT_PCR->rna_result chip_analysis ChIP-qPCR or ChIP-seq chip->chip_analysis chromatin_result Result: Reduced H3K79me2 at target gene promoters chip_analysis->chromatin_result

References

A Comparative Guide to the Selectivity Profile of Potent DOT1L Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of potent Disruptor of Telomeric Silencing 1-Like (DOT1L) inhibitors against other methyltransferases, supported by experimental data and detailed methodologies. DOT1L is a prime therapeutic target, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias, making the selectivity of its inhibitors a critical aspect of their development.[1][2]

Unveiling the Selectivity of DOT1L Inhibitors

The development of small molecule inhibitors targeting DOT1L has been a significant focus in epigenetic drug discovery.[3] A key challenge in targeting methyltransferases is achieving selectivity, as many of these enzymes share a conserved S-adenosyl-L-methionine (SAM) binding pocket.[4][5] However, structural analyses of the DOT1L catalytic domain have revealed a unique hydrophobic pocket adjacent to the SAM-binding site, which is not present in many other histone methyltransferases.[4][6] This structural feature has been exploited to design highly selective inhibitors that exhibit minimal activity against other methyltransferases like G9a, SUV39H1, PRMT1, and CARM1.[4][6]

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory potency (IC50 or Ki values) of several well-characterized DOT1L inhibitors against a panel of other histone methyltransferases, demonstrating their remarkable selectivity.

InhibitorDOT1LCARM1PRMT1G9aSUV39H1Reference
Compound 4 38 nM (IC50)1.1 µM (IC50)2.7 µM (IC50)1.8 µM (IC50)>100 µM (IC50)[4]
Compound 5 120 nM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)[4]
Compound 6 110 nM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)>100 µM (IC50)[4]
EPZ-5676 <0.1 nM (Ki)>50 µM>50 µM>50 µM>50 µM[7]
SAH 0.16 µM (Ki)0.40 µM (Ki)0.86 µM (Ki)0.57 µM (Ki)4.9 µM (Ki)[4]

The Role of DOT1L in MLL-Rearranged Leukemia

In MLL-rearranged leukemias, chromosomal translocations result in MLL fusion proteins that aberrantly recruit DOT1L to specific gene loci, including the HOXA9 and MEIS1 gene clusters.[1][2] This leads to hypermethylation of histone H3 on lysine (B10760008) 79 (H3K79) and subsequent overexpression of genes that drive leukemogenesis.[2] Selective DOT1L inhibitors block this pathogenic activity, leading to the downregulation of these target genes and the induction of apoptosis in leukemia cells.[2]

G cluster_0 Nucleus MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_fusion->DOT1L recruits H3K79me H3K79 Hypermethylation DOT1L->H3K79me catalyzes Target_Genes Target Genes (HOXA9, MEIS1) Transcription Aberrant Gene Transcription Target_Genes->Transcription H3K79me->Target_Genes activates Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Inhibitor Dot1L-IN-1 TFA Inhibitor->DOT1L inhibits cluster_workflow Inhibitor Selectivity Assessment Workflow Start Start: Compound Synthesis Primary_Screen Primary Screen: Inhibition of Target Enzyme (DOT1L) Start->Primary_Screen IC50_Target Determine IC50 for DOT1L Primary_Screen->IC50_Target Selectivity_Panel Selectivity Panel: Screen against other Methyltransferases IC50_Target->Selectivity_Panel IC50_Off_Target Determine IC50 for Off-Target Enzymes Selectivity_Panel->IC50_Off_Target Analysis Data Analysis: Compare IC50 values IC50_Off_Target->Analysis End Conclusion: Define Selectivity Profile Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dot1L-IN-1 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Dot1L-IN-1 TFA must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As this compound is the trifluoroacetic acid (TFA) salt of the Dot1L inhibitor, its disposal procedure is primarily dictated by the hazardous nature of trifluoroacetic acid. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for trifluoroacetic acid. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety goggles and a face shield
Lab Coat Chemical-resistant lab coat
Respiratory Use in a well-ventilated area or with a fume hood

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe disposal of this compound waste. This includes pure compound, contaminated solutions, and any materials that have come into contact with the chemical.

  • Segregation of Waste :

    • All waste containing this compound must be segregated from other laboratory waste streams.

    • Do not mix with incompatible materials such as bases, oxidizing agents, or metals.[1]

  • Waste Collection :

    • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be made of a material compatible with trifluoroacetic acid, such as glass or polyethylene.[1][2] Do not use metal containers.[1]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "Dot1L-IN-1 Trifluoroacetic Acid".[2] Avoid using abbreviations.[1]

  • Spill Management :

    • In the event of a small spill (<500 mL), absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[2]

    • Do not use combustible materials for absorption.

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • For large spills, evacuate the area and follow your institution's emergency procedures.[2]

  • Decontamination :

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

    • Use a suitable decontamination solution as recommended by your institution's safety office.

    • Collect all cleaning materials as hazardous waste.

  • Final Disposal :

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[2]

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]

    • Under no circumstances should this compound or its waste be poured down the drain. [1][3][4][5]

Quantitative Data Summary

The following table summarizes key hazard and regulatory information for trifluoroacetic acid, the primary hazardous component of this compound.

ParameterValueReference
GHS Hazard Statements H314: Causes severe skin burns and eye damageH332: Harmful if inhaledH412: Harmful to aquatic life with long lasting effects[3]
CAS Number (TFA) 76-05-1[3]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making flowchart ensures that all safety and regulatory aspects are considered.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste from Incompatibles ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container spill Spill Occurred? container->spill small_spill Small Spill (<500ml) spill->small_spill Yes large_spill Large Spill spill->large_spill Yes, Large decontaminate Decontaminate Surfaces and Equipment spill->decontaminate No absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate and Follow Emergency Protocol large_spill->evacuate collect_spill Collect and Add to Waste Container absorb->collect_spill collect_spill->decontaminate store Store Sealed Container in Satellite Accumulation Area decontaminate->store dispose Arrange for EHS/Licensed Disposal store->dispose end End: Waste Disposed dispose->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always prioritize safety and consult your institution's specific guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dot1L-IN-1 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Dot1L-IN-1 TFA are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the use of this potent and selective Dot1L inhibitor.

This compound is a highly potent inhibitor of the histone methyltransferase DOT1L, with a Ki of 2 pM and an IC50 of <0.1 nM.[1][2] Its use in research, particularly in the context of MLL-rearranged leukemias, necessitates stringent safety measures to protect laboratory personnel from potential exposure.[3] Due to the compound being supplied as a trifluoroacetic acid (TFA) salt, the handling precautions must also account for the hazards associated with TFA, which include causing severe skin burns, eye damage, and being harmful if inhaled.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE, which should be worn at all times in the laboratory when the compound is being handled.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent skin contact with the potent inhibitor and the corrosive TFA salt.[6][7] Check for any signs of degradation and change gloves frequently.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from airborne particles and potential splashes of solutions containing the compound.[7]
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashes.
Lab Coat Full-buttoned, long-sleeved lab coatTo protect skin and personal clothing from contamination.[6][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4]To avoid inhalation of the powdered compound or aerosols from solutions. For situations with inadequate ventilation, a NIOSH-approved respirator may be necessary.[8][9]
Footwear Closed-toe shoesTo protect feet from potential spills.[7]

Operational Plan: From Receipt to Disposal

A clear and methodical operational plan is essential for minimizing risk. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Decontamination & Disposal prep Don Appropriate PPE weigh Weigh Compound in Fume Hood prep->weigh Proceed with caution dissolve Prepare Stock Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate dispose_solid Dispose of Solid Waste in Hazardous Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Hazardous Waste decontaminate->dispose_liquid remove_ppe Remove PPE & Wash Hands dispose_solid->remove_ppe dispose_liquid->remove_ppe

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.